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  • Product: 2-Chloropyrimidine-5-sulfonamide
  • CAS: 1155080-09-3

Core Science & Biosynthesis

Foundational

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 2-Chloropyrimidine-5-sulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive overview of the discovery and synthesis of 2-chloropyrimidine-5-sulfonamide, a het...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2-chloropyrimidine-5-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" paper is not prominent in the historical record, its emergence is intrinsically linked to the broader development of sulfonamide and pyrimidine-based therapeutics. This document delineates the historical context, key synthetic transformations, and detailed experimental protocols for the preparation of this important pharmaceutical intermediate. The narrative emphasizes the causality behind experimental choices, providing a field-proven perspective on the synthesis of this valuable molecule.

Introduction: The Convergence of Two Pharmacophores

The history of 2-chloropyrimidine-5-sulfonamide is not one of a single breakthrough discovery, but rather an evolution at the confluence of two major streams of medicinal chemistry: the development of sulfonamide antibiotics and the exploration of the pyrimidine scaffold.

The journey of sulfonamides began in the 1930s with Gerhard Domagk's discovery of Prontosil's antibacterial activity, which was later found to be a prodrug of sulfanilamide.[1][2] This sparked a massive synthetic effort, leading to thousands of sulfonamide derivatives and revolutionizing the treatment of bacterial infections.[1] Concurrently, the pyrimidine ring, a fundamental component of nucleic acids, was being recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[3][4]

The combination of these two pharmacophores into pyrimidine sulfonamides created a new class of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6] 2-Chloropyrimidine-5-sulfonamide has emerged as a particularly valuable building block in this field, offering a reactive chlorine atom for further functionalization and a sulfonamide group for targeted biological interactions.

Historical Perspective on Synthesis

The early synthetic approaches to pyrimidine sulfonamides were often multi-step procedures characterized by harsh reaction conditions and modest yields. These methods typically involved the initial construction of the pyrimidine ring through condensation reactions, followed by the introduction of the sulfonamide group, often via chlorosulfonation.

A pivotal development in the synthesis of related structures was the ability to selectively introduce functional groups onto the pyrimidine ring. The synthesis of the key precursor, 2-chloropyrimidine, was a significant step. Early methods for producing 2-chloropyrimidines are alluded to in patents from the mid-20th century. A notable advancement has been the diazotization of 2-aminopyrimidine, a method that has been refined over the years for scalability and improved yields.[7]

Core Synthetic Strategies

The synthesis of 2-chloropyrimidine-5-sulfonamide can be logically dissected into the formation of its key precursors and their subsequent combination. Two primary retrosynthetic disconnections lead to the most common and practical synthetic routes.

G 2-Chloropyrimidine-5-sulfonamide 2-Chloropyrimidine-5-sulfonamide 2-Chloropyrimidine-5-sulfonyl chloride 2-Chloropyrimidine-5-sulfonyl chloride 2-Chloropyrimidine-5-sulfonamide->2-Chloropyrimidine-5-sulfonyl chloride Ammonolysis 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine-5-sulfonamide->2-Chloropyrimidine Sulfonylation 2-Hydroxypyrimidine-5-sulfonic acid 2-Hydroxypyrimidine-5-sulfonic acid 2-Chloropyrimidine-5-sulfonyl chloride->2-Hydroxypyrimidine-5-sulfonic acid Chlorination Ammonia Ammonia Pyrimidine Precursor Pyrimidine Precursor 2-Hydroxypyrimidine-5-sulfonic acid->Pyrimidine Precursor Sulfonation Chlorinating Agent (e.g., PCl5) Chlorinating Agent (e.g., PCl5) 2-Aminopyrimidine 2-Aminopyrimidine Guanidine + C3 Synthon Guanidine + C3 Synthon 2-Aminopyrimidine->Guanidine + C3 Synthon Diazotization Reagents (NaNO2, HCl) Diazotization Reagents (NaNO2, HCl) Sulfonating Agent Sulfonating Agent 2-Chloropyrimidine->2-Aminopyrimidine Diazotization

Caption: Retrosynthetic analysis of 2-chloropyrimidine-5-sulfonamide.

Synthesis of the 2-Chloropyrimidine Core

A robust and widely employed method for the preparation of 2-chloropyrimidine involves the diazotization of 2-aminopyrimidine. This transformation is a cornerstone of pyrimidine chemistry, allowing for the facile replacement of an amino group with a chlorine atom.

Experimental Protocol: Diazotization of 2-Aminopyrimidine [7]

  • Reaction Setup: A mixture of concentrated hydrochloric acid and a non-polar solvent with a low boiling point, such as methylene chloride, is prepared in a reaction vessel.

  • Addition of 2-Aminopyrimidine: 2-Aminopyrimidine is added to the acidic mixture under stirring.

  • Catalyst Addition: A solution of zinc chloride is slowly added to the suspension at room temperature.

  • Diazotization: The reaction mixture is cooled to a temperature not exceeding 10°C, and an aqueous solution of an alkali metal nitrite (e.g., sodium nitrite) is introduced under an inert atmosphere.

  • Work-up: The reaction mixture is then poured into iced water. The organic layer containing the 2-chloropyrimidine is separated, washed, dried, and the solvent is removed to yield the product.

Causality of Experimental Choices:

  • Hydrochloric Acid: Serves as both the solvent and the source of chloride ions for the Sandmeyer-type reaction.

  • Zinc Chloride: Acts as a catalyst, facilitating the decomposition of the diazonium salt and the introduction of the chlorine atom.

  • Low Temperature: Essential for the stability of the intermediate diazonium salt, preventing its premature decomposition and side reactions.

  • Inert Atmosphere: Prevents oxidation of the reagents and intermediates.

G 2-Aminopyrimidine 2-Aminopyrimidine Diazonium Salt Diazonium Salt 2-Aminopyrimidine->Diazonium Salt NaNO2, HCl 2-Chloropyrimidine 2-Chloropyrimidine Diazonium Salt->2-Chloropyrimidine ZnCl2 (catalyst)

Caption: Key transformation in the synthesis of the 2-chloropyrimidine core.

Introduction of the Sulfonamide Moiety

Two principal pathways exist for the introduction of the 5-sulfonamide group:

Route A: From 2-Hydroxypyrimidine-5-sulfonic acid

This route involves the synthesis of the key intermediate, 2-chloro-pyrimidine-5-sulfonyl chloride, from a pre-functionalized pyrimidine ring.

Experimental Protocol: Synthesis of 2-Chloro-pyrimidine-5-sulfonyl chloride

  • Chlorination: 2-Hydroxypyrimidine-5-sulfonic acid is mixed with a chlorinating agent, such as phosphorus pentachloride.

  • Reaction Conditions: The mixture is heated, for instance, to 180°C for several hours.

  • Work-up: After cooling, the product is dissolved in a suitable solvent like toluene, and insoluble impurities are removed by filtration. The filtrate is washed with ice water and dried.

  • Isolation: The solvent is removed under reduced pressure to yield 2-chloro-pyrimidine-5-sulfonyl chloride as a solid.

Experimental Protocol: Ammonolysis of 2-Chloro-pyrimidine-5-sulfonyl chloride [8]

  • Reaction Setup: 2-Chloro-pyrimidine-5-sulfonyl chloride is dissolved in a suitable polar solvent.

  • Ammonolysis: The solution is treated with an ammonia source, such as aqueous ammonia, under controlled temperature conditions (e.g., 30-70°C).

  • Work-up: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

Causality of Experimental Choices:

  • Phosphorus Pentachloride: A powerful chlorinating agent capable of converting both the hydroxyl and sulfonic acid groups into their corresponding chlorides.

  • High Temperature: Necessary to drive the chlorination reaction to completion.

  • Aqueous Ammonia: A readily available and effective nucleophile for the conversion of the sulfonyl chloride to the sulfonamide.

Route B: Direct Sulfonylation of 2-Chloropyrimidine

While less commonly detailed for this specific molecule in readily available literature, direct sulfonylation of an activated pyrimidine ring is a plausible alternative. This would involve the reaction of 2-chloropyrimidine with a sulfonating agent like chlorosulfonic acid, followed by amination. However, controlling the regioselectivity of the sulfonation can be challenging.

Summary of Synthetic Routes and Data

RouteStarting MaterialKey IntermediateKey ReactionsTypical Yields
A 2-Hydroxypyrimidine-5-sulfonic acid2-Chloro-pyrimidine-5-sulfonyl chlorideChlorination, AmmonolysisGood to Excellent
B 2-Aminopyrimidine2-ChloropyrimidineDiazotization, Sulfonylation, AmmonolysisModerate to Good

Conclusion and Future Perspectives

The synthesis of 2-chloropyrimidine-5-sulfonamide is a testament to the ingenuity of synthetic organic chemists in constructing complex molecules from readily available starting materials. While its discovery was not a singular event, its importance as a versatile building block in drug discovery is undeniable. The synthetic routes outlined in this guide, developed over decades of research, provide reliable and scalable methods for its preparation.

Future research in this area may focus on the development of more sustainable and efficient catalytic methods for the synthesis of this and related pyrimidine sulfonamides. The use of flow chemistry and novel catalytic systems could further enhance the safety and efficiency of these important transformations, ensuring a continued supply of this key intermediate for the development of new and improved therapeutics.

References

  • van Miert, A. S. (1994). The sulfonamide-diaminopyrimidine story. Journal of Veterinary Pharmacology and Therapeutics, 17(4), 309-316. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Letters in Organic Chemistry, 10(2), 160-170.
  • Kaur, R., et al. (2014). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1661.
  • El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 225-235.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Singh, O. M., et al. (2020). Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. Molecules, 25(21), 5028.
  • Caldwell, W. T., & Jaffe, G. E. (1959). The Synthesis of 2-Amino-5-pyrimidinesulfonamide and Some of its Derivatives. Journal of the American Chemical Society, 81(19), 5166–5167.
  • Process for the preparation of a sulfonamide of the pyrimidine series. DE1188602B.
  • Devi, M. M., et al. (2021). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors. RSC Advances, 11(52), 32966-32979.
  • Bisharat, H., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Pharmaceuticals, 16(5), 699.
  • Bisharat, H., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Bisharat, H., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Synthesis of 2-chloropyrimidine derivatives (50–54).
  • 2-chloro-pyrimidine-5-sulfonyl chloride. Sigma-Aldrich.
  • Synthesis of 2-chlorine-5- amido pyrimidine. CN101219997B.
  • Method for preparing 2-chloropyrimidine. CN102079725B.
  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. CN103570595A.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-5-sulfonamide

Introduction 2-Chloropyrimidine-5-sulfonamide is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a reactive chlorine atom and a sulfonamide functional group.[1] Its molecular formula is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloropyrimidine-5-sulfonamide is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a reactive chlorine atom and a sulfonamide functional group.[1] Its molecular formula is C₄H₄ClN₃O₂S, with a molecular weight of approximately 193.61 g/mol .[1][2] This unique bifunctional structure makes it a valuable and versatile building block in medicinal and synthetic chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and sulfonyl groups, facilitates nucleophilic substitution reactions, while the sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities.[1][3][4]

Sulfonamides, as a class, were among the first effective antimicrobial agents and continue to be crucial components in the development of drugs targeting bacterial infections, inflammation, and cancer.[3][4][5][6] The incorporation of the 2-chloropyrimidine scaffold provides a strategic anchor point for molecular elaboration, allowing chemists to synthesize complex derivatives with tailored biological profiles. This guide offers a comprehensive overview of the core physicochemical properties of 2-Chloropyrimidine-5-sulfonamide, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in a laboratory setting.

Core Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. These parameters dictate choices regarding solvent systems, reaction conditions, purification methods, and formulation strategies.

Table 1: Summary of Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1155080-09-3[1][2]
Molecular Formula C₄H₄ClN₃O₂S[1][2]
Molecular Weight 193.61 g/mol [1][2]
Appearance White to yellow crystalline solid[1]
Melting Point 64 - 68 °C[1]
Decomposition Temp. > 150 °C (estimated)[1]
Solubility Moderately soluble in polar solvents (e.g., water, methanol, DMSO); reduced solubility in non-polar solvents.[1]
IUPAC Name 2-chloropyrimidine-5-sulfonamide[1]
SMILES C1=C(C=NC(=N1)Cl)S(=O)(=O)N[1]
Solubility and pH-Dependent Stability

The presence of both the polar sulfonamide and chloropyrimidine groups gives 2-Chloropyrimidine-5-sulfonamide a distinct solubility profile. It generally shows moderate to high solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] Its aqueous solubility is enhanced by the potential for hydrogen bonding and can be influenced by pH.[1]

Expert Insight: The sulfonamide group (-SO₂NH₂) is weakly acidic. At physiological pH, it will be partially deprotonated, increasing aqueous solubility. However, in strongly alkaline conditions, sulfonamides can become susceptible to hydrolysis or degradation.[1] Conversely, under acidic conditions, the nitrogen atoms in the pyrimidine ring can be protonated. Researchers must consider the pH of their reaction or formulation medium to ensure both solubility and stability. For synthetic reactions, aprotic polar solvents like DMF or acetonitrile are often excellent choices to solubilize the starting material without interfering with its reactive sites.

Thermal Stability

Thermal analysis indicates that 2-Chloropyrimidine-5-sulfonamide is a crystalline solid with a melting point typically observed between 64°C and 68°C.[1] Upon further heating, decomposition is expected above 150°C, which may involve processes like desulfonation and cleavage of the pyrimidine ring.[1] This moderate thermal stability is sufficient for most standard synthetic chemistry applications, including reactions run at elevated temperatures (e.g., 80-120°C), but precludes its use in very high-temperature processes like melt extrusion without careful evaluation.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of 2-Chloropyrimidine-5-sulfonamide is a critical first step in any research endeavor. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating system for characterization.

Spectroscopic Signatures
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environments. The pyrimidine ring protons are expected to appear as distinct signals in the aromatic region of the spectrum. The two protons of the sulfonamide (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. ¹³C NMR would show four distinct signals for the carbon atoms in the pyrimidine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of key functional groups. Characteristic stretching vibrations for the sulfonamide group include asymmetric and symmetric SO₂ stretches (typically ~1320 cm⁻¹ and ~1150 cm⁻¹, respectively) and N-H stretches (~3350-3250 cm⁻¹).[7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that validates the elemental composition (C₄H₄ClN₃O₂S) with high confidence.

Standard Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample of 2-Chloropyrimidine-5-sulfonamide for ¹H NMR analysis, a fundamental step for structural verification.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the chemical structure and assess the purity of the compound.

Materials:

  • 2-Chloropyrimidine-5-sulfonamide (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipette/syringe

  • Vortex mixer

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Chloropyrimidine-5-sulfonamide and transfer it into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good choice for sulfonamides as it effectively solubilizes the compound and its residual water peak does not typically obscure relevant signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Place the NMR tube in the spectrometer's autosampler or insert it manually. Acquire the spectrum using standard acquisition parameters for ¹H NMR.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Integrate the signals and assign them to the corresponding protons in the molecule.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of a newly received or synthesized batch of 2-Chloropyrimidine-5-sulfonamide. This process ensures the material's identity, purity, and suitability for downstream applications.

G cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Purity Assessment start Receive/Synthesize Compound mp Melting Point Analysis start->mp tlc TLC Analysis start->tlc nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr Initial ID hplc HPLC-UV Analysis tlc->hplc Purity Check ms Mass Spectrometry (LC-MS or HRMS) nmr->ms Confirm Structure ir FT-IR Spectroscopy ms->ir Confirm Functional Groups ir->hplc Proceed if structure is correct final Qualified for Use hplc->final Purity >95%

Caption: Logical workflow for the physicochemical characterization of 2-Chloropyrimidine-5-sulfonamide.

Reactivity and Synthetic Utility

The chemical behavior of 2-Chloropyrimidine-5-sulfonamide is dominated by the electrophilic nature of the pyrimidine ring, particularly the carbon atom at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This is the most important reaction for this scaffold. The electron-withdrawing effects of the ring nitrogen atoms and the C5-sulfonyl group stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution.

Causality: The SNAr reaction is a cornerstone of heterocyclic chemistry. For 2-chloropyrimidines, the reaction proceeds readily because the pyrimidine ring acts as a strong electron sink. This stabilizes the negative charge that develops in the transition state as the nucleophile attacks the C2 carbon. This inherent reactivity allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular diversity.[1][8]

The diagram below illustrates a generalized SNAr reaction, which is central to the synthetic utility of this compound.

Caption: Generalized scheme for Nucleophilic Aromatic Substitution (SNAr) on the 2-chloropyrimidine core.

Applications in Medicinal Chemistry

The sulfonamide moiety is a privileged scaffold in drug discovery, known primarily for its antibacterial properties by inhibiting bacterial folic acid synthesis.[1][5] When combined with the versatile 2-chloropyrimidine core, this compound serves as a powerful intermediate for creating a diverse library of potential therapeutic agents.

Derivatives have been investigated for a range of biological activities, including:

  • Antibacterial Agents: As a classic sulfonamide, it can serve as a precursor for new antibacterial drugs.[1][5]

  • Anti-inflammatory Agents: Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[1]

  • Enzyme Inhibitors: The sulfonamide group is a key feature in inhibitors of enzymes like carbonic anhydrase, which are targets for treating glaucoma and certain cancers.[3][4][6]

  • Antitumor Agents: The pyrimidine ring is a core component of many anticancer drugs (e.g., 5-Fluorouracil), and new derivatives are constantly being explored.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Chloropyrimidine-5-sulfonamide is a compound of significant interest to the scientific community, particularly those in drug discovery and synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity through SNAr mechanisms, and the proven biological relevance of its core motifs make it an exceptionally valuable starting material. This guide provides the essential technical information required to confidently and effectively utilize this versatile building block in the pursuit of novel chemical entities.

References

  • Smolecule. (2023). Buy 2-Chloropyrimidine-5-sulfonamide | 1155080-09-3.
  • ChemicalBook. (n.d.). 2-Chloropyrimidine CAS#: 1722-12-9.
  • Moldb. (n.d.). 1155080-09-3 | 2-Chloropyrimidine-5-sulfonamide - Molecular Database.
  • Sigma-Aldrich. (n.d.). 2-Chloropyrimidine 95 1722-12-9.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • MDPI. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition.
  • Unknown Source. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Ossila. (n.d.). 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Illinois Experts. (2024). Sulfonamides, Diaminopyrimidines, and Their Combinations.
  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.

Sources

Foundational

An In-Depth Technical Guide to 2-Chloropyrimidine-5-sulfonamide: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloropyrimidine-5-sulfonamide is a key heterocyclic building block in medicinal chemistry, valued for its versatile reactivity and the signi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-5-sulfonamide is a key heterocyclic building block in medicinal chemistry, valued for its versatile reactivity and the significant biological activities exhibited by its derivatives. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and its burgeoning applications in the development of novel therapeutic agents. As a Senior Application Scientist, the insights provided herein are grounded in established scientific principles and field-proven methodologies, aiming to empower researchers in their drug discovery endeavors.

Core Compound Identification

PropertyValueSource(s)
CAS Number 1155080-09-3[1][2]
Molecular Formula C₄H₄ClN₃O₂S[1]
Molecular Weight 193.61 g/mol [1]
IUPAC Name 2-chloropyrimidine-5-sulfonamide[1]
Canonical SMILES C1=C(C=NC(=N1)Cl)S(=O)(=O)N[1]
InChI Key GWBIDJWAGDFKQL-UHFFFAOYSA-N[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-chloropyrimidine-5-sulfonamide features a pyrimidine ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 5-position. This unique arrangement of functional groups dictates its chemical reactivity and biological profile.

Caption: Molecular Structure of 2-Chloropyrimidine-5-sulfonamide.

Physicochemical Data
PropertyValueSource(s)
Appearance Crystalline solid[1]
Melting Point 64-68 °C[1]
Solubility Limited aqueous solubility; soluble in polar organic solvents like DMSO and DMF.[3]
Stability Generally stable under acidic and neutral conditions; may undergo hydrolysis in strong alkaline conditions.[1]

Synthesis of 2-Chloropyrimidine-5-sulfonamide

The synthesis of 2-chloropyrimidine-5-sulfonamide can be approached through a multi-step process, typically starting from a pyrimidine precursor. The following is a representative synthetic workflow.

synthesis_workflow start 2-Aminopyrimidine step1 Diazotization & Sandmeyer Reaction start->step1 intermediate1 2-Chloropyrimidine step1->intermediate1 step2 Chlorosulfonation intermediate1->step2 intermediate2 2-Chloropyrimidine-5-sulfonyl chloride step2->intermediate2 step3 Amination intermediate2->step3 end 2-Chloropyrimidine-5-sulfonamide step3->end

Caption: General Synthetic Workflow for 2-Chloropyrimidine-5-sulfonamide.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [4][5][6]

  • In a three-necked flask equipped with a stirrer and a low-temperature thermometer, dissolve 2-aminopyrimidine in concentrated hydrochloric acid at 0 °C.

  • Cool the solution to -15 °C.

  • Add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature between -15 °C and -10 °C.

  • After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5 °C.

  • Carefully neutralize the reaction mixture to approximately pH 7 with a 30% sodium hydroxide solution, keeping the temperature below 0 °C.

  • Collect the resulting solid by filtration and wash it with ether to dissolve the 2-chloropyrimidine.

  • Extract the aqueous filtrate with ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the residue from isopentane to yield pure 2-chloropyrimidine.

Step 2: Chlorosulfonation of 2-Chloropyrimidine

This step involves the use of chlorosulfonic acid, which is highly corrosive and reactive. Extreme caution and appropriate personal protective equipment are mandatory.

  • To a cooled (0 °C) and stirred solution of 2-chloropyrimidine in a suitable inert solvent (e.g., chloroform), add chlorosulfonic acid dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product, 2-chloropyrimidine-5-sulfonyl chloride, with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to obtain the crude sulfonyl chloride.

Step 3: Amination of 2-Chloropyrimidine-5-sulfonyl chloride

  • Dissolve the crude 2-chloropyrimidine-5-sulfonyl chloride in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath and bubble ammonia gas through it or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting solid, 2-chloropyrimidine-5-sulfonamide, by recrystallization.

Chemical Reactivity and Derivatization

The two reactive sites on 2-chloropyrimidine-5-sulfonamide, the chloro group and the sulfonamide moiety, allow for a wide range of chemical modifications.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is fundamental to the synthesis of a diverse library of derivatives.[1]

  • Sulfonamide Modification: The sulfonamide group can be N-alkylated or N-arylated to produce secondary or tertiary sulfonamides, further expanding the chemical space for drug discovery.[1]

Biological Activity and Mechanism of Action

The biological significance of 2-chloropyrimidine-5-sulfonamide lies in the activities of its derivatives, which span antibacterial, anti-inflammatory, and anticancer applications.

Antibacterial Activity: Inhibition of Dihydropteroate Synthase

The sulfonamide moiety is a well-established pharmacophore for antibacterial agents. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][8] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids. By blocking this pathway, sulfonamide-containing drugs inhibit bacterial growth and replication, exhibiting a bacteriostatic effect.[8] Mammalian cells are not affected as they obtain folic acid from their diet.

DHPS_Inhibition cluster_bacteria Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... Nucleotides Nucleotides, Amino Acids Folic_Acid->Nucleotides ... Sulfonamide 2-Chloropyrimidine- 5-sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of Action of Sulfonamide Derivatives as DHPS Inhibitors.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay[9][10][11]

This spectrophotometric assay provides a continuous measurement of DHPS activity and its inhibition.

  • Reagents and Buffers:

    • Assay Buffer: Tris-HCl buffer with MgCl₂ and DTT.

    • Substrates: p-Aminobenzoic acid (PABA) and 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Coupling Enzyme: Dihydrofolate reductase (DHFR).

    • Cofactor: NADPH.

    • Enzyme: Purified dihydropteroate synthase (DHPS).

    • Test Compound: 2-Chloropyrimidine-5-sulfonamide derivative dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DHFR, NADPH, PABA, and the test compound at various concentrations.

    • Initiate the reaction by adding DHPS and DHPP.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • The rate of the reaction is proportional to the activity of DHPS.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Anticancer and Anti-inflammatory Potential

Recent research has highlighted the potential of pyrimidine-sulfonamide hybrids as anticancer agents.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other signaling pathways crucial for cancer cell proliferation and survival. The anti-inflammatory properties of pyrimidine derivatives are attributed to their ability to inhibit the expression and activity of key inflammatory mediators.[1]

Safety and Handling

While specific safety data for 2-chloropyrimidine-5-sulfonamide is limited, general precautions for handling chlorinated pyrimidines and sulfonamides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11][12][13]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[13]

Conclusion

2-Chloropyrimidine-5-sulfonamide is a valuable scaffold in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a compound of significant interest for researchers in medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating further research and development of novel therapeutics based on this promising chemical entity.

References

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Spectral Assignments and Reference Data. (2005, September 12). CONICET. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025, August 7). ResearchGate. [Link]

  • 2-Chloropyrimidine. (n.d.). Organic Syntheses. [Link]

  • Dihydropteroate synthase inhibitor. (n.d.). Wikipedia. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (n.d.). National Institutes of Health. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-chloropyrimidine derivatives (50–54). (n.d.). ResearchGate. [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2025, October 14). MDPI. [Link]

  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). MDPI. [Link]

  • CN102079725B - Method for preparing 2-chloropyrimidine. (n.d.).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. [Link]

  • US4226995A - Preparation process of 2-chloro pyrimidine. (n.d.).
  • Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. (2024, August 30). SpringerLink. [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963, June). PubMed. [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023, February 17). MDPI. [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (n.d.). PubMed. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed. [Link]

  • Representative mass spectra of selected sulfonamides without... (n.d.). ResearchGate. [Link]

Sources

Exploratory

A Theoretical and Computational Guide to 2-Chloropyrimidine-5-sulfonamide: Exploring its Physicochemical Properties and Drug Development Potential

Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 2-Chloropyrimidine-5-sulfonamide, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 2-Chloropyrimidine-5-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core, combined with a sulfonamide group, makes this molecule a versatile scaffold for the development of various therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the application of computational chemistry to elucidate the structural, electronic, and biological properties of this molecule and its derivatives. We will delve into the principles of Density Functional Theory (DFT) for molecular modeling and spectroscopic analysis, as well as molecular docking techniques to predict its interactions with biological targets.

Introduction: The Significance of 2-Chloropyrimidine-5-sulfonamide in Medicinal Chemistry

2-Chloropyrimidine-5-sulfonamide (C₄H₄ClN₃O₂S) is a key building block in the synthesis of a wide range of biologically active compounds.[3] Its molecular structure, featuring a pyrimidine ring substituted with a chlorine atom and a sulfonamide group, provides a unique combination of functionalities that are attractive for drug design. The sulfonamide moiety is a well-established pharmacophore known for its antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria.[3] Furthermore, pyrimidine-sulfonamide hybrids have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

The chlorine atom at the 2-position of the pyrimidine ring serves as a reactive site for nucleophilic substitution, allowing for the facile generation of diverse derivatives with modified biological activities.[3] Understanding the intrinsic properties of the core molecule is therefore crucial for the rational design of new and more effective therapeutic agents.

Table 1: Physicochemical Properties of 2-Chloropyrimidine-5-sulfonamide

PropertyValueReference
CAS Number 1155080-09-3[3]
Molecular Formula C₄H₄ClN₃O₂S[3]
Molecular Weight 193.61 g/mol [3]
IUPAC Name 2-chloropyrimidine-5-sulfonamide[3]
SMILES C1=C(C=NC(=N1)Cl)S(=O)(=O)N[3]

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that can guide experimental work and accelerate the drug discovery process.

Density Functional Theory (DFT) for Molecular Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used and effective tool for predicting the geometric, electronic, and vibrational properties of molecules.

Rationale for using DFT: DFT provides a good balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 2-Chloropyrimidine-5-sulfonamide. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable combination for such studies.[4][5]

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. Red regions on the MEP map indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).

Molecular Docking for Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the binding mode of a potential drug at the active site of a biological target.

Rationale for using Molecular Docking: By docking 2-Chloropyrimidine-5-sulfonamide and its derivatives into the active sites of relevant enzymes (e.g., dihydropteroate synthase for antibacterial activity or protein kinases for anticancer activity), we can predict their binding affinities and key interactions (hydrogen bonds, hydrophobic interactions, etc.). This information is vital for structure-activity relationship (SAR) studies and for designing more potent inhibitors.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a typical workflow for the theoretical and computational analysis of 2-Chloropyrimidine-5-sulfonamide.

DFT Calculations Protocol
  • Molecule Building: Construct the 3D structure of 2-Chloropyrimidine-5-sulfonamide using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Select the DFT method (e.g., B3LYP).

    • Choose a suitable basis set (e.g., 6-311++G(d,p)).

    • Perform the geometry optimization calculation.

  • Frequency Calculation:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation at the same level of theory.

    • Verify that there are no imaginary frequencies.

  • Analysis of Results:

    • Extract and tabulate the optimized geometrical parameters (bond lengths, bond angles).

    • Visualize and analyze the calculated vibrational modes to assign the main peaks in the predicted FT-IR and Raman spectra.

    • Calculate the HOMO and LUMO energies and the energy gap.

    • Generate and visualize the MEP map to identify reactive sites.

Molecular Docking Protocol
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-Chloropyrimidine-5-sulfonamide.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (active site) on the receptor.

    • Run the docking algorithm using software like AutoDock or GOLD.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding energies).

    • Visualize the ligand-receptor interactions, identifying key hydrogen bonds and other non-covalent interactions.

Visualizations and Data Presentation

Visual representations are essential for interpreting and communicating computational results.

Molecular Structure and Computational Workflow

Computational_Workflow cluster_DFT Density Functional Theory (DFT) cluster_Docking Molecular Docking mol_build Molecule Building geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop ligand_prep Ligand Preparation geom_opt->ligand_prep Optimized Structure receptor_prep Receptor Preparation docking_sim Docking Simulation receptor_prep->docking_sim ligand_prep->docking_sim binding_analysis Binding Analysis docking_sim->binding_analysis

Caption: A typical workflow for the theoretical and computational analysis of a small molecule.

Molecular Electrostatic Potential (MEP) Map Interpretation

MEP_Interpretation cluster_MEP Molecular Electrostatic Potential (MEP) Map red Red Regions red_desc High Electron Density (Nucleophilic Attack) red->red_desc blue Blue Regions blue_desc Low Electron Density (Electrophilic Attack) blue->blue_desc green Green Regions green_desc Neutral Potential green->green_desc

Caption: Interpretation of color codes in a Molecular Electrostatic Potential (MEP) map.

Conclusion and Future Perspectives

The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth characterization of 2-Chloropyrimidine-5-sulfonamide. DFT calculations can yield valuable data on its structural and electronic properties, which are fundamental to its reactivity and interactions. Molecular docking studies can further elucidate its potential as a drug candidate by predicting its binding modes with various biological targets.

Future work should focus on synthesizing novel derivatives of 2-Chloropyrimidine-5-sulfonamide based on the insights gained from these computational studies. The predicted biological activities should then be validated through in vitro and in vivo experiments. This integrated approach of computational and experimental chemistry is pivotal in modern drug discovery and development.

References

  • Future Medicinal Chemistry. (n.d.). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]

  • MDPI. (2023, February 28). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Retrieved from [Link]

  • PubMed. (2023, December 12). A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, June 6). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Retrieved from [Link]

  • PubMed. (2024, July 22). Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Retrieved from [Link]

  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • PubMed. (2024, October). Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

Sources

Foundational

Solubility and stability of 2-Chloropyrimidine-5-sulfonamide in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloropyrimidine-5-sulfonamide for Drug Development Professionals Introduction 2-Chloropyrimidine-5-sulfonamide is a heterocyclic compound featuring a pyri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloropyrimidine-5-sulfonamide for Drug Development Professionals

Introduction

2-Chloropyrimidine-5-sulfonamide is a heterocyclic compound featuring a pyrimidine ring substituted with both a chlorine atom and a sulfonamide group. Its molecular structure (C₄H₄ClN₃O₂S, Molecular Weight: 193.61 g/mol ) makes it a valuable building block in medicinal chemistry.[1][2] The sulfonamide moiety is a well-established pharmacophore known for its antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria.[1] Furthermore, the chloropyrimidine core offers a reactive site for nucleophilic substitution, enabling the synthesis of a diverse range of derivatives for drug discovery programs, including potential anti-inflammatory and antitumor agents.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a drug candidate's entire development trajectory. Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and the potential formation of degradation products that could impact safety and efficacy. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 2-Chloropyrimidine-5-sulfonamide, grounded in the established behavior of related chemical classes. It further presents detailed, field-proven protocols for the empirical determination of these properties, empowering researchers to generate the robust data required for informed decision-making in their development programs.

Section 1: Physicochemical Properties and Structural Analysis

The behavior of 2-Chloropyrimidine-5-sulfonamide in various environments is dictated by its unique molecular architecture. The interplay between the electron-withdrawing chloropyrimidine ring and the polar sulfonamide group governs its solubility, stability, and reactivity.

PropertyValue / DescriptionSource
Molecular Formula C₄H₄ClN₃O₂S[1][2]
Molecular Weight 193.61 g/mol [1][2]
Appearance Expected to be a white to yellow crystalline solid.[1]
Melting Point Analogous sulfonamide derivatives melt in the range of 64-68°C.[1][1]
Key Functional Groups 1. Chloropyrimidine Ring: An electron-deficient aromatic system susceptible to nucleophilic attack.
2. Sulfonamide Group (-SO₂NH₂): A polar, acidic group capable of hydrogen bonding.

Structural Considerations:

  • Tautomerism and Resonance: The molecule can exist in multiple tautomeric forms due to the interplay between the pyrimidine ring and the sulfonamide group.[1] This equilibrium is influenced by factors such as solvent polarity and pH. Resonance stabilization, involving the delocalization of electrons across the pyrimidine ring and the sulfonyl group, contributes significantly to the molecule's overall stability.[1]

  • Acidity of the Sulfonamide Proton: The proton on the sulfonamide nitrogen is acidic, meaning it can be deprotonated under basic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility at higher pH values. This is a characteristic feature of sulfonamides.[3]

Section 2: Solubility Profile

Predicted Solubility in Common Solvents

The presence of both a polar sulfonamide group and a moderately polar chloropyrimidine ring suggests a preference for polar solvents. The ability to act as both a hydrogen bond donor (N-H) and acceptor (N atoms in the ring, O atoms in the sulfonyl group) is key to its solubility in protic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe ability to form strong hydrogen bonds with the solvent molecules is the primary driver. Solubility in water is expected to be pH-dependent, increasing significantly at pH values above the pKa of the sulfonamide group.[1][3]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar functional groups of the molecule facilitate dissolution. DMSO is often an excellent solvent for sulfonamides.
Non-Polar Hexane, TolueneLowThe significant difference in polarity between the solute and solvent results in weak solute-solvent interactions, which are insufficient to overcome the compound's crystal lattice energy.

Note: The predicted values are based on the general behavior of sulfonamide derivatives.[1] Empirical determination is essential for quantitative assessment.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining thermodynamic (equilibrium) solubility is the shake-flask method. This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached. Quantification is performed using a specific and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of 2-Chloropyrimidine-5-sulfonamide in a given solvent at a controlled temperature.

Methodology:

  • Preparation:

    • Prepare a series of vials for each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, methanol).

    • Add an excess amount of 2-Chloropyrimidine-5-sulfonamide to each vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The duration should be sufficient to reach equilibrium. Causality Insight: A preliminary time-point experiment (e.g., sampling at 12, 24, 48, and 72 hours) is crucial to validate that the measured concentration does not change over time, thereby confirming equilibrium has been reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particles. Trustworthiness Check: The choice of filter is important; it must not bind the analyte. A quick validation step, filtering a standard solution of known concentration and checking for recovery, is recommended.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by RP-HPLC:

    • Analyze the diluted sample using a validated Reverse-Phase HPLC method with UV detection.

    • Prepare a multi-point calibration curve using standard solutions of 2-Chloropyrimidine-5-sulfonamide of known concentrations.

    • Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis prep1 Add excess solid to solvent vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Confirm equilibrium (time-point study) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute into linear range sample2->sample3 hplc Quantify concentration via validated HPLC method sample3->hplc result Final Solubility Value hplc->result Calculate Solubility (e.g., mg/mL)

Caption: Workflow for equilibrium solubility determination.

Section 3: Stability Profile and Degradation Pathways

Stability testing is a cornerstone of drug development, designed to understand how a molecule's quality varies over time under the influence of environmental factors.[5] Forced degradation (or stress testing) is an essential part of this process, deliberately exposing the compound to harsh conditions to rapidly identify likely degradation pathways and products.[6][7] This information is critical for developing stability-indicating analytical methods, which can separate the intact drug from any impurities or degradants.[8][9]

Predicted Stability and Potential Degradation Pathways

Based on the structure of 2-Chloropyrimidine-5-sulfonamide, several potential degradation pathways can be anticipated.

Stress ConditionPredicted StabilityPotential Degradation Pathway(s)
Acidic (Hydrolysis) Likely StableSulfonamides are generally stable under acidic conditions.[1][10] Minimal degradation is expected.
Basic (Hydrolysis) Susceptible to DegradationThe sulfonamide bond can be susceptible to hydrolysis under strongly alkaline conditions.[1] Additionally, the pyrimidine ring may undergo modification.
Oxidative (e.g., H₂O₂) Susceptible to DegradationThe electron-rich nitrogen atoms and the sulfur atom are potential sites for oxidation. Degradation pathways may involve hydroxylation of the pyrimidine ring or oxidation at the sulfur atom.[1]
Thermal (Dry Heat) Moderately StableDecomposition is expected at temperatures significantly above the melting point, potentially involving desulfonation and cleavage of the pyrimidine ring.[1]
Photolytic (Light Exposure) Potentially UnstableAromatic and heterocyclic systems can be susceptible to photodegradation. The specific pathway would depend on the wavelength of light and the presence of photosensitizers.

Common degradation products for sulfonamides often involve the cleavage of the S-N or S-C bonds, leading to the formation of sulfanilic acid derivatives and the corresponding heterocyclic amine.[11][12]

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products of 2-Chloropyrimidine-5-sulfonamide and to establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloropyrimidine-5-sulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor. A control sample (drug in solvent without stressor) should be run in parallel. The goal is to achieve 5-20% degradation.[7]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a shorter period. Causality Insight: Basic hydrolysis is often much faster than acidic hydrolysis for sulfonamides.

    • Oxidation: Mix with 3-6% H₂O₂. Keep at room temperature for several hours.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours. Dissolve in solvent before analysis.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV/Visible light in a photostability chamber as per ICH Q1B guidelines.

  • Time-Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, to stop the reaction.

    • Dilute all samples to the same final concentration with the mobile phase.

  • Analysis by Stability-Indicating HPLC:

    • Analyze the control and stressed samples using an HPLC method developed to separate the parent peak from all newly formed degradation peaks. A photodiode array (PDA) detector is highly recommended. Trustworthiness Check: A PDA detector allows for peak purity analysis, which helps confirm that the parent peak in the stressed samples is not co-eluting with any degradants. This is a critical step in validating the method as "stability-indicating."

Visualization: Forced Degradation Study Workflow

G cluster_stress Application of Stress Conditions cluster_analysis Analysis and Data Interpretation start Prepare Drug Stock Solution (e.g., 1 mg/mL) acid Acidic (0.1M HCl, Heat) start->acid base Basic (0.1M NaOH, RT/Heat) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid, 105°C) start->therm photo Photolytic (ICH Q1B) start->photo sample Sample at time points (e.g., 2, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample quench Neutralize/Quench Reaction sample->quench analyze Analyze all samples by Stability-Indicating HPLC-PDA quench->analyze pathway Identify Degradation Pathways & Products analyze->pathway

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Chloropyrimidine-5-sulfonamide: Sourcing, Purity, and Quality Control

Introduction: The Role of a Niche Building Block in Drug Discovery 2-Chloropyrimidine-5-sulfonamide (CAS No. 1155080-09-3; Molecular Formula: C₄H₄ClN₃O₂S) is a heterocyclic compound featuring a chlorinated pyrimidine cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Niche Building Block in Drug Discovery

2-Chloropyrimidine-5-sulfonamide (CAS No. 1155080-09-3; Molecular Formula: C₄H₄ClN₃O₂S) is a heterocyclic compound featuring a chlorinated pyrimidine core linked to a sulfonamide group.[1][2] While seemingly a niche reagent, its structural motifs are of significant interest to medicinal chemists. The sulfonamide moiety is a well-established pharmacophore known for its antibacterial properties, primarily acting by inhibiting bacterial folic acid synthesis.[1] Furthermore, the reactive chlorine atom on the pyrimidine ring serves as a versatile chemical handle for nucleophilic substitution, allowing for the synthesis of a diverse library of derivative compounds.[1] These derivatives have been explored for a range of biological activities, including potential anti-inflammatory and antitumor applications.[1]

Given its function as a critical starting material, the purity of 2-Chloropyrimidine-5-sulfonamide is not a trivial matter. The presence of unreacted precursors, over-chlorinated byproducts, or residual solvents can have profound consequences on downstream synthetic steps, leading to failed reactions, difficult purification challenges, and, most critically, misleading biological data. This guide provides a framework for researchers and drug development professionals to strategically source this reagent, understand its purity landscape, and implement robust analytical methods for quality assurance.

Supplier Vetting and Qualification: A Risk-Based Approach

Selecting a supplier for a key building block extends beyond a simple price comparison. A researcher must act as a supply chain manager, mitigating the risks of poor-quality reagents that can derail a project. The initial investment in qualifying a supplier pays significant dividends in the form of reproducible results.

Key Supplier Evaluation Criteria:
  • Transparency of Documentation: A reputable supplier will readily provide a comprehensive Certificate of Analysis (CoA) for each specific lot. This document should not be a generic technical data sheet but should contain lot-specific analytical results.

  • Purity Specification and Methodology: The CoA must clearly state the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). Purity levels often range from a standard research grade of ≥95% to a higher grade of ≥98%.[1][2]

  • Availability of Raw Data: The most reliable suppliers will, upon request, provide the raw analytical data (e.g., HPLC chromatograms, NMR spectra) that validates the purity claim on the CoA. This allows for independent expert review.

  • Lot-to-Lot Consistency: For long-term projects or scalable syntheses, inquiring about the supplier's process control and their ability to ensure consistency between different manufacturing batches is crucial.

The following table summarizes typical grades of 2-Chloropyrimidine-5-sulfonamide available and their appropriate applications.

Parameter Standard Research Grade High-Purity Grade
Typical Purity ≥95%≥98%
Analytical Methods Provided Typically HPLC or NMR stated on CoAHPLC with chromatogram, NMR, LC-MS data often available
Primary Application Initial screening, proof-of-concept synthesisLead optimization, scale-up studies, GMP-track synthesis
Considerations May require in-house purification for sensitive applications. Higher risk of side-reactions from impurities.Higher cost, but significantly lower risk of batch failure and data irreproducibility.

The logical workflow for qualifying a new lot of this reagent should be systematic and self-validating. It begins with documentation review and proceeds to in-house verification before the material is released for use in critical experiments.

QC_Workflow cluster_procurement Procurement & Initial Screening cluster_analysis In-House Verification cluster_decision Disposition start Procure Reagent Sample & Lot-Specific CoA review_coa Review Supplier CoA for Purity & Methods start->review_coa hplc_purity Perform HPLC Purity Analysis review_coa->hplc_purity nmr_id Confirm Structure via ¹H NMR hplc_purity->nmr_id compare Compare In-House Data with CoA Specifications nmr_id->compare decision Data Concordant? compare->decision accept Accept Lot for Use decision->accept Yes reject Reject Lot & Contact Supplier decision->reject No

Supplier & Lot Qualification Workflow

Purity Profile: Understanding Potential Impurities

The purity value on a CoA only tells part of the story. Understanding the potential impurities is key to troubleshooting synthetic challenges. The synthesis of pyrimidine sulfonamides often involves chlorosulfonation of a pyrimidine precursor.[3] This, and other synthetic routes, can introduce specific impurities.

Common Impurity Classes:

  • Starting Materials: Unreacted pyrimidine precursors.

  • Incompletely Chlorinated Intermediates: Pyrimidine-5-sulfonamide without the chlorine at the 2-position.

  • Isomeric Byproducts: Impurities arising from substitution at different positions on the pyrimidine ring.

  • Hydrolysis Products: The chlorine atom can be susceptible to hydrolysis, yielding 2-hydroxy-pyrimidine-5-sulfonamide, particularly if the compound is exposed to moisture during storage or workup.[4]

  • Residual Solvents: Solvents used during the reaction and purification, such as toluene or methylene chloride, may be present.[1]

The presence of a nucleophilic impurity (like a hydroxyl or amino group) can compete in subsequent substitution reactions, reducing the yield of the desired product and complicating purification.

Analytical Methodologies for Quality Control

A multi-pronged analytical approach is necessary for comprehensive quality control. While HPLC is the workhorse for purity assessment, other techniques are essential for identity confirmation and impurity characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is the gold standard for quantifying the purity of aromatic compounds like 2-Chloropyrimidine-5-sulfonamide. The area normalization method provides a reliable estimate of purity.[5]

Detailed Experimental Protocol:

  • Instrumentation & Column:

    • An HPLC system equipped with a UV-Vis or Photo-Diode Array (PDA) detector.[4]

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a standard and effective choice.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Program: A typical gradient ensures good separation of the main peak from potential impurities:

      • 0-5 min: 10% B

      • 5-25 min: Ramp from 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30.1-35 min: Return to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or 265 nm.[4][5]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-Chloropyrimidine-5-sulfonamide sample into a 10 mL volumetric flask.[5]

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area normalization formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Supporting Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The proton NMR should show the characteristic signals for the pyrimidine ring protons, and the absence of signals from major impurities confirms identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks observed in the HPLC analysis. By coupling the separation power of LC with the mass-resolving capability of MS, one can obtain the molecular weight of impurities, providing crucial clues to their structure.[2]

Purification and Handling

Even when high-purity material is purchased, re-purification may be necessary if degradation is suspected or if an exceptionally pure sample is required for a highly sensitive assay.

  • Crystallization: This is a primary method for purifying the compound, often yielding material with >94% purity.[1]

  • Solvent Extraction & Washing: The crude product from synthesis is often purified by extraction with organic solvents like toluene or methylene chloride.[1] A subsequent wash with a dilute base solution (e.g., 5-15% sodium hydroxide) followed by water can effectively remove acidic impurities.[1]

  • Storage: The compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis of the reactive chlorine group.

By integrating a rigorous supplier qualification process with robust in-house analytical verification, researchers can ensure the quality and consistency of 2-Chloropyrimidine-5-sulfonamide, building a foundation of reliability for their research and development endeavors.

References

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation. (2023). MDPI. [Link]

  • Method for preparing 2-chloropyrimidine. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Chloropyrimidine-5-sulfonamide

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Chloropyrimidine-5-sulfonamide, a heterocyclic building block crucial for pharmaceutical and agrochemical research.[1][2] Gi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Chloropyrimidine-5-sulfonamide, a heterocyclic building block crucial for pharmaceutical and agrochemical research.[1][2] Given its chemical structure, which combines a reactive chloropyrimidine core with a biologically active sulfonamide group, this compound necessitates stringent safety protocols.[1] This document moves beyond mere procedural lists to explain the scientific rationale behind each precaution, empowering researchers to cultivate a proactive and informed safety culture.

Section 1: Compound Profile and Inherent Risks

A foundational understanding of the physicochemical properties and toxicological profile of 2-Chloropyrimidine-5-sulfonamide is paramount for risk assessment. While comprehensive toxicological data for this specific molecule is not fully available, its structural motifs provide a basis for inferring potential hazards.[3]

Physicochemical Properties

The compound's behavior in a laboratory setting is dictated by its physical and chemical characteristics. It is typically a white to yellow crystalline solid.[1] Key properties are summarized below.

PropertyValueSource
CAS Number 1155080-09-3[1][2]
Molecular Formula C₄H₄ClN₃O₂S[1][2]
Molecular Weight 193.61 g/mol [1][2]
Appearance White to yellow crystalline solid/powder[1][3]
Solubility Moderately to highly soluble in polar solvents (e.g., water, methanol, DMSO).[1][1]
Stability Hygroscopic; absorbs moisture from the air.[3] Generally stable in acidic/neutral conditions, but may undergo hydrolysis in strongly alkaline environments.[1][1][3]
Toxicological Hazard Assessment

Based on data from structurally related compounds, 2-Chloropyrimidine-5-sulfonamide should be handled as a hazardous substance. The primary risks are associated with direct contact and inhalation.

  • Skin and Eye Contact: Analogous compounds are known to cause skin irritation and serious eye irritation or damage.[3][4][5] Some related chemicals are corrosive and can cause burns.[6]

  • Inhalation: Inhaling the dust may be harmful and can cause respiratory system irritation.[3][4][5]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[4][6][7]

  • Hazardous Decomposition: During combustion, it may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[3][6][8]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures for risk mitigation.

  • Elimination/Substitution: (Not applicable for specific research)

  • Engineering Controls: The most critical physical barriers.

  • Administrative Controls: Standardized procedures and training.

  • Personal Protective Equipment (PPE): The final line of defense.

Engineering Controls: The Primary Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Their proper use is non-negotiable when handling this compound.

  • Chemical Fume Hood: All manipulations of solid 2-Chloropyrimidine-5-sulfonamide (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles and to contain potential spills.[6][9]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[3][4]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and located near the workstation.[3][4]

Administrative Controls: Standard Operating Procedures (SOPs)

These are the established rules and procedures that govern how work is conducted safely.

  • Designated Areas: Clearly mark areas where 2-Chloropyrimidine-5-sulfonamide is stored and handled.

  • Access Restriction: Limit access to these areas to trained and authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[7][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][9]

Section 3: Personal Protective Equipment (PPE) Protocols

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly to be effective. The choice of PPE is dictated by a risk assessment of the specific procedure being performed.

PPE_Selection start Task: Handling 2-Chloropyrimidine-5-sulfonamide base_ppe Minimum Required PPE: - Nitrile Gloves (Double-gloved recommended) - Safety Goggles (ANSI Z87.1) - Lab Coat (fully buttoned) start->base_ppe risk_aerosol Risk of aerosolization? (e.g., weighing, vortexing) base_ppe->risk_aerosol risk_splash Risk of splash? (e.g., large volume transfer) risk_aerosol->risk_splash No respirator Add N95 Respirator risk_aerosol->respirator Yes face_shield Add Face Shield over Goggles risk_splash->face_shield Yes respirator->risk_splash

Caption: PPE selection logic based on procedural risk.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] If there is a significant risk of splashing, a face shield should be worn over the goggles.[11]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile.[12] For handling the solid or concentrated solutions, double-gloving is recommended. Gloves must be inspected for damage before use and changed immediately if contamination is suspected.[12] Remove gloves using a technique that avoids touching the outer surface with bare hands.

    • Lab Coat: A clean, buttoned lab coat with long sleeves is mandatory to protect skin and personal clothing.[3][4]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[3] However, if dust is generated outside of a fume hood (e.g., during a large spill cleanup), a NIOSH/MSHA-approved N95 particulate respirator is necessary.[12]

Protocol: PPE Donning and Doffing Sequence

The integrity of PPE is compromised if not worn and removed correctly. This sequence minimizes the risk of cross-contamination.

DonningDoffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Safety Goggles / Face Shield d2->d3 d4 4. Outer Gloves (over cuffs) d3->d4 f1 1. Outer Gloves (peel inside-out) f2 2. Lab Coat (roll away from body) f1->f2 f3 3. Safety Goggles / Face Shield f2->f3 f4 4. Inner Gloves (peel inside-out) f3->f4

Caption: Recommended sequence for donning and doffing PPE.

Section 4: Standard Operating Procedures (SOPs) for Handling

Protocol: Safe Weighing and Aliquoting of Solid Compound
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure. Place a tared weigh boat on the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 2-Chloropyrimidine-5-sulfonamide from the stock container to the weigh boat. Perform this action slowly to minimize dust generation.

  • Closure: Immediately and securely close the main stock container.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces within the hood with a solvent-dampened cloth (e.g., with ethanol) to remove any residual powder. Dispose of the cloth as chemical waste.

Protocol: Safe Dissolution and Solution Handling
  • Preparation: Place a properly sized beaker or flask containing a magnetic stir bar on a stir plate inside the chemical fume hood.

  • Solvent Addition: Add the desired volume of the appropriate solvent to the vessel.

  • Compound Addition: Carefully add the pre-weighed solid to the solvent. This can be done by gently tapping the weigh boat or by using the spatula to guide the powder.

  • Dissolution: Begin stirring. If necessary, gently warm the solution, keeping in mind the compound's stability profile.

  • Transfer: When transferring solutions, use appropriate volumetric glassware. Pour slowly and carefully to avoid splashing.

Section 5: Storage and Waste Management

Storage

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Container: Store in the original, tightly sealed container.[6][10]

  • Environment: Keep in a cool, dry, and well-ventilated area.[6][9][10] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) or in a desiccator is highly recommended to prevent degradation.[3] Some suppliers recommend refrigerated storage (2-8°C).[13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][4][6]

Waste Management

All waste containing 2-Chloropyrimidine-5-sulfonamide, including empty containers, contaminated PPE, and unused material, must be treated as hazardous chemical waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Classification: As a chemical waste generator, you must accurately classify the waste according to local, regional, and national hazardous waste regulations.[3]

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5][9] Do not pour waste down the drain.[3][14]

Section 6: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency_Response cluster_exposure Personnel Exposure incident INCIDENT OCCURS skin Skin Contact incident->skin eye Eye Contact incident->eye inhale Inhalation incident->inhale spill Chemical Spill incident->spill action_skin Remove contaminated clothing. Wash area with soap & water for 15 min. skin->action_skin action_eye Flush with eyewash for 15 min. Hold eyelids open. eye->action_eye action_inhale Move to fresh air. inhale->action_inhale action_spill_small Small Spill: - Alert others. - Wear full PPE. - Cover with absorbent material. - Collect and place in waste container. spill->action_spill_small seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhale->seek_medical

Caption: Flowchart for immediate emergency response actions.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][6][7]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][14]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6][7][14]
Spill Cleanup

For small, manageable spills within a fume hood:

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area and contact your EHS office.

  • PPE: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and an N95 respirator if dust is present.

  • Containment: For a solid spill, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material and place it into a labeled hazardous waste container.[3][9] Avoid actions that generate dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into the waste container.[8][14]

  • Decontamination: Clean the spill area with a suitable solvent, and then soap and water. Dispose of all cleaning materials as hazardous waste.

Firefighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][6][14]

  • Specific Hazards: The compound is combustible. Fire may produce irritating, corrosive, and/or toxic gases.[6]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[3][6][14]

Conclusion

2-Chloropyrimidine-5-sulfonamide is a valuable research tool, but its potential hazards demand respect and meticulous handling. By integrating the principles of this guide—understanding the compound's risks, implementing a hierarchy of controls, and adhering to detailed protocols for handling and emergencies—researchers can work with this chemical safely and effectively. A proactive culture of safety is the most critical element in any laboratory, ensuring that scientific discovery does not come at the cost of personal health.

References

  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]

  • CTAHR. UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. [Link]

  • POGO Satellite Manual. Personal Protective Equipment. Pediatric Oncology Group of Ontario. [Link]

  • OSHA. Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration. [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • PubChem. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 2-Chloropyrimidine. Organic Syntheses. [Link]

  • CFPA Europe. (2013). Fire and protection in chemical manufacturing site. CFPA Europe. [Link]

  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • National Toxicology Program. 2-Chloropyridine. National Toxicology Program. [Link]

  • Wikipedia. Sulfonamide (medicine). Wikipedia. [Link]

  • WW2 US Medical Research Centre. Class 9 Items: Drugs, Chemicals and Biological Stains - Sulfa Drugs. WW2 US Medical Research Centre. [Link]

  • Sultan, A. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. BioMed Research International. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocols for 2-Chloropyrimidine-5-sulfonamide Derivatives: A Detailed Guide for Researchers

This document provides a comprehensive guide to the synthesis of 2-chloropyrimidine-5-sulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the synthesis of 2-chloropyrimidine-5-sulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Introduction: The Significance of the 2-Chloropyrimidine-5-sulfonamide Scaffold

The 2-chloropyrimidine-5-sulfonamide core is a privileged scaffold in medicinal chemistry, frequently serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] The sulfonamide group is a well-established pharmacophore, famously present in sulfa drugs, the first class of synthetic antibiotics.[1] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows it to inhibit bacterial folic acid synthesis, a vital metabolic pathway for bacterial growth.[1]

The strategic combination of a reactive 2-chloro substituent and a versatile 5-sulfonamide group on the pyrimidine ring offers multiple avenues for chemical modification. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alkoxy, and thioether functionalities.[1] The sulfonamide moiety can be readily derivatized by reaction with a diverse range of amines, leading to a vast library of compounds for biological screening. This dual reactivity makes 2-chloropyrimidine-5-sulfonamide a highly valuable building block in the quest for novel therapeutics.

Strategic Approaches to Synthesis: A Mechanistic Overview

The synthesis of 2-chloropyrimidine-5-sulfonamide and its derivatives can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale of synthesis, and the specific derivatives being targeted. Two primary strategies are highlighted here:

  • Direct Chlorosulfonation of a Pyrimidine Precursor: This is often the most direct route, involving the simultaneous introduction of the chloro and sulfonyl chloride functionalities or a sequential process on a suitable pyrimidine starting material.

  • Stepwise Functionalization: This approach involves the sequential introduction of the chlorine atom and the sulfonamide group, offering greater control over the reaction and potentially higher overall yields, especially for complex derivatives.

The pyrimidine ring is generally electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. However, the presence of activating groups or the use of potent electrophilic reagents can facilitate reactions like sulfonation.

Protocol 1: Synthesis of 2-Chloropyrimidine-5-sulfonamide via Chlorosulfonation of 2-Hydroxypyrimidine

This protocol outlines a robust method for the synthesis of the target compound starting from the readily available 2-hydroxypyrimidine. The key transformation involves a one-pot reaction that achieves both chlorination of the hydroxyl group and sulfonation at the 5-position, followed by amination.

Reaction Scheme

Protocol 1 A 2-Hydroxypyrimidine B 2-Chloropyrimidine-5-sulfonyl chloride A->B  PCl5, POCl3, 180°C   C 2-Chloropyrimidine-5-sulfonamide B->C  NH4OH (aq)  

Caption: Synthesis of 2-Chloropyrimidine-5-sulfonamide from 2-Hydroxypyrimidine.

Rationale and Mechanistic Insights

The use of a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) is a classic and effective method for the conversion of hydroxyl groups on heterocyclic rings to chlorides. POCl3 acts as both a reagent and a solvent in this high-temperature reaction. The sulfonation at the 5-position is achieved through the in-situ generation of a potent sulfonating agent from the reaction of PCl5 with any sulfuric acid impurities or through a more complex mechanism at elevated temperatures. The subsequent amination of the resulting sulfonyl chloride with aqueous ammonia is a standard and efficient method for the formation of the sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloropyrimidine-5-sulfonyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize acidic gases), and a thermometer, place 2-hydroxypyrimidine-5-sulfonic acid (12.8 g).[2]

  • Reagent Addition: Carefully add phosphorus pentachloride (37.8 g) to the flask.[2] The reaction is exothermic and will release HCl gas.

  • Reaction Conditions: Heat the reaction mixture to 180°C and stir for 4 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add toluene (200 mL) to dissolve the product.[2] Filter the mixture to remove any insoluble impurities.

  • Purification: Wash the toluene filtrate with ice water and then dry over anhydrous magnesium sulfate.[2] Remove the solvent under reduced pressure to obtain 2-chloropyrimidine-5-sulfonyl chloride as a light yellow solid.[2]

Step 2: Synthesis of 2-Chloropyrimidine-5-sulfonamide

  • Reaction Setup: Dissolve the crude 2-chloropyrimidine-5-sulfonyl chloride from the previous step in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) to the solution while stirring vigorously. The reaction is typically rapid and exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting sulfonyl chloride is completely consumed.

  • Work-up and Purification: Remove the organic solvent under reduced pressure. The resulting aqueous solution will contain the product. The product may precipitate out upon cooling or by adjusting the pH. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloropyrimidine-5-sulfonamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary
StepStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
12-Hydroxypyrimidine-5-sulfonic acidPCl51804~96
22-Chloropyrimidine-5-sulfonyl chlorideAqueous Ammonia0 - RT1-2>80

Protocol 2: Synthesis of N-Substituted 2-Chloropyrimidine-5-sulfonamide Derivatives

This protocol details the synthesis of a library of N-substituted derivatives starting from the key intermediate, 2-chloropyrimidine-5-sulfonyl chloride. This approach allows for the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

Protocol 2 A 2-Chloropyrimidine-5-sulfonyl chloride B N-Substituted 2-Chloropyrimidine-5-sulfonamide A->B  Base (e.g., Pyridine, Et3N)   C Primary or Secondary Amine (R1R2NH) C->B

Caption: General scheme for the synthesis of N-substituted derivatives.

Rationale and Mechanistic Considerations

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is crucial and is often a polar aprotic solvent like dichloromethane (DCM), THF, or acetonitrile to ensure the solubility of the reactants.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-chloropyrimidine-5-sulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.5 - 2.0 eq).

  • Amine Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of the desired primary or secondary amine (1.1 - 1.2 eq) in the same anhydrous solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) or by recrystallization to afford the pure N-substituted 2-chloropyrimidine-5-sulfonamide derivative.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the compounds. For 2-chloropyrimidine-5-sulfonyl chloride, the proton NMR spectrum in CDCl3 shows a characteristic singlet at δ 9.19 ppm for the two pyrimidine protons.[2]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).

Visualization of Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and diversification of 2-chloropyrimidine-5-sulfonamide derivatives.

Synthetic Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivative Synthesis cluster_analysis Analysis and Characterization Start Starting Material (e.g., 2-Hydroxypyrimidine) Intermediate 2-Chloropyrimidine-5-sulfonyl chloride Start->Intermediate Chlorosulfonation Product 2-Chloropyrimidine-5-sulfonamide Intermediate->Product Amination N_Substituted N-Substituted Derivatives Intermediate->N_Substituted Reaction with Amines C2_Substituted C2-Substituted Derivatives Product->C2_Substituted Nucleophilic Aromatic Substitution Analysis Spectroscopic Analysis (NMR, MS, IR) & Purity Assessment (HPLC) N_Substituted->Analysis C2_Substituted->Analysis

Caption: Overall workflow for the synthesis of 2-chloropyrimidine-5-sulfonamide and its derivatives.

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthesis of 2-chloropyrimidine-5-sulfonamide and its diverse derivatives. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can confidently and efficiently produce these valuable compounds for further investigation in drug discovery and development programs. The versatility of the 2-chloropyrimidine-5-sulfonamide scaffold ensures its continued importance in the pursuit of novel therapeutic agents.

References

Sources

Application

Application Notes and Protocols for the Catalytic Synthesis of 2-Chloropyrimidine-5-sulfonamide

Introduction: The Significance of 2-Chloropyrimidine-5-sulfonamide and the Imperative for Catalytic Methodologies The 2-chloropyrimidine-5-sulfonamide scaffold is a cornerstone in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloropyrimidine-5-sulfonamide and the Imperative for Catalytic Methodologies

The 2-chloropyrimidine-5-sulfonamide scaffold is a cornerstone in medicinal chemistry and drug development. Its derivatives are integral components of numerous therapeutic agents, valued for their ability to act as bioisosteres of carboxylic acids and participate in crucial hydrogen bonding interactions with biological targets.[1] The sulfonamide functional group is present in a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anti-cancer agents.[2]

Traditionally, the synthesis of aryl and heteroaryl sulfonamides relies on the reaction of a sulfonyl chloride with an amine. However, the preparation of the requisite sulfonyl chloride intermediates, particularly on heterocyclic systems, often involves harsh, stoichiometric reagents like chlorosulfonic acid or phosphorus pentachloride, leading to significant waste, limited functional group tolerance, and potential safety hazards.[3]

The advancement of catalytic chemistry offers a paradigm shift, enabling more efficient, sustainable, and selective synthetic routes. Catalytic methods minimize waste by using sub-stoichiometric amounts of a catalyst to achieve high turnover numbers, operate under milder conditions, and provide access to novel chemical space.[4] This guide provides detailed protocols and scientific rationale for two promising catalytic approaches for the synthesis of 2-chloropyrimidine-5-sulfonamide, designed for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques.

Strategic Overview: A Two-Step Catalytic Approach

Direct, single-step catalytic synthesis of the target molecule is challenging. A more robust and modular strategy involves a two-step sequence, where each step is facilitated by a distinct catalytic system. This approach allows for the isolation and purification of the key intermediate, 2-chloropyrimidine-5-sulfonyl halide, or its in situ conversion to the final product.

The overall workflow is depicted below:

G cluster_0 Starting Material cluster_1 Step 1: Catalytic C-S Bond Formation cluster_2 Step 2: Catalytic S-N Bond Formation Start 2-Chloropyrimidine Precursor Step1 Catalytic Sulfonylation Start->Step1 Intermediate 2-Chloropyrimidine-5-sulfonyl Halide Step1->Intermediate Step2 Catalytic Amidation Intermediate->Step2 Product 2-Chloropyrimidine-5-sulfonamide Step2->Product

Caption: General workflow for the two-step catalytic synthesis.

Method 1: Palladium-Catalyzed Chlorosulfonylation via an Organozinc Intermediate

This method leverages a transition metal-free reaction for the crucial sulfonylation step, utilizing an organozinc reagent derived from a halogenated pyrimidine. This approach is particularly advantageous for functionalizing electron-deficient heterocycles.[5]

Part A: Synthesis of 2-Chloropyrimidine-5-sulfonyl Chloride

This protocol is adapted from methodologies developed for the synthesis of heteroaryl sulfonyl chlorides from organozinc reagents.[5][6] The key is the formation of a pyrimidylzinc reagent, which then reacts with an appropriate sulfur dioxide source.

Reaction Scheme:

  • Formation of Organozinc Reagent: 2-Chloro-5-iodopyrimidine reacts with zinc dust to form the organozinc intermediate.

  • Sulfonylation: The organozinc reagent reacts with a sulfur dioxide surrogate to yield the sulfonyl chloride. A suitable surrogate is 2,4,6-trichlorophenyl chlorosulfate (TCPC).[5]

Proposed Catalytic Cycle for Sulfonylation:

G cluster_0 Catalytic Cycle A Py-ZnI + TCPC B Transition State A->B Reaction C Py-SO2Cl 2-Chloropyrimidine-5-sulfonyl chloride B->C Product Formation D ZnI(OTCP) B->D Byproduct

Caption: Proposed mechanism for sulfonylation of the organozinc reagent.

Detailed Protocol (Part A):

  • Preparation of the Organozinc Reagent:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq).

    • Activate the zinc dust with 1,2-dibromoethane in anhydrous THF, followed by chlorotrimethylsilane.

    • Add a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in anhydrous THF dropwise to the activated zinc suspension.

    • Stir the mixture at room temperature for 2-4 hours to form the 2-chloropyrimidin-5-ylzinc iodide reagent.

  • Sulfonylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.1 eq) in anhydrous THF.

    • Cool the TCPC solution to 0 °C.

    • Transfer the freshly prepared organozinc solution to the TCPC solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude 2-chloropyrimidine-5-sulfonyl chloride can be used directly in the next step or purified by column chromatography (caution: this intermediate may be unstable).

Part B: Organocatalytic Amidation

This step employs an efficient organocatalytic method using 1-hydroxybenzotriazole (HOBt) to facilitate the reaction between the sulfonyl chloride and an ammonia source, which is milder than traditional base-mediated approaches.[7][8]

Detailed Protocol (Part B):

  • Reaction Setup:

    • To a solution of the crude 2-chloropyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF), add HOBt (0.1 eq).

    • Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium hydroxide (2.0-3.0 eq).

    • Add a tertiary amine base, such as triethylamine or DIPEA (1.5 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 4-12 hours.

    • Monitor the formation of the sulfonamide product by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-chloropyrimidine-5-sulfonamide.

Method 2: Copper-Catalyzed Sandmeyer-Type Sulfonylation and Catalytic Amidation

This approach begins with an amino-pyrimidine precursor and utilizes a copper-catalyzed Sandmeyer-type reaction to install the sulfonyl chloride group. This method benefits from the availability of stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[9]

Part A: Synthesis of 2-Chloropyrimidine-5-sulfonyl Chloride

Reaction Scheme:

  • Diazotization: 5-Amino-2-chloropyrimidine is converted to the corresponding diazonium salt.

  • Copper-Catalyzed Sulfonylation: The diazonium salt reacts with a SO₂ source in the presence of a copper catalyst to form the sulfonyl chloride.

Proposed Catalytic Cycle for Sulfonylation:

G cluster_0 Catalyst Regeneration A Py-N₂⁺ + Cu(I)Cl B [Py•] + N₂ + Cu(II)Cl₂ A->B SET C Py-SO₂• + SO₂ B->C Radical Capture D Py-SO₂Cl 2-Chloropyrimidine-5-sulfonyl chloride C->D + Cu(II)Cl₂ E Cu(I)Cl D->E - Cu(II)Cl₂

Caption: Proposed cycle for copper-catalyzed chlorosulfonylation.

Detailed Protocol (Part A):

  • Diazotization:

    • Suspend 5-amino-2-chloropyrimidine (1.0 eq) in a mixture of acetonitrile and concentrated HCl at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes to form the diazonium salt solution.

  • Sulfonylation:

    • In a separate flask, prepare a solution of DABSO (1.5 eq) and CuCl₂ (0.1 eq) in acetonitrile.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the DABSO/CuCl₂ mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Vigorous nitrogen evolution will be observed.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be used in the next step.

Part B: Catalytic Amidation

The protocol for the catalytic amidation is identical to Part B of Method 1.

Data Summary and Comparison

ParameterMethod 1: Organozinc ApproachMethod 2: Sandmeyer-Type Approach
Starting Material 2-Chloro-5-iodopyrimidine5-Amino-2-chloropyrimidine
Step 1 Catalyst None (Stoichiometric Zinc)CuCl₂ (Catalytic)
Step 1 Reagents Zn, TCPCNaNO₂, HCl, DABSO
Step 2 Catalyst HOBt (Organocatalyst)HOBt (Organocatalyst)
Key Advantages Avoids handling unstable diazonium salts.Starts from a potentially more accessible amine precursor. Uses a true catalyst in Step 1.
Potential Challenges Preparation of the organozinc reagent can be moisture-sensitive.Diazonium salts can be unstable and require careful temperature control.

Troubleshooting and Self-Validation

  • Low Yield in Step 1 (Method 1): Ensure the zinc is fully activated and all reagents and solvents are scrupulously dry. Incomplete formation of the organozinc reagent is a common failure point.

  • Decomposition of Sulfonyl Chloride: The heteroaryl sulfonyl chloride intermediate can be unstable.[5] It is often best to use the crude material directly in the subsequent amidation step without purification. If purification is necessary, use rapid chromatography at low temperatures.

  • Incomplete Amidation (Step 2): Ensure the ammonia source is in sufficient excess. If the reaction stalls, gentle heating (40-50 °C) may be beneficial. The use of sulfonyl fluoride (prepared from the chloride) as the substrate for amidation can also improve yields due to its higher stability.[7]

  • Protocol Validation: For each step, confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). A small-scale trial is always recommended before proceeding to a larger scale.

References

  • Colombe, J. R., Debergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170–3173. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4441. [Link]

  • Ballell, L., et al. (2015). A palladium-catalyzed method for the preparation of sulfonamides. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 58–65. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 739. [Link]

  • Nambo, M., & Crudden, C. M. (2022). Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. ACS Catalysis, 12(5), 2835–2854. [Link]

  • RSC Publishing. (2023). Transition-metal-catalyzed regiodivergent sulfonylation of aziridrines for the synthesis of β-amino sulfones. Organic Chemistry Frontiers. [Link]

  • Sheppard, T., et al. (2021). Catalytic Amidation. University College London. [Link]

  • Organic Chemistry Portal. (2024). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Semantic Scholar. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

  • Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. [Link]

  • Wei, M., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Chohan, Z. H. (2019). Metal-based new sulfonamides: Design, synthesis, antibacterial, antifungal, and cytotoxic properties. ResearchGate. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]

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Method

Application Notes and Protocols: 2-Chloropyrimidine-5-sulfonamide as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrimidine Core The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active molecules, including several F...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active molecules, including several FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it a privileged structure in the design of enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrimidine ring allows for the precise tuning of a compound's physicochemical properties and biological activity. Among the vast array of functionalized pyrimidines, 2-chloropyrimidine-5-sulfonamide has emerged as a particularly valuable building block, offering multiple reaction sites for the construction of complex molecular architectures.

This guide provides an in-depth exploration of 2-chloropyrimidine-5-sulfonamide as a key intermediate in drug discovery. We will delve into its chemical reactivity, provide detailed protocols for its derivatization, and showcase its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors.

Chemical Properties and Reactivity

2-Chloropyrimidine-5-sulfonamide is a crystalline solid with a molecular weight of 193.61 g/mol and a molecular formula of C₄H₄ClN₃O₂S.[2][3] The molecule's reactivity is dominated by two key functional groups: the chloro group at the 2-position of the pyrimidine ring and the sulfonamide moiety at the 5-position.

The pyrimidine ring is an electron-deficient aromatic system, which activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr) . This makes the 2-position a prime site for the introduction of various nucleophiles, such as amines, thiols, and alkoxides. The sulfonamide group, on the other hand, can be further functionalized, for example, by N-alkylation or by serving as a key pharmacophoric element that interacts with biological targets.

Core Synthetic Methodologies

The versatility of 2-chloropyrimidine-5-sulfonamide as a building block is best demonstrated through its application in two of the most powerful cross-coupling reactions in modern organic synthesis: Nucleophilic Aromatic Substitution and the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the derivatization of 2-chloropyrimidine-5-sulfonamide. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, proceeding through a Meisenheimer intermediate.

Diagram 1: General Workflow for Nucleophilic Aromatic Substitution

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Chloropyrimidine-5-sulfonamide E Mix and Heat (e.g., 80-120 °C) A->E B Nucleophile (e.g., R-NH2, R-SH) B->E C Base (e.g., K2CO3, DIPEA) C->E D Solvent (e.g., DMF, DMSO, Dioxane) D->E F Quench Reaction E->F G Extraction F->G H Column Chromatography / Recrystallization G->H I 2-Substituted-pyrimidine-5-sulfonamide H->I

Caption: A generalized workflow for the SNAr reaction.

Protocol 1: Synthesis of 2-(Anilino)pyrimidine-5-sulfonamide Derivatives

This protocol describes a general procedure for the reaction of 2-chloropyrimidine-5-sulfonamide with a substituted aniline.

  • Materials:

    • 2-Chloropyrimidine-5-sulfonamide (1.0 eq)

    • Substituted Aniline (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2-chloropyrimidine-5-sulfonamide in DMF, add the substituted aniline and potassium carbonate.

    • Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Reactant 1Reactant 2BaseSolventTemperature (°C)Typical Yield (%)
2-Chloropyrimidine-5-sulfonamideAnilineK₂CO₃DMF10075-90
2-Chloropyrimidine-5-sulfonamide4-MethoxyanilineDIPEADioxane12080-95
2-Chloropyrimidine-5-sulfonamidePiperazineK₂CO₃Acetonitrile8085-95

Table 1: Representative conditions for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. While the C-Cl bond of 2-chloropyrimidine-5-sulfonamide is generally less reactive than corresponding bromides or iodides, with the appropriate choice of catalyst, ligand, and reaction conditions, efficient coupling with boronic acids or their esters can be achieved.[7]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Cl B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A G Ar-R F->G H R-B(OH)2 H->D I Base I->D J Ar-Cl J->B

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol 2: Synthesis of 2-(Aryl)pyrimidine-5-sulfonamide Derivatives

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloropyrimidine-5-sulfonamide with an arylboronic acid.

  • Materials:

    • 2-Chloropyrimidine-5-sulfonamide (1.0 eq)

    • Arylboronic Acid (1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • In a reaction vessel, combine 2-chloropyrimidine-5-sulfonamide, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4][5]

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.[6]

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10060-85
Pd₂(dba)₃XPhosK₃PO₄Toluene11070-90
Pd(dppf)Cl₂-Cs₂CO₃DMF9065-88

Table 2: Representative conditions for Suzuki-Miyaura coupling reactions.

Application in Kinase Inhibitor Synthesis: A Case Study

The pyrimidine-sulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase active site. 2-Chloropyrimidine-5-sulfonamide serves as an excellent starting point for the synthesis of such inhibitors.

Diagram 3: Kinase Inhibition by Pyrimidine-Sulfonamide Derivatives

G cluster_inhibitor Inhibitor cluster_kinase Kinase Active Site cluster_interaction A Pyrimidine-Sulfonamide Derivative C ATP Binding Pocket A->C Occupies D Hydrogen Bonds A->D Forms B Hinge Region D->B with

Caption: Binding mode of a pyrimidine-sulfonamide kinase inhibitor.

A notable example is the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[9] The synthesis of a potential CDK inhibitor can be envisioned starting from 2-chloropyrimidine-5-sulfonamide.

Synthetic Scheme:

  • SNAr Reaction: React 2-chloropyrimidine-5-sulfonamide with a suitable amine, for instance, 4-fluoroaniline, under the conditions outlined in Protocol 1. This introduces a key pharmacophoric element at the 2-position.

  • Sulfonamide Derivatization: The resulting 2-(4-fluoroanilino)pyrimidine-5-sulfonamide can then be further functionalized at the sulfonamide nitrogen. For example, reaction with a suitable alkyl halide in the presence of a base like sodium hydride can introduce additional diversity and fine-tune the molecule's properties.

This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in the optimization of a lead compound in drug discovery.

Analytical Methods and Purification

Reaction Monitoring

The progress of the reactions described above can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the consumption of starting materials and the formation of products. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation of the components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture, confirming the formation of the desired product and identifying any major byproducts.[4][5]

Purification

The purification of the final products is crucial to obtain compounds of high purity for biological testing. Common purification techniques include:

  • Flash Column Chromatography: A standard method for the purification of organic compounds based on their polarity. Silica gel is a common stationary phase, and the mobile phase is typically a gradient of ethyl acetate in hexanes.[6]

  • Recrystallization: An effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for the purification of small quantities of material to a very high purity, often required for final compounds intended for in vivo studies.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloropyrimidine-5-sulfonamide is a highly versatile and valuable building block in medicinal chemistry. Its dual reactivity allows for the facile introduction of molecular diversity through well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The pyrimidine-sulfonamide scaffold is a proven pharmacophore, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery and development endeavors.

References

  • Fisher Scientific. (2014, September 9). Safety Data Sheet: 2-Chloropyrimidine-5-carboxylic acid.
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  • Fisher Scientific. (2010, April 30).
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  • Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry - ACS Public
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  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment - Biointerface Research in Applied Chemistry.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher.
  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
  • Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers - Benchchem.
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchG
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  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central.
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  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed.
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Application

Application Notes & Protocols: The Utility of 2-Chloropyrimidine-5-sulfonamide in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel chemical matter for therapeutic targets.[1][2] This approach relies on the identification of low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3] These fragments then serve as starting points for the rational, structure-guided evolution into potent lead compounds.[4][5] This document provides a detailed guide on the application of 2-chloropyrimidine-5-sulfonamide, a versatile and high-value fragment, within the FBDD workflow. We will explore the chemical rationale for its utility, provide detailed protocols for its use in primary screening and hit validation, and outline strategies for its subsequent optimization into lead candidates.

The Rationale for 2-Chloropyrimidine-5-sulfonamide in FBDD

The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library. An ideal fragment should not only bind to the target but also present clear and accessible vectors for chemical elaboration. 2-Chloropyrimidine-5-sulfonamide is an exemplary fragment that fulfills these criteria due to its unique combination of structural features.

Chemical & Structural Properties:

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂S[6][7]
Molecular Weight 193.61 g/mol [6][7]
Structure A pyrimidine ring substituted with a chlorine atom at position 2 and a sulfonamide group at position 5.[6]
Classification Heterocyclic Building Block[7]

The strategic value of this fragment lies in its trifunctional nature:

  • The Pyrimidine Core: A privileged scaffold in medicinal chemistry, the pyrimidine ring is a common feature in numerous approved drugs and biologically active molecules, often serving as a key interaction motif.

  • The Sulfonamide Moiety (-SO₂NH₂): This group is a well-established zinc-binding group, making the fragment an excellent starting point for targeting metalloenzymes like carbonic anhydrases.[8][9] Furthermore, the primary sulfonamide is a potent hydrogen bond donor and acceptor, capable of forming critical interactions within a protein's binding pocket.[10]

  • The Chlorine Atom (-Cl): The chlorine atom at the 2-position is the key to its utility in hit-to-lead optimization. It serves as a reactive handle for nucleophilic substitution, allowing for straightforward synthetic elaboration.[6] This "poised" nature means that once a binding mode is confirmed, the fragment can be readily "grown" into unoccupied adjacent pockets to increase affinity and selectivity.[11]

The FBDD Workflow: An Overview

The journey from a fragment hit to a lead compound is a systematic, multi-stage process. 2-Chloropyrimidine-5-sulfonamide can be effectively integrated into each stage of this workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. 2-Chloropyrimidine-5-sulfonamide) B Biophysical Screening (SPR, NMR, X-ray) A->B Screening C Orthogonal Screen (e.g., NMR if SPR was primary) B->C Identified Hits D Affinity Determination (KD) Ligand Efficiency (LE) Calculation C->D E Structure-Based Design (X-ray or NMR Structure) D->E Validated Hits F Synthetic Elaboration (Growing, Linking, Merging) E->F Iterative Cycles G Lead Compound F->G Hit_To_Lead cluster_0 Optimization Strategies Start Initial Hit 2-Chloropyrimidine-5-sulfonamide Grow Fragment Growing Add new chemical groups at the Cl position to engage with adjacent pockets. (e.g., via Nucleophilic Aromatic Substitution) Start->Grow Structure-Guided Design Link Fragment Linking Connect to a second, nearby fragment via a linker attached at the Cl position. Start->Link Requires 2nd Binding Site Merge Fragment Merging Combine structural features with an overlapping fragment to create a novel, more potent scaffold. Start->Merge Requires Overlapping Fragment Lead Higher Affinity Lead Compound Grow->Lead Link->Lead Merge->Lead

Sources

Method

Application Notes and Protocols for Spectroscopic Monitoring of Reaction Progress for 2-Chloropyrimidine-5-sulfonamide

Introduction 2-Chloropyrimidine-5-sulfonamide is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring an electron-deficient pyrimidine ring activate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloropyrimidine-5-sulfonamide is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring an electron-deficient pyrimidine ring activated by a chlorine atom at the 2-position and bearing a sulfonamide group at the 5-position, renders it a versatile precursor for a diverse array of biologically active molecules. The primary reactivity of this compound lies in the nucleophilic aromatic substitution (SNAr) at the C2-chloro position, a transformation that is fundamental to the synthesis of numerous pharmaceutical candidates.[1]

Effective monitoring of these substitution reactions is paramount for optimizing reaction conditions, elucidating reaction kinetics, ensuring product quality, and facilitating process scale-up. In-situ spectroscopic techniques offer a powerful, non-invasive means to track the consumption of reactants and the formation of products in real-time. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of UV-Vis, FT-IR, and NMR spectroscopy for monitoring the progress of reactions involving 2-Chloropyrimidine-5-sulfonamide.

Reaction Chemistry: Nucleophilic Aromatic Substitution

The cornerstone of 2-Chloropyrimidine-5-sulfonamide's utility is its susceptibility to nucleophilic aromatic substitution. The chlorine atom at the C2 position is an excellent leaving group, readily displaced by a wide range of nucleophiles, particularly amines. This reaction is the key step in the synthesis of a variety of substituted pyrimidine-5-sulfonamide derivatives.

A representative SNAr reaction is the substitution of the C2-chlorine with an aniline, leading to the formation of a C-N bond and the corresponding 2-(phenylamino)pyrimidine-5-sulfonamide derivative. This class of compounds is of significant interest in medicinal chemistry.[2]

Reaction Scheme:

The progress of this reaction can be effectively monitored by tracking the disappearance of the starting material, 2-Chloropyrimidine-5-sulfonamide, and the concurrent appearance of the product, 2-(phenylamino)pyrimidine-5-sulfonamide.

Principles of Spectroscopic Monitoring

The choice of spectroscopic technique for reaction monitoring depends on the specific characteristics of the reactants and products, as well as the reaction conditions. For the nucleophilic substitution of 2-Chloropyrimidine-5-sulfonamide, UV-Vis, FT-IR, and NMR spectroscopy each offer unique advantages.

UV-Vis Spectroscopy: A Quantitative Approach

UV-Vis spectroscopy is a highly sensitive technique for monitoring reactions that involve a change in the chromophoric system of the molecules. The pyrimidine ring in both the reactant and the product absorbs in the UV region. However, the substitution of the chlorine atom with an amino group is expected to cause a bathochromic (red) shift in the maximum absorbance wavelength (λmax) due to the extension of the conjugated system. By monitoring the change in absorbance at a specific wavelength, the concentration of the reactant or product can be determined over time, allowing for the calculation of reaction kinetics.[3]

FT-IR Spectroscopy: Tracking Functional Group Transformations

Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable tool for monitoring the disappearance and appearance of specific functional groups. In the context of the reaction of 2-Chloropyrimidine-5-sulfonamide with an amine, the most significant changes in the IR spectrum will be associated with the C-Cl and N-H bonds. The disappearance of the C-Cl stretching vibration and the appearance of new N-H stretching and bending vibrations from the newly formed secondary amine provide a direct indication of reaction progress. Additionally, the characteristic symmetric and asymmetric stretching vibrations of the sulfonamide group (SO2) can be monitored for any shifts upon substitution.[4][5]

NMR Spectroscopy: A Structural Insight

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecules in a reaction mixture. By acquiring ¹H NMR spectra at various time points, the progress of the reaction can be monitored by observing the disappearance of the signals corresponding to the protons of 2-Chloropyrimidine-5-sulfonamide and the emergence of new signals for the product. The chemical shifts of the pyrimidine ring protons are particularly sensitive to the substitution at the C2 position, providing a clear diagnostic window for monitoring the reaction.[6][7]

Application & Protocols

The following protocols provide a framework for monitoring the nucleophilic substitution of 2-Chloropyrimidine-5-sulfonamide with aniline as a representative reaction. These protocols should be adapted based on the specific nucleophile, solvent, and reaction conditions employed.

I. UV-Vis Spectroscopic Monitoring

This protocol is designed for quantitative analysis of the reaction kinetics.

Experimental Protocol:

  • Instrumentation and Conditions:

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

    • Quartz cuvettes (1 cm path length).

    • Wavelength range: 200-400 nm.

  • Reagent and Sample Preparation:

    • Stock Solutions: Prepare stock solutions of 2-Chloropyrimidine-5-sulfonamide and aniline in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

    • Reference Spectra: Record the UV-Vis spectra of the starting material and the purified product at known concentrations to determine their respective λmax and molar absorptivity coefficients.

    • Reaction Mixture: In a thermostatted reaction vessel, combine the solutions of 2-Chloropyrimidine-5-sulfonamide and aniline at the desired reaction concentrations and temperature.

  • Data Acquisition:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold solvent to a concentration suitable for UV-Vis analysis.

    • Record the UV-Vis spectrum of the diluted aliquot.

  • Data Analysis:

    • Monitor the decrease in absorbance at the λmax of the starting material or the increase in absorbance at the λmax of the product.

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the reactant or product at each time point.

    • Plot concentration versus time to determine the reaction rate and order.

Expected Spectral Changes:

CompoundExpected λmax (nm)Rationale
2-Chloropyrimidine-5-sulfonamide~260-280Absorption due to the chloropyrimidine chromophore.
2-(Phenylamino)pyrimidine-5-sulfonamide>280Bathochromic shift due to the extension of the conjugated system upon substitution with the amino group.
II. FT-IR Spectroscopic Monitoring (In-situ)

This protocol is ideal for real-time, qualitative monitoring of the reaction progress using an Attenuated Total Reflectance (ATR) probe.

Experimental Protocol:

  • Instrumentation and Conditions:

    • FT-IR spectrometer equipped with an in-situ ATR probe (e.g., Diamond or Si crystal).

    • Spectral range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Reaction Setup:

    • Assemble the reaction in a vessel that can accommodate the ATR probe.

    • Ensure the ATR crystal is fully immersed in the reaction mixture.

  • Data Acquisition:

    • Record a background spectrum of the solvent at the reaction temperature.

    • Initiate the reaction by adding the final reagent.

    • Continuously collect FT-IR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the decrease in the intensity of the C-Cl stretching band of the starting material.

    • Observe the increase in the intensity of the N-H stretching and bending bands of the product.

    • Track any shifts in the characteristic SO₂ stretching bands of the sulfonamide group.

Expected Vibrational Band Changes:

Functional GroupWavenumber (cm⁻¹)Change During Reaction
C-Cl Stretch~800-700Decrease
N-H Stretch (product)~3400-3200Increase
N-H Bend (product)~1650-1550Increase
SO₂ Asymmetric Stretch~1350-1300Potential Shift
SO₂ Symmetric Stretch~1160-1140Potential Shift
III. ¹H NMR Spectroscopic Monitoring

This protocol provides detailed structural information and is well-suited for mechanistic studies and reaction completion confirmation.

Experimental Protocol:

  • Instrumentation and Conditions:

    • NMR Spectrometer (≥300 MHz).

    • NMR tubes.

    • Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃).

  • Reagent and Sample Preparation:

    • Dissolve a known amount of 2-Chloropyrimidine-5-sulfonamide in the deuterated solvent in an NMR tube.

    • Add a known amount of the aniline to the NMR tube.

    • If necessary, the reaction can be run in a separate vessel and aliquots can be taken at different time points, quenched, and then prepared for NMR analysis.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the starting material before initiating the reaction (t=0).

    • Acquire ¹H NMR spectra at regular intervals throughout the reaction.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of the starting material and the product.

    • Monitor the decrease in the integral of the starting material's pyrimidine protons.

    • Observe the increase in the integral of the product's pyrimidine and phenyl protons.

    • The ratio of the integrals of the product to the starting material can be used to determine the percent conversion.

Expected ¹H NMR Chemical Shift Changes (in DMSO-d₆):

Proton Position2-Chloropyrimidine-5-sulfonamide (ppm)2-(Phenylamino)pyrimidine-5-sulfonamide (ppm)Rationale for Change
Pyrimidine H4, H6~9.0-9.2 (singlet)~8.8-9.0 (singlet)Upfield shift due to the electron-donating effect of the amino group.
Sulfonamide NH₂~7.5-8.0 (broad singlet)~7.6-8.1 (broad singlet)Minimal change expected.
Phenyl Protons (product)N/A~7.0-7.8 (multiplets)Appearance of signals corresponding to the newly introduced phenyl group.
N-H (product)N/A~9.5-10.5 (singlet)Appearance of a new signal for the N-H proton of the secondary amine.[8]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_monitoring Spectroscopic Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions setup_reaction Set up Reaction Vessel prep_reagents->setup_reaction uv_vis UV-Vis Spectroscopy setup_reaction->uv_vis Initiate Reaction & Acquire Data ftir FT-IR Spectroscopy setup_reaction->ftir Initiate Reaction & Acquire Data nmr NMR Spectroscopy setup_reaction->nmr Initiate Reaction & Acquire Data kinetics Reaction Kinetics uv_vis->kinetics conversion Percent Conversion ftir->conversion nmr->conversion endpoint Endpoint Determination kinetics->endpoint conversion->endpoint G cluster_techniques Spectroscopic Probes reaction Reaction Progress (Consumption of Reactant, Formation of Product) uv_vis UV-Vis (Change in Conjugation) reaction->uv_vis causes ftir FT-IR (Functional Group Transformation) reaction->ftir causes nmr NMR (Structural Change) reaction->nmr causes

Sources

Application

Application Note: A Robust and Scalable Synthesis of 2-Chloropyrimidine-5-sulfonamide for Preclinical Development

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 2-Chloropyrimidine-5-sulfonamide, a key intermediate in the development of novel therapeutics.[1] The pyrimidine sulfonamide sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-Chloropyrimidine-5-sulfonamide, a key intermediate in the development of novel therapeutics.[1] The pyrimidine sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of diseases.[2][3][4] Transitioning a synthetic route from laboratory-scale to a multi-gram or kilogram-scale suitable for preclinical toxicology and safety studies presents significant challenges, including maintaining purity profiles, ensuring process safety, and achieving economic viability.[5][6][7] This document details a validated two-step synthetic pathway, optimized for scalability, robustness, and control of critical quality attributes (CQAs). We provide step-by-step protocols, in-process controls (IPCs), detailed analytical methods for batch release, and a troubleshooting guide based on field-proven insights. The methodologies described herein are designed to align with the principles of Good Manufacturing Practice (GMP) to ensure the consistent production of high-quality Active Pharmaceutical Ingredient (API) for drug development programs.[8][9]

Strategic Approach to Synthesis

Retrosynthetic Analysis and Route Selection

The synthesis of 2-Chloropyrimidine-5-sulfonamide (3) requires the strategic formation of the pyrimidine core and the introduction of two key functional groups: a chlorine atom at the C2 position and a sulfonamide at the C5 position. While multiple synthetic routes exist for pyrimidine derivatives, many are not amenable to large-scale production due to hazardous reagents, low yields, or complex purification procedures.[10]

Our selected strategy is a convergent two-step process starting from commercially available 2-aminopyrimidine (1). This approach was chosen for its operational simplicity, use of readily available and cost-effective reagents, and the crystalline nature of the intermediate and final product, which facilitates purification on a large scale.

The retrosynthetic analysis is as follows:

  • The target molecule 3 can be accessed via a Sandmeyer-type reaction from the corresponding diazonium salt, which is generated in situ from 2-amino-pyrimidine-5-sulfonamide (2) .

  • Intermediate 2 is readily prepared by the direct chlorosulfonation of 2-aminopyrimidine (1) followed by amination.

This pathway avoids the direct chlorination of a pre-formed pyrimidine-5-sulfonamide, which can lead to regioselectivity issues and over-chlorination.

Rationale for the Chosen Synthetic Pathway

The scalability of a chemical process is governed by factors beyond mere reaction yield; it encompasses safety, robustness, and the ease of isolating a pure product.[6]

  • Causality Behind Experimental Choices:

    • Starting Material: 2-Aminopyrimidine is an inexpensive, stable, and high-volume commodity chemical, making it an ideal starting point for a cost-effective campaign.

    • Chlorosulfonation: Using chlorosulfonic acid is a classic and highly effective method for introducing a sulfonyl chloride group onto an activated aromatic ring. The primary challenge on a larger scale is managing the highly exothermic and corrosive nature of the reaction. Our protocol addresses this through controlled reverse addition and strict temperature monitoring.

    • In Situ Amination: The intermediate sulfonyl chloride is not isolated. Instead, it is directly quenched into an ammonium hydroxide solution. This "one-pot" approach improves process efficiency and avoids the handling of a potentially unstable sulfonyl chloride intermediate.

    • Diazotization and Sandmeyer Reaction: The conversion of the 2-amino group to a 2-chloro group via diazotization is a well-established and reliable transformation. Using copper(I) chloride as a catalyst ensures high conversion and minimizes the formation of phenolic byproducts. Low-temperature control is critical to prevent the premature decomposition of the diazonium salt intermediate.

This route provides a robust framework for producing material that consistently meets the stringent purity requirements for preclinical studies.[11]

Scale-Up Synthesis Protocol (100 g Scale)

This protocol describes the synthesis of 2-Chloropyrimidine-5-sulfonamide on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of 2-Amino-pyrimidine-5-sulfonamide (Intermediate 2)

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesPurityCAS No.
2-Aminopyrimidine (1)95.10100.0 g1.05>98%109-12-6
Chlorosulfonic Acid116.52300 mL5.26>99%7790-94-5
Ammonium Hydroxide35.051.0 L14.828-30%1336-21-6
Dichloromethane (DCM)84.932.0 L-ACS Grade75-09-2
Deionized Water18.024.0 L--7732-18-5

Equipment:

  • 2 L 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and dropping funnel.

  • Large ice-water bath.

  • 5 L beaker.

  • Büchner funnel and filtration flask.

Procedure:

  • Reactor Setup: Charge the 2 L flask with chlorosulfonic acid (300 mL) and cool the vessel to 0-5 °C using an ice-water bath.

  • Reagent Addition (Exotherm Control): Begin slow, portion-wise addition of 2-aminopyrimidine (100.0 g) to the stirred chlorosulfonic acid. Crucial: Maintain the internal temperature below 15 °C throughout the addition. This reverse addition technique is critical for managing the strong exotherm on a larger scale. The addition process should take approximately 2-3 hours.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • In-Process Control (IPC-1): Take a small aliquot of the reaction mixture, carefully quench it into ice water, and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to confirm the complete consumption of the starting material.

  • Quench: Place crushed ice (approx. 2.0 kg) into a 5 L beaker. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The temperature must be kept below 20 °C. This step is highly exothermic and releases HCl gas.

  • Amination: Cool the resulting slurry to 0-5 °C. Slowly add ammonium hydroxide (1.0 L) to adjust the pH to 8-9. Maintain the temperature below 20 °C during this addition.

  • Isolation: Stir the resulting thick white slurry at 0-5 °C for 1 hour to ensure complete precipitation. Filter the solid using a Büchner funnel and wash the cake thoroughly with cold deionized water (2 x 500 mL).

  • Drying: Dry the white solid in a vacuum oven at 50 °C to a constant weight.

  • Yield and Characterization: Typical yield is 155-165 g (85-90%). The product should be characterized by ¹H NMR and LC-MS to confirm identity and purity before proceeding.

Step 2: Synthesis of 2-Chloropyrimidine-5-sulfonamide (API 3)

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesPurityCAS No.
Intermediate 2174.18100.0 g0.574>98%-
Sodium Nitrite69.0043.6 g0.632>99%7632-00-0
Copper(I) Chloride98.9911.4 g0.115>98%7758-89-6
Hydrochloric Acid36.46500 mL6.037% (conc.)7647-01-0
Ethyl Acetate88.113.0 L-ACS Grade141-78-6
Brine Solution-1.0 L-Saturated-

Equipment:

  • 2 L jacketed reactor or 3-neck flask with mechanical stirrer and temperature probe.

  • Cooling bath (e.g., acetone/dry ice or circulator).

  • Dropping funnel.

Procedure:

  • Reactor Setup: Charge the reactor with concentrated HCl (500 mL) and cool to -10 °C.

  • Substrate Addition: Add 2-amino-pyrimidine-5-sulfonamide (100.0 g) in portions, ensuring the temperature remains below -5 °C. Stir until a fine slurry is formed.

  • Diazotization: Dissolve sodium nitrite (43.6 g) in deionized water (100 mL). Add this solution dropwise to the reaction slurry via the dropping funnel over 1.5-2 hours. Crucial: Maintain the internal temperature between -10 °C and -5 °C. A slight color change to yellow or orange is expected.

  • Catalyst Addition: After the addition is complete, add copper(I) chloride (11.4 g) in one portion.

  • Reaction: Allow the reaction to stir at -5 °C for 30 minutes, then warm slowly to room temperature. Vigorous nitrogen evolution will be observed. Stir at room temperature for 4-6 hours until gas evolution ceases.

  • In-Process Control (IPC-2): Monitor the reaction by HPLC to confirm the disappearance of the starting material and the diazonium intermediate.

  • Work-up: Add deionized water (1.0 L) to the reaction mixture and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 750 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (1 x 500 mL) and then with saturated brine solution (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an off-white solid.

  • Purification (Crystallization): Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to achieve the desired purity.

  • Drying: Dry the purified solid in a vacuum oven at 40 °C to a constant weight.

  • Yield and Characterization: Typical yield is 85-95 g (77-86%). The final API must be fully characterized and tested against the release specifications.

Process and Quality Control for Preclinical Supply

Producing an API for preclinical studies requires a robust quality control (QC) system to ensure every batch is safe, pure, and consistent.[8][12] This system relies on both in-process controls and final batch release testing against a pre-defined specification.

Overall Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis to final API release.

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Release Start Starting Materials (2-Aminopyrimidine) Step1 Step 1: Chlorosulfonation & Amination Start->Step1 IPC1 IPC-1 (TLC/HPLC) Step1->IPC1 Intermediate Isolate Intermediate 2 (2-Amino-pyrimidine-5-sulfonamide) IPC1->Intermediate Pass Step2 Step 2: Diazotization & Sandmeyer Reaction Intermediate->Step2 IPC2 IPC-2 (HPLC) Step2->IPC2 Crude Isolate Crude API IPC2->Crude Pass Purify Crystallization Crude->Purify API Dry & Package Final API Purify->API Sampling Sample Final API Batch API->Sampling Testing Perform Release Testing (HPLC, NMR, MS, KF, etc.) Sampling->Testing Review Review Data vs. Specification (CoA Generation) Testing->Review Decision Quality Assurance Decision Review->Decision Release Batch Released for Preclinical Studies Decision->Release Pass Reject Batch Rejected Decision->Reject Fail

Caption: Integrated workflow for the synthesis and quality control of preclinical 2-Chloropyrimidine-5-sulfonamide.

Final API Specification and Batch Release

The final product must meet stringent specifications before it can be released for use in preclinical studies. The table below outlines a typical Certificate of Analysis (CoA) specification sheet.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to structure
Identity Mass SpectrometryConforms to expected m/z
Purity HPLC (254 nm)≥ 98.5%
Any Single Impurity HPLC (254 nm)≤ 0.20%
Total Impurities HPLC (254 nm)≤ 1.0%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HSMeets ICH Q3C limits
Assay HPLC (by weight %)98.0% - 102.0%
Detailed Analytical Protocol: HPLC Purity Method

Accurate determination of purity is critical for ensuring the safety and efficacy of the drug substance.[11] High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.[11]

Safety and Troubleshooting

Hazard Analysis and Mitigation
  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a dry environment and under an inert atmosphere if possible. All additions must be slow and temperature-controlled.

  • Diazonium Salts: Potentially explosive, especially when dry. The protocol is designed to keep the diazonium intermediate in a cold, aqueous solution at all times and consume it immediately. Never allow the reaction temperature to exceed the specified limits.

  • Gas Evolution: Both steps produce corrosive (HCl) or inert (N₂) gas. Ensure adequate ventilation and pressure equalization on the reactor.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction. Loss during quench/work-up.Extend reaction time and confirm with IPC. Ensure quench is performed slowly and at low temperature to prevent hydrolysis of the sulfonyl chloride. Ensure pH is correctly adjusted to 8-9 for full precipitation.
High Impurity in Step 2 Diazonium salt decomposition due to high temperature. Incomplete reaction.Strictly maintain the reaction temperature below -5 °C during diazotization. Ensure the use of a sufficient excess of sodium nitrite. Monitor with HPLC to drive the reaction to completion.
Product Fails Purity Inefficient purification. Co-precipitation of impurities.Re-evaluate the recrystallization solvent system. A second recrystallization may be necessary. Consider a charcoal treatment or a silica gel plug filtration of the crude material before crystallization.
Crystallization Fails Solution is supersaturated or impurities are inhibiting crystal growth.Try adding seed crystals. Slow down the cooling rate. Consider adding an anti-solvent to induce precipitation.

Conclusion

The synthetic route and detailed protocols presented in this application note provide a reliable and scalable method for producing high-purity 2-Chloropyrimidine-5-sulfonamide. By implementing careful temperature control, robust in-process checks, and stringent final quality control, researchers and drug development professionals can confidently generate the multi-gram quantities of API required for advancing a compound through preclinical evaluation. Adherence to these guidelines will ensure a consistent supply of material with a well-defined quality profile, which is a foundational requirement for successful drug development.

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Method

Application Notes and Protocols for the Derivatization of 2-Chloropyrimidine-5-sulfonamide as a Scaffold for Novel Antibacterial Agents

Introduction: The Strategic Importance of the 2-Chloropyrimidine-5-sulfonamide Scaffold The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mech...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Chloropyrimidine-5-sulfonamide Scaffold

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action.[1] The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs, including several antimicrobials.[2][3] Its prevalence in nucleic acids makes it an ideal scaffold for designing molecules that can interfere with essential bacterial metabolic pathways.[4] When functionalized with a sulfonamide group, the resulting scaffold combines two pharmacologically significant moieties. Sulfonamides, the first class of synthetic antibacterial agents, famously act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][6][7]

2-Chloropyrimidine-5-sulfonamide (Molecular Formula: C₄H₄ClN₃O₂S, Molecular Weight: 193.61 g/mol ) emerges as a particularly strategic starting material for the synthesis of new antibacterial drug candidates.[5][8] This compound features two primary reactive sites amenable to derivatization: the highly reactive chlorine atom at the C2 position of the pyrimidine ring and the sulfonamide moiety. The chlorine atom is an excellent leaving group, readily susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[5] Simultaneously, the sulfonamide group can be modified, although derivatization at the C2 position is more commonly exploited for diversifying the core structure. This dual reactivity allows for the systematic generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiming to optimize potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 2-chloropyrimidine-5-sulfonamide. It outlines key synthetic strategies, provides detailed experimental protocols, and discusses the underlying principles that guide the design of potent antibacterial agents based on this versatile scaffold.

Part 1: Core Synthetic Strategies and Mechanistic Rationale

The primary route for derivatizing 2-chloropyrimidine-5-sulfonamide involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the sulfonamide group, which stabilize the intermediate Meisenheimer complex. A variety of nucleophiles can be employed, leading to diverse chemical entities.

Synthesis of 2-Amino- and 2-Anilino-pyrimidine-5-sulfonamide Derivatives

The introduction of amino and anilino groups at the C2 position is a common strategy to mimic the p-aminobenzoic acid (PABA) structure, enhancing the affinity for the DHPS enzyme. The reaction typically proceeds by heating 2-chloropyrimidine-5-sulfonamide with a primary or secondary amine or aniline in a polar solvent, often in the presence of a base to neutralize the HCl generated.

G start Start: 2-Chloropyrimidine-5-sulfonamide + Amine/Aniline Nucleophile reaction Reaction Vessel Solvent (e.g., Ethanol, DMF) Base (e.g., Et3N, K2CO3) Heat (Reflux) start->reaction workup Reaction Work-up - Cool to RT - Precipitate in water/ice - Filter solid reaction->workup Reaction Completion purification Purification - Recrystallization or - Column Chromatography workup->purification product Product: 2-Amino/Anilino-pyrimidine -5-sulfonamide Derivative purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: SNAr reaction with a thiol nucleophile.

Protocol 2: Synthesis of 2-((Aryl/Alkyl)thio)pyrimidine-5-sulfonamides
  • Reagent Preparation: To a solution of the desired thiol (1.1 eq.) in DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir for 30 minutes to form the thiolate anion.

  • Addition of Pyrimidine: Add a solution of 2-chloropyrimidine-5-sulfonamide (1.0 eq.) in DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques.

Part 2: Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized derivatives is highly dependent on the nature of the substituent introduced at the C2 position. SAR studies provide crucial guidance for rational drug design.

  • N4-Amino Group: The free p-amino group on a benzene ring attached to the sulfonamide is often crucial for mimicking PABA and achieving antibacterial activity. [9]* Aromatic Ring Substituents: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on an aniline or phenylthio substituent at the C2 position can modulate the electronic properties of the molecule and enhance antibacterial activity. [2][10]Halogenation, in particular, may improve membrane permeability. [2]* Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., pyrimidine, thiazole) at the N1 position of the sulfonamide or at the C2 position of the pyrimidine core can significantly increase the potency and spectrum of activity. [1][9]* Lipophilicity: The overall lipophilicity of the molecule, influenced by the C2-substituent, plays a role in its ability to cross bacterial cell walls. A balance is necessary, as excessively high lipophilicity can lead to poor aqueous solubility and bioavailability. [11]

    Derivative Class General Structure Key SAR Observations References
    2-Anilino Derivatives Pyrimidine-SO₂NH-R with a substituted aniline at C2 Electron-withdrawing groups on the aniline ring often enhance activity. A free para-amino group on a benzenesulfonamide moiety is favorable. [9][12]
    2-Thioether Derivatives Pyrimidine-SO₂NH-R with an S-R' group at C2 Can increase lipophilicity. Aromatic and heteroaromatic thioethers have shown promising activity. [2]

    | 2-Heterocyclic Amines | Pyrimidine-SO₂NH-R with a heterocyclic amine at C2 | Introduction of additional heterocyclic systems can lead to broad-spectrum activity. | [1][13]|

Part 3: Antibacterial Activity Evaluation

The newly synthesized compounds must be evaluated for their in vitro antibacterial activity against a panel of pathogenic bacterial strains. This typically includes Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). [2][7]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate using the broth medium.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference. [3]5. Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from all the wells that showed no visible growth.

  • Plating: Spot-plate the aliquots onto an agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37 °C for 24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate). The ratio of MBC/MIC can indicate whether an agent is bactericidal (ratio ≤ 4) or bacteriostatic. [2]

Representative Antibacterial Activity Data

The following table summarizes hypothetical MIC data for a series of derivatives to illustrate data presentation. Actual values must be determined experimentally.

Compound ID C2-Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Parent -Cl>256>256
D-01 -NH₂128256
D-02 -NH-Ph64128
D-03 -NH-Ph-4-F3264
D-04 -S-Ph64128
Ciprofloxacin (Reference)0.50.25

Conclusion

2-Chloropyrimidine-5-sulfonamide is a highly valuable and versatile scaffold for the development of novel antibacterial agents. Its facile derivatization through nucleophilic substitution at the C2 position allows for the systematic exploration of chemical space to optimize antibacterial potency and spectrum. The protocols and strategies outlined in this document provide a robust framework for researchers to synthesize, characterize, and evaluate new derivatives. By integrating rational design based on SAR principles with standardized microbiological testing, the potential of this scaffold to yield next-generation antimicrobial drugs can be effectively realized.

References

  • Smolecule. (2023, August 16). Buy 2-Chloropyrimidine-5-sulfonamide | 1155080-09-3.
  • Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI.
  • Desai, N. C., et al. (2015). Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. National Institutes of Health (NIH).
  • Abdel-Wahab, B. F., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PubMed Central.
  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI.
  • ResearchGate. (n.d.). Structure–activity relationship of the new compounds in terms of antimicrobial activity.
  • Al-Hourani, B. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.
  • Nouws, J. F., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
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  • Ghorab, M. M., et al. (2019). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI.
  • Sultan, A. A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • ResearchGate. (n.d.). Synthetic route for sulfonamides 5a‐f.
  • Anwar, M. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
  • Asghar, F., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
  • Pharmacy, D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available from: [Link]

  • Moldb. (n.d.). 1155080-09-3 | 2-Chloropyrimidine-5-sulfonamide.
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Application

Harnessing 2-Chloropyrimidine-5-sulfonamide for the Synthesis of Potent and Selective Kinase Inhibitors

An Application Guide for Medicinal Chemists Abstract: The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its role in numerous FDA-approved drugs.[1][2] This g...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract: The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its role in numerous FDA-approved drugs.[1][2] This guide provides an in-depth examination of a particularly valuable building block: 2-chloropyrimidine-5-sulfonamide. We will explore its strategic importance, detailing the distinct reactivity of its functional groups and its pharmacophoric contributions. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, field-proven insights, and troubleshooting advice for leveraging this versatile reagent in the discovery of next-generation kinase inhibitors.

The Strategic Value of 2-Chloropyrimidine-5-sulfonamide in Kinase Inhibitor Design

The utility of 2-chloropyrimidine-5-sulfonamide is rooted in its dual functionality. It is not merely a scaffold, but an engineered starting material where each functional group serves a distinct and crucial purpose in both the synthesis and the final biological activity of the target kinase inhibitor.

The Pyrimidine Core: A Proven Hinge-Binder

The pyrimidine ring is a bioisostere of the adenine portion of ATP, enabling it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase active site.[3][4] This mimicry is the foundation of its success in designing ATP-competitive inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR).[1]

The 2-Chloro Position: The Synthetic Handle for Diversity

The chlorine atom at the C2 position is the primary site for synthetic elaboration. Its reactivity is governed by the electron-withdrawing nature of the pyrimidine ring nitrogens, making it an excellent electrophilic center. This allows for the introduction of various side chains, which are crucial for modulating potency, selectivity, and pharmacokinetic properties. Chemists primarily exploit this site through two robust reaction classes:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct method for introducing amine-containing side chains. The 2-chloro position is highly activated towards nucleophilic attack, often proceeding under milder conditions than similar reactions on less activated aromatic systems.[5]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) offer a broader scope for introducing aryl, heteroaryl, and complex amine functionalities that are not amenable to SNAr.[6][7]

The 5-Sulfonamide Group: The Anchor for Potency and Selectivity

The sulfonamide moiety at the C5 position is a critical pharmacophore. It is a potent hydrogen bond donor and acceptor, often forming crucial interactions with amino acid residues in the solvent-exposed region or near the ribose-binding pocket of the kinase.[8][9] Incorporating a sulfonamide has been shown to significantly enhance binding affinity and, in many cases, drive selectivity for specific kinase targets.[2][10]

G cluster_molecule 2-Chloropyrimidine-5-sulfonamide: Key Features cluster_properties Functional Roles cluster_reactions Primary Reactions mol 2-Chloropyrimidine-5-sulfonamide chloro 2-Chloro Group (Synthetic Handle) snar Nucleophilic Aromatic Substitution (SNAr) chloro->snar Primary Route pd Palladium-Catalyzed Cross-Coupling chloro->pd Versatile Route sulfonamide 5-Sulfonamide Group (Pharmacophore) core Pyrimidine Core (Hinge Binder)

Caption: Key functional roles of 2-chloropyrimidine-5-sulfonamide.

Core Synthetic Strategies and Workflow

The synthesis of a kinase inhibitor from 2-chloropyrimidine-5-sulfonamide typically involves a sequential functionalization strategy. The choice between SNAr and cross-coupling at the C2 position is a critical decision based on the desired final structure and the nature of the substituent to be introduced.

G cluster_snar Strategy A: Nucleophilic Aromatic Substitution cluster_pd Strategy B: Palladium-Catalyzed Cross-Coupling start 2-Chloropyrimidine- 5-sulfonamide snar_reagent Amine Nucleophile (R-NH2) Base (e.g., DIPEA) Solvent (e.g., NMP, EtOH) start->snar_reagent pd_reagent Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Pd Catalyst, Ligand, Base start->pd_reagent snar_product 2-Amino-pyrimidine- 5-sulfonamide Intermediate snar_reagent->snar_product Direct Amination final_product Final Kinase Inhibitor (After potential further steps) snar_product->final_product pd_product 2-Aryl/Amino-pyrimidine- 5-sulfonamide Intermediate pd_reagent->pd_product C-C or C-N Bond Formation pd_product->final_product

Caption: Comparative synthetic workflows for elaborating the C2 position.

Causality Behind Experimental Choices:
  • Choice of SNAr: This is the preferred method for its operational simplicity and cost-effectiveness when introducing primary or secondary amines. The reaction is often driven to completion with a mild base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or an alcohol at elevated temperatures.

  • Choice of Palladium Coupling: When the goal is to form a C-C bond (e.g., with an aryl group for additional hydrophobic interactions) or to couple a less nucleophilic amine, palladium catalysis is necessary. The selection of the ligand (e.g., XPhos, SPhos) is critical and can significantly impact reaction efficiency by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

Application Protocol: Synthesis of a 2-(Anilino)pyrimidine-5-sulfonamide CDK2 Inhibitor

This section provides a representative, step-by-step protocol for synthesizing a potent CDK inhibitor, a class of molecules for which this scaffold is particularly well-suited.[9][11]

Step 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Reaction: 2-Chloropyrimidine-5-sulfonamide + Aniline → 2-(Phenylamino)pyrimidine-5-sulfonamide

Materials:

  • 2-Chloropyrimidine-5-sulfonamide (1.0 eq, e.g., 1.0 g, 5.16 mmol)

  • Aniline (1.1 eq, 0.52 mL, 5.68 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.35 mL, 7.74 mmol)

  • Absolute Ethanol (25 mL)

  • Reaction vessel (e.g., 50 mL round-bottom flask with reflux condenser)

  • Stir plate and magnetic stir bar

Procedure:

  • Vessel Preparation: To the round-bottom flask, add 2-chloropyrimidine-5-sulfonamide (1.0 g) and a magnetic stir bar.

  • Reagent Addition: Add absolute ethanol (25 mL), followed by aniline (0.52 mL) and DIPEA (1.35 mL).

  • Reaction Conditions: Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

    • Scientist's Insight: Using a slight excess of the aniline nucleophile ensures the reaction goes to completion. DIPEA is a non-nucleophilic base, ideal for scavenging HCl without competing in the primary reaction. Ethanol is a good solvent choice for its ability to dissolve the starting materials and its appropriate boiling point.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-20 hours.[12]

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual starting materials and solvent.

  • Drying: Dry the collected solid under vacuum to yield the crude product, 2-(phenylamino)pyrimidine-5-sulfonamide.

Step 2: Product Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, rigorous characterization is mandatory.

  • LC-MS: Confirm the molecular weight of the product. Expected [M+H]⁺ = 251.06. Purity should be >95%.

  • ¹H NMR (400 MHz, DMSO-d₆): Verify the structure. Expect to see characteristic peaks for the pyrimidine protons (typically two singlets or doublets in the 8.5-9.0 ppm range), aromatic protons from the aniline ring (7.0-7.8 ppm), and peaks for the sulfonamide (-SO₂NH₂) and aniline (-NH-) protons, which are often broad and may exchange with D₂O.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental composition.

Step 3: Protocol Outline for In Vitro Kinase Assay (Biological Evaluation)

This protocol outlines a common method to assess the inhibitory activity of the synthesized compound against the target kinase, CDK2.

  • Prepare Reagents: Dilute the synthesized inhibitor to a range of concentrations (e.g., 10 µM to 0.1 nM) in an appropriate buffer containing DMSO. Prepare solutions of CDK2/Cyclin E kinase, the peptide substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure luminescence. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Representative Data and Interpretation

To guide structure-activity relationship (SAR) studies, data should be organized systematically. The table below presents hypothetical data for a small series of analogs to illustrate key trends.

Compound IDR-Group (at C2)CDK2 IC₅₀ (nM)Kinase X IC₅₀ (nM)Selectivity Index (Kinase X / CDK2)
INH-01 Phenylamino852,50029.4
INH-02 (3-Chlorophenyl)amino253,100124.0
INH-03 (4-Methoxyphenyl)amino2204,50020.5
INH-04 Cyclohexylamino950>10,000>10.5

Interpretation:

  • The addition of an electron-withdrawing group (Cl) at the meta-position of the aniline ring (INH-02 ) improves potency against CDK2 compared to the unsubstituted parent (INH-01 ).

  • An electron-donating group (MeO) at the para-position (INH-03 ) is detrimental to activity.

  • Replacing the aromatic ring with an aliphatic group (INH-04 ) significantly reduces potency, highlighting the importance of the aryl group for binding, possibly through π-stacking interactions.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield (SNAr) 1. Incomplete reaction. 2. Degradation of starting material. 3. Product is soluble in the reaction solvent.1. Increase reaction time or temperature. Confirm starting material consumption by LC-MS. 2. Ensure anhydrous conditions if reagents are moisture-sensitive. 3. After cooling, concentrate the solvent under reduced pressure and attempt to precipitate the product by adding an anti-solvent like water or hexane.
Multiple Products Observed 1. Reaction with the sulfonamide nitrogen. 2. Disubstitution (if other reactive sites exist).1. Use a less aggressive base or lower the reaction temperature. The sulfonamide nitrogen is less nucleophilic than the aniline, but can react under harsh conditions. 2. This is rare for this specific substrate but requires careful analysis of side products to identify and mitigate the cause.
Poor Reproducibility (Pd-Coupling) 1. Inactive catalyst due to oxygen exposure. 2. Poor quality of reagents (e.g., boronic acid).1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. 2. Use freshly purchased or purified reagents. Boronic acids can dehydrate to form unreactive anhydrides upon storage.

Conclusion

2-Chloropyrimidine-5-sulfonamide is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed sulfonamide pharmacophore and synthetically versatile chloro-handle provide a rapid and efficient route to novel and potent chemical entities. The protocols and insights provided herein offer a robust framework for researchers to confidently employ this reagent in their drug discovery programs, accelerating the development of targeted cancer therapies.

References

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Retrieved from [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

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  • PubMed. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some CDK inhibitors[12] containing; pyrimidine[10],.... Retrieved from [Link]

  • Online Library. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]

  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]

  • PubMed. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Introduction: The Challenge and Importance of 2-Chloropyrimidine-5-sulfonamide

An in-depth guide to navigating the complexities of 2-Chloropyrimidine-5-sulfonamide synthesis, focusing on the identification and mitigation of common side reactions. 2-Chloropyrimidine-5-sulfonamide is a critical heter...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-Chloropyrimidine-5-sulfonamide synthesis, focusing on the identification and mitigation of common side reactions.

2-Chloropyrimidine-5-sulfonamide is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly antibacterial drugs that target folic acid synthesis pathways.[1] Its structure, featuring a reactive chlorine atom and a versatile sulfonamide group, allows for diverse downstream modifications. However, the synthesis of this compound is frequently plagued by side reactions that can drastically reduce yields and complicate purification.

This technical support guide, designed for researchers and drug development professionals, provides a deep dive into the common challenges encountered during the synthesis of 2-Chloropyrimidine-5-sulfonamide. Moving beyond simple protocols, we will explore the mechanistic origins of side reactions and offer field-proven troubleshooting strategies to optimize your experimental outcomes.

Section 1: The Synthetic Landscape: Core Reactions and Competing Pathways

The most direct and common industrial synthesis involves the chlorosulfonation of 2-chloropyrimidine. This process, while efficient, is a delicate balance between the desired reaction and several competing pathways, primarily driven by the high reactivity of the intermediates and the harsh conditions often employed.

The primary reaction involves the electrophilic substitution of a hydrogen atom on the 2-chloropyrimidine ring with a chlorosulfonyl group (-SO₂Cl), followed by amination to form the final sulfonamide. However, the pyrimidine ring's electron-deficient nature and the presence of water-sensitive reagents create a landscape ripe for side reactions.

Key Reaction Pathways

Below is a diagram illustrating the intended synthetic route versus the most common and detrimental side reaction: hydrolysis.

G cluster_main Desired Synthesis Pathway cluster_side Major Side Reaction Pathway Start 2-Chloropyrimidine Intermediate 2-Chloropyrimidine-5-sulfonyl chloride Start->Intermediate + ClSO₃H or SO₂Cl₂ Product 2-Chloropyrimidine-5-sulfonamide Intermediate->Product + NH₃ / Amine Source Side_Product 2-Hydroxypyrimidine-5-sulfonamide (Pyrimidone By-product) Intermediate->Side_Product Hydrolysis (+ H₂O) Product->Side_Product Hydrolysis (+ H₂O) caption Fig 1. Desired Synthesis vs. Hydrolysis Side Reaction.

Fig 1. Desired Synthesis vs. Hydrolysis Side Reaction.

The most significant challenge is the hydrolysis of the chlorine atom at the C2 position of the pyrimidine ring.[2][3][4] This reaction is catalyzed by both acidic and basic conditions, which are often present during the reaction or aqueous workup steps. The resulting 2-hydroxypyrimidine (pyrimidone) species is generally unreactive in subsequent desired transformations and represents a loss of valuable material.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My reaction yield is consistently low or I'm isolating the wrong product. What's the primary suspect?

A1: The most probable cause is the unintended hydrolysis of your 2-chloropyrimidine starting material or product. The C2-chloro substituent is highly susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 2-pyrimidone.[2][3]

  • Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring make the carbon atoms, particularly C2, C4, and C6, electrophilic. The C2 position is often the most reactive. In the presence of water (from solvents, reagents, or aqueous workup), the chlorine atom can be displaced to form a stable hydroxypyrimidine tautomer. This process can be accelerated in both acidic and basic media.[3][4]

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude atmospheric moisture.[5][6] Sulfonyl chlorides and chlorinating agents like phosphorus oxychloride (POCl₃) are extremely sensitive to moisture and will decompose into unreactive acids.[5][7][8]

    • Non-Aqueous Workup: If possible, avoid aqueous workups altogether. Quench the reaction with an anhydrous solvent and filter out any salts. If an aqueous wash is unavoidable, use ice-cold brine and perform the extraction quickly. Minimize contact time between your product and the aqueous phase.

    • pH Control: During extractions, maintain a neutral or slightly acidic pH (e.g., pH 2.1) to suppress the rate of hydrolysis, as the pyrimidone hydrolysis products are often more basic than the chloropyrimidines and can be separated via extraction.[2]

Q2: The reaction generates a significant amount of insoluble, slimy, or polymeric material, making filtration and isolation nearly impossible. What is happening?

A2: This issue often arises from the use of phosphorus-based chlorinating agents like POCl₃. The by-products of these reactions are polymeric phosphorus compounds.[7]

  • Causality: When POCl₃ reacts with a hydroxypyrimidine precursor to form a chloropyrimidine, it generates phosphoric acid and pyrophosphoric acid derivatives. These can further react to form complex, often sticky or flocculent, inorganic polymers that trap the desired product.[7]

  • Troubleshooting & Optimization:

    • Solvent Addition Post-Reaction: After removing excess POCl₃ by distillation, add a suitable organic solvent like ethyl acetate or toluene to the residue.[7] Heating this mixture at reflux can help break up the solid mass before filtration.

    • In-Situ Conversion of By-products: A more advanced technique involves adding phosphorus pentachloride (PCl₅) to the cooled reaction mixture. This converts the polymeric phosphorus by-products back into distillable POCl₃, which can then be removed under vacuum, leaving a cleaner residue.[7]

    • Temperature Control: Do not overheat the reaction. While high temperatures (140-160°C) can be necessary, excessive heat can promote polymerization and degradation.[1]

Q3: My starting amine is not reacting with the generated 2-chloropyrimidine-5-sulfonyl chloride. What factors could be at play?

A3: This points to issues with either the nucleophilicity of the amine or the stability of the sulfonyl chloride intermediate.

  • Causality:

    • Low Amine Nucleophilicity: Aromatic amines or sterically hindered secondary amines are less nucleophilic and may react very slowly.[8]

    • Sulfonyl Chloride Degradation: As mentioned, the sulfonyl chloride intermediate is highly sensitive to moisture. If it hydrolyzes back to the sulfonic acid, it will not react with the amine under standard conditions.[6]

  • Troubleshooting & Optimization:

    • Optimize the Base: A non-nucleophilic organic base like pyridine or triethylamine is essential. It acts as a scavenger for the HCl generated during the reaction, preventing it from protonating your nucleophile (the amine) and rendering it unreactive.[5]

    • Increase Reaction Temperature: For less reactive amines, gentle heating may be required to drive the reaction to completion. Monitor the reaction closely by TLC to avoid decomposition.[8]

    • One-Pot Procedure: Ensure the sulfonyl chloride is generated and used in-situ under strictly anhydrous conditions to minimize any chance of hydrolysis before the amine is added.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this synthesis?

    • A: Reagents like chlorosulfonic acid and phosphorus oxychloride are highly corrosive and react violently with water. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure an appropriate quenching agent (like sand or a specialized neutralizer) is nearby.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate, and product. Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • Q: What is the optimal method for final product purification?

    • A: Recrystallization is a highly effective technique for purifying 2-Chloropyrimidine-5-sulfonamide, with reports of achieving >94% purity.[1] Common solvents for recrystallization include ethanol or toluene. Column chromatography can also be used but may be less practical on a large scale.

Section 4: Optimized Experimental Protocol

This protocol outlines the chlorosulfonation of 2-chloropyrimidine followed by amination. It is designed to be a self-validating system that minimizes common side reactions.

Step 1: Chlorosulfonation of 2-Chloropyrimidine

  • Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet and an acid gas trap.

  • Under a positive nitrogen atmosphere, add 2-chloropyrimidine (1.0 eq) to the flask.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 120°C for 8-12 hours.[9] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Workup and Amination

  • Very carefully and slowly, pour the cooled reaction mixture onto crushed ice. This step is highly exothermic and must be done with extreme caution in a fume hood.

  • The intermediate, 2-chloropyrimidine-5-sulfonyl chloride, will precipitate as a solid.

  • Filter the solid under vacuum and wash with a small amount of ice-cold water. Do not allow the solid to sit in the aqueous solution for an extended period to prevent hydrolysis.

  • Immediately transfer the damp solid to a new flask containing a solution of aqueous ammonia (or desired amine) in an appropriate solvent (e.g., THF) at 0°C.

  • Stir the reaction at 0°C to room temperature until the sulfonyl chloride intermediate is fully consumed (monitor by TLC).

  • Extract the product with an organic solvent like ethyl acetate or methylene chloride.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-Chloropyrimidine-5-sulfonamide.[1]

Section 5: Data Summary & Workflow Visualization

Table 1: Key Reaction Parameter Summary
ParameterRecommended ConditionRationale & Key Considerations
Chlorinating Agent POCl₃, Chlorosulfonic AcidHighly reactive and moisture-sensitive. Use fresh reagents under N₂.[7][9]
Reaction Temperature 120-160°CRequired for efficient chlorination/sulfonation but must be controlled to prevent side reactions.[1]
Base (for amination) Pyridine, TriethylamineNon-nucleophilic base to neutralize HCl without competing with the amine.[5][8]
Workup Conditions Non-aqueous or rapid, cold aqueous quenchMinimizes hydrolysis of the C2-chloro group.[4][7]
Purification Method RecrystallizationEffective for removing hydrolysis by-products and achieving high purity.[1]
Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.

Fig 2. Troubleshooting workflow for synthesis issues.

References

  • ACS Publications. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development. [Link]

  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

  • Google Patents. (n.d.).
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • PubMed. (n.d.). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]

  • LinkedIn. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • LinkedIn. (n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • LinkedIn. (n.d.). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • PMC - NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • MDPI. (2023, February 17). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]

Sources

Optimization

Degradation pathways of 2-Chloropyrimidine-5-sulfonamide under different conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-5-sulfonamide. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-5-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways of this molecule. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical, field-proven solutions to common challenges encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs): Degradation Pathways

This section addresses common questions regarding the stability of 2-Chloropyrimidine-5-sulfonamide under various stress conditions. The proposed degradation pathways are based on established chemical principles of the chloropyrimidine and sulfonamide functional groups.

Hydrolytic Degradation

Question: My HPLC analysis shows a major new peak at a shorter retention time after incubating 2-Chloropyrimidine-5-sulfonamide in an acidic aqueous solution. What is this likely degradant?

Answer: The most probable degradation product under acidic hydrolytic conditions is 2-hydroxy-pyrimidine-5-sulfonamide (a pyrimidone tautomer). The 2-chloro position on the pyrimidine ring is highly electrophilic and susceptible to nucleophilic substitution by water.[1][2] This reaction is often acid-catalyzed.[3] The resulting hydroxyl group is more polar than the original chlorine atom, leading to a shorter retention time in typical reversed-phase HPLC methods. The sulfonamide group itself is generally more resistant to hydrolysis under these conditions compared to the chloropyrimidine moiety.[4][5]

Question: How does pH affect the rate of hydrolysis, and how can I control it?

Answer: The hydrolysis rate of chloropyrimidines is highly pH-dependent.

  • Acidic Conditions (pH 1-3): Acid catalysis significantly accelerates the hydrolysis of the C-Cl bond.[3] In strongly acidic solutions (e.g., 3 N to 12 N HCl), the rate of hydrolysis increases dramatically as the effective acidity of the proton increases.[1][3]

  • Neutral Conditions (pH ~7): The molecule is more stable, but hydrolysis can still occur, albeit at a much slower rate. Some sulfonamides have shown hydrolytic instability at neutral pH over extended periods.[6]

  • Alkaline Conditions (pH > 9): While many sulfonamides are stable at higher pH[5][6], the chloropyrimidine ring can still be susceptible to base-catalyzed hydrolysis.

To control hydrolysis, ensure your solutions are buffered appropriately. For formulation development, selecting a pH range where the molecule exhibits maximum stability is critical. During workup or analysis, avoid prolonged exposure to highly acidic or basic aqueous environments.[7][8]

Proposed Hydrolytic Degradation Pathway

The primary hydrolytic pathway involves the substitution of the chlorine atom.

Hydrolysis cluster_main Hydrolytic Degradation Parent 2-Chloropyrimidine-5-sulfonamide Degradant 2-Hydroxypyrimidine-5-sulfonamide (Pyrimidone Tautomer) Parent->Degradant + H2O (Acid/Base Catalyzed)

Caption: Proposed primary hydrolytic degradation pathway.

Photolytic Degradation

Question: I'm conducting a photostability study according to ICH Q1B guidelines and observe multiple degradation products. What are the likely photochemical reactions?

Answer: Photodegradation of sulfonamides is complex and can proceed through multiple pathways, influenced by factors like pH, the presence of photosensitizers (like dissolved organic matter), and the wavelength of light.[9][10] For 2-Chloropyrimidine-5-sulfonamide, you can expect reactions involving both the sulfonamide linkage and the pyrimidine ring.

Potential pathways include:

  • Cleavage of the Sulfonamide (S-N) Bond: This is a common photodegradation pathway for sulfonamides, which could yield sulfanilic acid and 2-chloro-5-aminopyrimidine.[11]

  • Cleavage of the Sulfonyl (S-C) Bond: This reaction would lead to the formation of 4-amino-N-(2-chloropyrimidin-5-yl)benzenesulfinic acid or subsequent products.

  • Reactions on the Pyrimidine Ring: Photochemical reactions on pyrimidine derivatives are well-documented and can include ring opening or the formation of dimeric photoproducts, though this is more common for DNA pyrimidines.[12][13]

  • Indirect Photolysis: In non-pure solutions, reactive oxygen species (ROS) like hydroxyl radicals (•OH), generated by photosensitizers, can attack the molecule at various sites.[9][10]

Question: My degradation rate is much faster in natural water samples than in purified water. Why?

Answer: This observation strongly suggests that indirect photolysis is the predominant degradation mechanism in the natural water matrix.[9][10] Natural waters contain dissolved organic matter (DOM), such as humic and fulvic acids. These substances act as photosensitizers; they absorb sunlight and generate highly reactive species (e.g., •OH, singlet oxygen, triplet states) that then degrade the sulfonamide.[10] In contrast, in purified water, only direct photolysis (degradation by direct absorption of photons by the drug molecule) can occur, which is often a slower process.

Proposed Photolytic Degradation Pathways

Photolysis cluster_main Photolytic Degradation Parent 2-Chloropyrimidine-5-sulfonamide SN_Cleavage Sulfanilic Acid + 2-Chloro-5-aminopyrimidine Parent->SN_Cleavage hv (S-N Cleavage) SC_Cleavage SO2 Extrusion Products Parent->SC_Cleavage hv (S-C Cleavage) Ring_Products Pyrimidine Ring Transformation Products Parent->Ring_Products hv (Indirect/Direct)

Caption: Major proposed photolytic degradation routes.

Oxidative Degradation

Question: After exposing my sample to hydrogen peroxide (H₂O₂), my parent peak is almost gone, and I see several more polar degradants. What are the primary sites of oxidative attack?

Answer: Sulfonamides are susceptible to oxidative degradation, particularly by strong oxidizing agents or advanced oxidation processes (AOPs) that generate hydroxyl radicals (•OH).[14][15] The primary sites of attack on 2-Chloropyrimidine-5-sulfonamide are:

  • The Aniline Moiety: The aniline amino group (-NH₂) is electron-rich and a prime target for electrophilic attack by oxidants, leading to hydroxylation of the aniline ring or transformation of the amino group itself.[16]

  • The Sulfonamide Bridge: The sulfur atom can be oxidized, or the S-N bond can be cleaved.[16][17]

  • The Pyrimidine Ring: The electron-deficient pyrimidine ring is generally less reactive towards electrophilic oxidation than the aniline ring, but it can still be attacked by potent species like •OH radicals.[2]

The formation of more polar degradants is expected, as oxidation typically introduces hydroxyl or other oxygen-containing functional groups.[18]

Question: Are there any specific reagents recommended for forced oxidative degradation studies?

Answer: Yes, for regulatory forced degradation studies (ICH Q1A/Q1B), hydrogen peroxide (H₂O₂) is the most commonly used reagent.[19][20] A typical starting condition is 3% H₂O₂ at room temperature, with adjustments to concentration, temperature, and time to achieve the target degradation of 5-20%.[20][21] For mechanistic studies or to simulate environmental degradation, other AOPs like UV/H₂O₂, Fenton chemistry (Fe²⁺/H₂O₂), or UV/persulfate can be employed to generate a high flux of hydroxyl or sulfate radicals.[14][22]

Proposed Oxidative Degradation Pathway

Oxidation cluster_main Oxidative Degradation Parent 2-Chloropyrimidine-5-sulfonamide Aniline_Ox Aniline Ring Hydroxylation Products Parent->Aniline_Ox + [O] (e.g., •OH) SN_Cleavage S-N Bond Cleavage Products Parent->SN_Cleavage + [O] (e.g., •OH)

Caption: Key proposed oxidative degradation reactions.

Troubleshooting Guide for Degradation Studies

Issue 1: Poor Mass Balance in my Stability Study

  • Possible Cause: Some degradants may be non-chromophoric (do not absorb UV light at your detection wavelength), highly volatile, or irreversibly adsorbed to the HPLC column.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze your samples at a lower wavelength (e.g., 210-220 nm) where more organic compounds have some absorbance.

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector.

    • Employ LC-MS: Liquid Chromatography-Mass Spectrometry is the gold standard for identifying all components, including those without a UV chromophore.[23][24] It can help you identify unexpected or non-UV active degradants.

    • Check for Volatiles: If cleavage of the pyrimidine or aniline ring occurs, small volatile fragments could be formed. While difficult to track, being aware of this possibility can help explain mass balance issues.

Issue 2: Inconsistent or Non-Reproducible Degradation Rates

  • Possible Cause: Degradation rates, especially for photolysis and oxidation, can be highly sensitive to trace impurities, dissolved oxygen, and pH shifts.

  • Troubleshooting Steps:

    • Control the Headspace: For oxidative studies, ensure the vial headspace is consistent. For reactions sensitive to oxygen, sparge solutions with nitrogen or argon.

    • Use High-Purity Solvents and Reagents: Trace metals in lower-grade reagents can catalyze side reactions.

    • Buffer Your Solutions: As mentioned, pH can drastically affect degradation rates.[9][10] Ensure your reaction medium is adequately buffered throughout the experiment.

    • Standardize Light Source: For photostability studies, ensure the distance from the lamp and the intensity are constant for all samples. Use a calibrated photostability chamber that conforms to ICH Q1B options.[19]

Issue 3: A Degradant Peak in My HPLC is Tailing or Showing Poor Shape

  • Possible Cause: The degradation product may have a different pKa than the parent compound, causing it to interact unfavorably with the stationary phase at the mobile phase pH. For example, the formation of a pyrimidone from the hydrolysis of the chloro group introduces a more acidic proton.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Try adjusting the pH of the aqueous component of your mobile phase. Moving the pH further away from the pKa of the analyte can often improve peak shape.

    • Change Buffer Type/Concentration: Sometimes the buffer salt itself can interact with analytes. Try a different buffer system (e.g., phosphate vs. formate) or adjust the concentration.

    • Consider a Different Column: If mobile phase adjustments fail, the degradant may have a strong secondary interaction with the silica backbone. Try a column with a different stationary phase (e.g., a phenyl or embedded polar group column) or one that is end-capped for better performance with basic compounds.

Summary of Potential Degradation Products Hydrolysis Photolysis Oxidation
Primary Degradant(s) 2-Hydroxypyrimidine-5-sulfonamideSulfanilic acid, 2-Chloro-5-aminopyrimidineRing-hydroxylated species
Bond(s) Cleaved C-ClS-N, S-CC-H (on rings), S-N
Key Influencing Factors pH, TemperatureLight Wavelength, pH, PhotosensitizersOxidant Concentration, pH, Catalysts (metals)

Experimental Protocols: Forced Degradation

These protocols are starting points and should be optimized to achieve a target degradation of 5-20% for your specific drug substance or product.[20][21] A stability-indicating analytical method is required to monitor these studies.[25][26]

Workflow for Forced Degradation Studies

Workflow cluster_workflow Forced Degradation Workflow Prep Prepare Drug Solution (~1 mg/mL) Stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) Prep->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize/Quench (if necessary) Sample->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze via Stability- Indicating HPLC/LC-MS Dilute->Analyze Assess Assess Mass Balance, Peak Purity, and Identify Degradants Analyze->Assess

Caption: General workflow for a forced degradation study.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a ~1 mg/mL solution of 2-Chloropyrimidine-5-sulfonamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~0.1 mg/mL.

  • Control: Prepare a control sample by diluting the stock solution with purified water.

  • Incubation: Place all samples in a water bath at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid/base samples with an equivalent amount of base/acid (e.g., neutralize the HCl sample with 0.1 N NaOH).

  • Analysis: Analyze all samples, including a t=0 sample, by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a ~1 mg/mL solution of the compound as in the hydrolysis protocol.

  • Oxidation: Dilute the stock solution with 3% (w/v) hydrogen peroxide to a final concentration of ~0.1 mg/mL.

  • Control: Prepare a control sample by diluting the stock solution with purified water.

  • Incubation: Keep the samples at room temperature, protected from light. Withdraw aliquots at appropriate time points.

  • Analysis: Analyze all samples directly. No quenching step is typically required, as the peroxide is diluted upon injection.

Protocol 3: Photostability
  • Preparation: Prepare two sets of samples of the drug substance (solid state) and drug solution (~0.1 mg/mL).

  • Exposure: Place one set of samples (the "light" samples) in a calibrated photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter, as per ICH Q1B.

  • Control: Wrap the second set of samples (the "dark" controls) in aluminum foil and place them in the same chamber to experience the same temperature conditions.

  • Analysis: After the exposure period, prepare solutions from the solid samples and analyze all light and dark samples by HPLC. Compare the chromatograms to identify any photodegradants.

References

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  • DeVries, K. M., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • Taylor & Francis Online. (2013). Full article: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. [Link]

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

  • Kowalska, K., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC - NIH. [Link]

  • Wang, J., et al. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. PMC - NIH. [Link]

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  • ACS Publications. (2021). Reevaluation of the Reactivity of Superoxide Radicals with a Sulfonamide Antibiotic, Sulfacetamide: An Experimental and Theoretical Study. [Link]

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  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • NIH. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • PubMed. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

  • Cardiff University. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • PMC - PubMed Central. (n.d.). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]

  • PubMed. (1951). The reaction of oxidizing agents with wool. 5. The oxidation products of the disulphide bond and the formation of a sulphonamide in the peptide chain. [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

Sources

Troubleshooting

Byproduct identification and removal in 2-Chloropyrimidine-5-sulfonamide reactions

Technical Support Center: Byproduct Identification and Removal in 2-Chloropyrimidine-5-sulfonamide Reactions Welcome to the technical support center for 2-Chloropyrimidine-5-sulfonamide synthesis. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Byproduct Identification and Removal in 2-Chloropyrimidine-5-sulfonamide Reactions

Welcome to the technical support center for 2-Chloropyrimidine-5-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical building block. We will delve into the identification of common byproducts, troubleshoot low yields, and provide robust protocols to ensure the highest purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and potential impurities.

Q1: What is the most common synthetic pathway for 2-Chloropyrimidine-5-sulfonamide, and what are the key reaction stages?

The synthesis of 2-Chloropyrimidine-5-sulfonamide (MW: 193.61 g/mol , Formula: C₄H₄ClN₃O₂S) typically involves a multi-step process starting from a pyrimidine precursor.[1][2] A widely employed route begins with the chlorination and subsequent sulfonation of 2-aminopyrimidine. The key stages are:

  • Diazotization & Chlorination: 2-aminopyrimidine is treated with a nitrite source (e.g., sodium nitrite) in the presence of hydrochloric acid to form a diazonium salt, which is subsequently converted to 2-chloropyrimidine.[3][4] Careful temperature control during this stage is critical to prevent decomposition and the formation of hydroxylated impurities.[3]

  • Chlorosulfonation: The resulting 2-chloropyrimidine is then reacted with a strong chlorosulfonating agent, such as chlorosulfonic acid, to install the sulfonyl chloride group at the 5-position, yielding 2-chloro-pyrimidine-5-sulfonyl chloride.

  • Ammonolysis: The final step involves the reaction of the sulfonyl chloride intermediate with ammonia or an ammonia source to form the desired 2-Chloropyrimidine-5-sulfonamide.

This pathway is illustrated below.

Synthesis_Pathway A 2-Aminopyrimidine B 2-Chloropyrimidine A->B 1. NaNO₂, HCl 2. Heat C 2-Chloro-pyrimidine-5-sulfonyl chloride B->C ClSO₃H D 2-Chloropyrimidine-5-sulfonamide C->D NH₃ / NH₄OH Identification_Workflow Start Crude Reaction Mixture with Unknown Peak HPLC 1. HPLC-UV Analysis Start->HPLC LCMS 2. LC-MS Analysis HPLC->LCMS Obtain Retention Time (RT) Hypothesis Formulate Hypothesis (Compare mass to Table 1) LCMS->Hypothesis Obtain Mass (m/z) Isolate 3. Preparative HPLC or Column Chromatography Hypothesis->Isolate Mass matches a likely byproduct NMR 4. NMR Spectroscopy (¹H, ¹³C) Hypothesis->NMR Mass is unexpected Isolate->NMR Isolate pure impurity Confirm Structure Confirmed NMR->Confirm

Caption: Workflow for the systematic identification of unknown byproducts.

The first step is to use High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to obtain the exact mass of the impurity. [12][13]Comparing this mass to the theoretical masses of potential byproducts (see Table 1) often provides a strong lead. For unambiguous confirmation, the impurity must be isolated, typically via preparative HPLC or careful column chromatography, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. [14]

Issue 2: My Reaction Yield is Consistently Low.

Q: I've confirmed my product, but the yield is poor. What are the likely causes?

Low yields can often be traced back to reaction conditions or workup procedures. Here are the primary culprits:

  • Moisture Contamination: The chlorosulfonation and ammonolysis steps are sensitive to water. The 2-chloro-pyrimidine-5-sulfonyl chloride intermediate can readily hydrolyze back to the sulfonic acid, which will not react with ammonia to form the desired product.

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize exposure to moisture. [5]* Suboptimal Temperature Control: The initial diazotization reaction is highly exothermic and requires careful cooling (typically -15°C to 0°C). [3]Allowing the temperature to rise can lead to decomposition of the diazonium intermediate and the formation of phenolic byproducts, significantly reducing the yield of 2-chloropyrimidine. [3]* Product Degradation During Workup: As mentioned, exposing the product to strongly basic conditions during extraction can cause hydrolysis of the 2-chloro group.

    • Solution: Use a mild base (e.g., sodium bicarbonate) for neutralization and avoid prolonged exposure to aqueous basic solutions. Monitor the pH carefully during any extractions.

  • Losses During Purification: The product has moderate solubility in many organic solvents. Significant material can be lost during recrystallization if the conditions are not optimized.

    • Solution: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent system that provides high recovery. Toluene and chlorobenzene have been reported to be effective. [1]

Issue 3: My Isolated Product is Discolored or Fails Purity Specs.

Q: What is the most effective method for purifying crude 2-Chloropyrimidine-5-sulfonamide?

For most cases, recrystallization is the most efficient and scalable method for achieving high purity (>99%). [1]Column chromatography is an alternative for removing closely-eluting impurities but is less practical for large-scale production.

Hydrolysis_Pathway cluster_0 Byproduct Formation via Hydrolysis A 2-Chloropyrimidine-5-sulfonamide B 2-Hydroxy-pyrimidine-5-sulfonamide A->B H₂O / OH⁻ (at C2-position) C 2-Chloropyrimidine-5-sulfonic acid A->C H₂O / H⁺ or OH⁻ (at Sulfonamide)

Caption: Major hydrolysis pathways leading to common impurities.

Part 3: Detailed Experimental Protocols

Protocol 1: General HPLC-MS Method for Purity Assessment and Impurity Profiling

This protocol provides a starting point for analyzing reaction progress and final product purity. It should be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometer (ESI+ and ESI- modes).

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

Table 2: Example HPLC Gradient for Analysis

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Protocol 2: Optimized Recrystallization Protocol for High-Purity 2-Chloropyrimidine-5-sulfonamide

This procedure is a robust method for removing most common process impurities. [1]

  • Solvent Selection: Toluene is a good starting point. The ideal solvent should fully dissolve the crude product at elevated temperatures but provide poor solubility at room temperature or below.

  • Dissolution: In a suitable flask, add the crude 2-Chloropyrimidine-5-sulfonamide. Add a minimal amount of hot toluene (e.g., 5-10 mL per gram of crude material) and heat the mixture to reflux with stirring until all solids dissolve completely. If discoloration is present, a small amount of activated carbon can be added at this stage.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold toluene to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

References

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide...[Link]

  • Organic Syntheses. 2-Chloropyrimidine. [Link]

  • Gadani, K., et al. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Patsnap. 2-chloropyrimidine patented technology retrieval search results. [Link]

  • Wikipedia. Pyrimidine dimer. [Link]

  • Taylor & Francis. Pyrimidine dimers – Knowledge and References. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.
  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • Slideshare. Analysis of sulfonamides. [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Zessel, K., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • National Institutes of Health. Modular Two-Step Route to Sulfondiimidamides. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Google Patents. CN104387328A - Method of preparing 2-chloropyrimidine.
  • ACS Publications. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]

  • Chemical Communications (RSC Publishing). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]

  • PubMed. Repair of DNA-containing pyrimidine dimers. [Link]

  • Reddit. A question about sulfonamide hydrolysis. [Link]

  • ResearchGate. Drugs containing pyrimidine (Orange) and sulfonamide (purple). [Link]

  • ResearchGate. Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. [Link]

  • MDPI. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sulfonamides from Chloropyrimidines

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of pyrimidine-sulfonamides via nu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of pyrimidine-sulfonamides via nucleophilic aromatic substitution (SNAr) of chloropyrimidines. Here, we address common challenges in a practical, question-and-answer format, focusing on the underlying chemistry to empower you to troubleshoot effectively.

Introduction: The Core Reaction

The synthesis of N-(pyrimidinyl)sulfonamides from chloropyrimidines is a cornerstone reaction in medicinal chemistry. The process is a nucleophilic aromatic substitution (SNAr), where the nitrogen atom of a sulfonamide displaces a chlorine atom on the electron-deficient pyrimidine ring.[1][2] The pyrimidine's nitrogen atoms withdraw electron density from the ring, making it susceptible to attack by nucleophiles.[1][3] Success hinges on a delicate balance of base strength, solvent polarity, temperature, and the specific reactivity of your substrates.

Section 1: Troubleshooting Low or No Product Yield

Low yield is one of the most frequent issues encountered. The root cause often lies in suboptimal reaction conditions that fail to adequately promote the key SNAr mechanism.

Q1: My reaction shows a low conversion rate with most of the chloropyrimidine starting material remaining. What are the likely causes and how can I fix it?

A1: This classic issue points to insufficient activation of the nucleophile or inadequate reaction conditions. Let's break down the potential culprits and solutions.

Primary Cause 1: Ineffective Deprotonation of the Sulfonamide The sulfonamide N-H bond needs to be deprotonated to form a more potent nucleophilic anion. If the base is too weak, the concentration of this active nucleophile will be too low to drive the reaction forward.

  • Expert Insight: The choice of base is critical and substrate-dependent. While weaker bases like potassium carbonate (K₂CO₃) can work for highly activated chloropyrimidines (e.g., those with additional electron-withdrawing groups), less reactive substrates often require a stronger base to generate a sufficient concentration of the sulfonamide anion.

  • Troubleshooting Steps:

    • Assess Base Strength: If you are using a mild base like K₂CO₃ or Cs₂CO₃ with a poorly reactive chloropyrimidine, consider switching to a stronger, non-nucleophilic base.

    • Employ Stronger Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices in aprotic polar solvents like DMF or DMSO. These will irreversibly deprotonate the sulfonamide.

    • Monitor with TLC/LC-MS: Before making a change, confirm that your starting materials are stable under the proposed new conditions.

Primary Cause 2: Poor Solubility of Reagents The SNAr reaction proceeds most efficiently when all reactants are in solution. If your sulfonamide salt precipitates, the reaction rate will plummet.

  • Expert Insight: Polar aprotic solvents are generally preferred for SNAr reactions as they can dissolve ionic intermediates and do not protonate the nucleophile.[4]

  • Troubleshooting Steps:

    • Solvent Selection: Ensure your solvent can dissolve both the chloropyrimidine and the sulfonamide salt. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are common high-boiling point choices. For milder conditions, tetrahydrofuran (THF) or acetonitrile (ACN) can be effective, especially with stronger bases.[5][6]

    • Increase Temperature: Gently heating the reaction can improve solubility and increase the reaction rate.[3] However, be mindful of potential solvent decomposition or side reactions at elevated temperatures. A typical range is 60-120 °C.

Primary Cause 3: Low Reactivity of the Chloropyrimidine The position of the chlorine atom and the nature of other substituents on the pyrimidine ring dramatically influence reactivity.

  • Expert Insight: Chlorine atoms at the 2- and 4-positions of the pyrimidine ring are generally the most activated for SNAr because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogens.[7][8] Electron-donating groups (e.g., methoxy, alkyl) on the ring will decrease its electrophilicity and slow the reaction.

  • Troubleshooting Steps:

    • Forcing Conditions: For deactivated systems, you may need to use a combination of a strong base, a high-boiling point solvent, and elevated temperatures (e.g., NaH in DMF at 100 °C).

    • Consider Alternative Chemistries: If forcing conditions fail, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a viable, albeit more complex, alternative for forming the C-N bond.[9]

Parameter Recommendation for Low Reactivity Systems Rationale
Base NaH, KOtBu, LiHMDSEnsures complete and irreversible deprotonation of the sulfonamide.
Solvent DMF, DMSO, NMPHigh boiling points allow for elevated temperatures; good at solvating ions.[4][6]
Temperature 80 - 150 °CProvides the necessary activation energy to overcome the higher reaction barrier.
Atmosphere Inert (N₂ or Ar)Prevents moisture from quenching strong bases like NaH.[10]

Section 2: Addressing Impurity Formation and Side Reactions

Observing unexpected spots on your TLC plate or peaks in your LC-MS can be frustrating. Understanding the common side reactions is the first step to a cleaner product profile.

Q2: My reaction produces the desired product, but I'm also seeing a significant amount of an unknown, more polar byproduct. What could it be?

A2: A common and often overlooked side reaction is the hydrolysis of the starting chloropyrimidine to the corresponding pyrimidinone (or hydroxypyrimidine).

  • Expert Insight: This occurs when water, present in the solvent or introduced from the atmosphere, acts as a nucleophile. The resulting pyrimidinone is often more polar than the product and can complicate purification. This is especially problematic when using hygroscopic solvents or inorganic bases that are not rigorously dried.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas.

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[5][10]

    • Dry Reagents: If using a powdered base like K₂CO₃, consider drying it in a vacuum oven before use.

    • Order of Addition: In some cases, pre-forming the sulfonamide salt by adding the base to the sulfonamide solution first, before adding the chloropyrimidine, can give the desired nucleophile a kinetic advantage over residual water.

Q3: I have multiple chlorine atoms on my pyrimidine ring and I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?

A3: Achieving regioselectivity is a common challenge with polychlorinated pyrimidines. The key is to control the reaction conditions to favor substitution at the most reactive site.

  • Expert Insight: The reactivity of chloro-positions on the pyrimidine ring is not equal. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position due to greater activation by the para nitrogen atom.[8] However, this selectivity can be influenced by the nucleophile and conditions.

  • Troubleshooting Steps for Selectivity:

    • Control Stoichiometry: Use only one equivalent of the sulfonamide nucleophile relative to the dichloropyrimidine. This ensures there isn't enough nucleophile for a second substitution.

    • Lower the Temperature: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can enhance the intrinsic reactivity difference between the chloro-positions, leading to better selectivity.

    • Slow Addition: Add the sulfonamide salt solution slowly to the solution of the dichloropyrimidine. This maintains a low concentration of the nucleophile, disfavoring the second, slower substitution reaction.

Section 3: Experimental Workflow and Protocols

A robust and reproducible protocol is the foundation of successful synthesis.

Generic Protocol for Sulfonamide Synthesis from Chloropyrimidine

This protocol provides a starting point for optimization.

  • Preparation (Inert Atmosphere): To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the sulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) to create a ~0.2 M solution.

  • Base Addition: While stirring, add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Substrate Addition: Add the chloropyrimidine (1.05 eq) to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous solvent.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS until the chloropyrimidine is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding it to an ice-water mixture.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Troubleshooting Process

A logical approach is essential when a reaction fails. The following diagram outlines a decision-making workflow for troubleshooting common synthesis issues.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Analysis cluster_solution Corrective Actions Start Low or No Yield Observed Check_TLC Analyze Reaction Mixture (TLC / LC-MS) Start->Check_TLC SM_Remaining Is Starting Material (SM) Largely Unreacted? Check_TLC->SM_Remaining Side_Products Are Significant Side Products Observed? SM_Remaining->Side_Products No Increase_Activation Increase Nucleophile Activation - Stronger Base (NaH) - Higher Temperature SM_Remaining->Increase_Activation Yes Address_Hydrolysis Address Hydrolysis - Use Anhydrous Solvents - Inert Atmosphere (N2) Side_Products->Address_Hydrolysis Yes (e.g., Polar Impurity) Control_Selectivity Control Selectivity - Adjust Stoichiometry - Lower Temperature Side_Products->Control_Selectivity Yes (e.g., Di-substitution) Improve_Solubility Improve Solubility - Change Solvent (DMF, DMSO) - Increase Temperature Increase_Activation->Improve_Solubility If still no reaction

A decision tree for troubleshooting sulfonamide synthesis.

References

  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • ResearchGate. (2020). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

  • PubMed. (2013). Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)benzenesulfonamide derivatives. [Link]

  • Zenodo. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. [Link]

  • ResearchGate. (2020). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Cardiff University ORCA. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • PMC. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?[Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2018). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the synthesis of sulfonyl guanidines. [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. [Link]

  • NIH. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • Wordpress. (2023). SNAr Solvents and Reagents. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Chloropyrimidine-5-sulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloropyrimidine-5-sulfonamide derivatives. This guide provides in-depth troubleshooting advice, freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloropyrimidine-5-sulfonamide derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique stability challenges presented by this class of compounds. Our focus is on delivering practical, scientifically-grounded solutions to ensure the integrity and reliability of your experimental outcomes.

Introduction: The Stability Challenge

The 2-chloropyrimidine-5-sulfonamide scaffold is a cornerstone in the development of various therapeutic agents, including kinase inhibitors. However, the inherent chemical reactivity of this structure presents significant stability hurdles. The primary sources of instability are the electron-deficient pyrimidine ring, which makes the chlorine atom at the C2 position highly susceptible to nucleophilic substitution, and the sulfonamide group, which can undergo hydrolysis. This guide will help you navigate these challenges and maintain the stability of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-chloropyrimidine-5-sulfonamide derivatives?

A1: The two main degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The 2-chloro group on the pyrimidine ring is a potent leaving group, making it susceptible to nucleophilic attack by water or hydroxide ions. This results in the formation of a 2-hydroxypyrimidine derivative. The rate of hydrolysis is significantly influenced by pH, with increased degradation observed in neutral to alkaline conditions.[1][2] The sulfonamide group can also undergo hydrolysis, particularly under strong acidic or alkaline conditions, leading to the cleavage of the S-N bond.[2][3]

  • Photodegradation: Sulfonamide-containing compounds can be susceptible to degradation upon exposure to UV light.[4][5] This can lead to complex degradation profiles, including ionization and fragmentation of the molecule.[4]

Q2: I'm observing a new peak in my HPLC analysis after storing my compound in a neutral buffer. What could it be?

A2: A new peak appearing in your chromatogram, particularly when the compound is in a neutral or slightly alkaline aqueous solution, is likely the 2-hydroxypyrimidine derivative formed via hydrolysis. The 2-chloro position is highly reactive towards nucleophilic substitution.[6] To confirm, you can perform forced degradation studies under mild acidic and alkaline conditions and compare the retention times of the resulting degradants.

Q3: How does pH affect the stability of my 2-chloropyrimidine-5-sulfonamide derivative in solution?

A3: The stability of these derivatives is highly pH-dependent. Generally, they exhibit greater stability in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline, the rate of hydrolysis at the 2-chloro position increases significantly.[1] This is due to the increased concentration of the more nucleophilic hydroxide ion. Therefore, for aqueous formulations or stock solutions, maintaining a slightly acidic pH is crucial for enhancing stability.

Q4: Are there any specific excipients I should avoid when formulating these derivatives?

A4: Yes, excipient compatibility is critical. You should be cautious with:

  • Excipients with high water content or hygroscopic properties: Moisture can accelerate the hydrolysis of the 2-chloro group.

  • Excipients with basic residues: These can create a micro-environment with an elevated pH, promoting hydrolysis.

  • Reducing sugars (e.g., lactose): While less common for this specific degradation, they can potentially interact with other parts of the molecule under certain conditions.[7]

  • Excipients containing reactive impurities: Peroxides, metal ions, and aldehydes in excipients can catalyze degradation.[8][9]

A thorough drug-excipient compatibility study is always recommended during pre-formulation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of parent compound in aqueous solution. Hydrolysis of the 2-chloro group. 1. Adjust pH: Maintain the solution pH in the acidic range (ideally pH 3-5) using a suitable buffer system (e.g., citrate, acetate).2. Reduce water activity: For solid formulations, use excipients with low water content and consider co-processing with hydrophobic excipients.[7]3. Use a co-solvent system: For liquid formulations, consider using a mixture of water and a non-aqueous solvent (e.g., ethanol, propylene glycol) to reduce the concentration of water.
Appearance of multiple degradation peaks upon light exposure. Photodegradation. 1. Protect from light: Store all solutions and solid samples in amber vials or protect them from light using aluminum foil.2. Conduct photostability studies: Perform forced degradation studies under controlled light conditions (as per ICH Q1B guidelines) to understand the photolytic degradation pathway.[10]3. Incorporate photostabilizers: For formulated products, consider the inclusion of UV-absorbing excipients in the formulation.
Precipitation of the compound from a buffered solution. pH-dependent solubility or "salting out". 1. Determine the pKa and solubility profile: Understand the solubility of your compound at different pH values.2. Optimize buffer concentration: High concentrations of buffer salts can decrease the solubility of the compound.3. Consider alternative buffer systems: Some buffer ions may have a greater "salting out" effect than others.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. 1. Prepare fresh stock solutions: Avoid using aged stock solutions.2. Assess stability in assay media: Perform a time-course experiment to determine the stability of your compound under the specific pH, temperature, and composition of your biological assay buffer.3. Minimize incubation times: If the compound is unstable in the assay medium, try to reduce the incubation time as much as possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathway of a 2-chloropyrimidine-5-sulfonamide derivative.

Materials:

  • 2-Chloropyrimidine-5-sulfonamide derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[10]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of a 2-chloropyrimidine-5-sulfonamide derivative and its degradation products. Method optimization will be required for specific derivatives.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of the parent compound at known concentrations.

  • Prepare samples from the forced degradation study, ensuring they are appropriately diluted within the linear range of the assay.

  • Inject the standards and samples onto the HPLC system.

  • Analyze the chromatograms to determine the retention time of the parent compound and any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizing Degradation and Workflow

Degradation Pathway

Parent 2-Chloropyrimidine- 5-sulfonamide Derivative Hydrolysis_Product 2-Hydroxypyrimidine Derivative Parent->Hydrolysis_Product H₂O / OH⁻ Sulfonamide_Cleavage Sulfonamide Cleavage Products Parent->Sulfonamide_Cleavage Strong Acid/Base Photo_Products Photodegradation Products Parent->Photo_Products UV Light

Caption: Key degradation pathways for 2-chloropyrimidine-5-sulfonamide derivatives.

Troubleshooting Workflow

decision decision start Instability Observed check_solution Is the compound in solution? start->check_solution hydrolysis Likely Hydrolysis check_solution->hydrolysis Yes solid_state Solid-State Instability check_solution->solid_state No check_light Is the sample exposed to light? photodegradation Potential Photodegradation check_light->photodegradation Yes action_solid Control humidity and temperature Check excipient compatibility check_light->action_solid No action_ph Adjust pH to acidic range (3-5) Use co-solvents hydrolysis->action_ph action_light Protect from light Use amber vials photodegradation->action_light solid_state->check_light

Caption: A decision tree for troubleshooting stability issues.

References

  • Selvaag, E., & Thune, P. (1996). Photodegradation products of sulphonamide-derived oral antidiabetics and diuretics are not phototoxic in vitro. Photodermatology, Photoimmunology & Photomedicine, 12(2), 79-83. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). Available at: [Link]

  • MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Available at: [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]

  • PubMed. (1994, September). Stability of Selected Pesticides on Solid-Phase Extraction Disks. Available at: [Link]

  • MDPI. (2023, February 17). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Available at: [Link]

  • MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Available at: [Link]

  • PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available at: [Link]

  • PubMed. (2004, February 23). Impact of solid state properties on developability assessment of drug candidates. Available at: [Link]

  • ResearchGate. (2006, January 1). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available at: [Link]

  • ResearchGate. (2022, August). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Available at: [Link]

  • ResearchGate. (2012, June). Compatibility study between chlorpropamide and excipients in their physical mixtures. Available at: [Link]

  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]

  • PubMed. (1981, July). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Available at: [Link]

  • Bulgarian Chemical Communications. (2018). Degradation of sulfonamides in aqueous solution by an electro/Fe2+/peroxydisulfate process. Available at: [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • ResearchGate. (2004, February). Impact of solid state properties on developability assessment of drug candidates. Available at: [Link]

  • PubMed. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Available at: [Link]

  • ResearchGate. (2002, January). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Available at: [Link]

  • ResearchGate. (2006). The solution and solid state stability and excipient compatibility of parthenolide in feverfew. Available at: [Link]

  • PubMed. (2007, June 1). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Available at: [Link]

  • Energy & Environmental Science (RSC Publishing). (n.d.). Chemical stability of sulfide solid-state electrolytes: stability toward humid air and compatibility with solvents and binders. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 2-Chloropyrimidine During Sulfonamide Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in medicinal chemistry: the unwanted hydrolysis of 2-chloropyrimidine during sulfonamide formation. Our goal is to equip you with the mechanistic understanding and practical protocols to maximize the yield of your desired 2-sulfonamidopyrimidine product while minimizing the formation of the 2-hydroxypyrimidine byproduct.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of 2-hydroxypyrimidine in my reaction. What is causing this hydrolysis?

A1: The formation of 2-hydroxypyrimidine is a classic example of a competing nucleophilic aromatic substitution (SNAr) reaction. The carbon atom at the 2-position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing effects of the two ring nitrogens. This makes it susceptible to attack by nucleophiles.

In your reaction, two nucleophiles are competing to react with the 2-chloropyrimidine:

  • Desired Nucleophile: The deprotonated sulfonamide anion (R-SO₂-NH⁻).

  • Undesired Nucleophile: Water (H₂O) or hydroxide ions (OH⁻) present in the reaction mixture.

The presence of even trace amounts of water can lead to the formation of the 2-hydroxypyrimidine byproduct, which can be difficult to separate from your desired product. This hydrolysis can be exacerbated under basic conditions, which increase the concentration of the more potent hydroxide nucleophile.[1][2]

G cluster_main Competing SNAr Pathways cluster_desired Desired Reaction cluster_undesired Undesired Hydrolysis 2-Cl-Pyr 2-Chloropyrimidine Sulfonamide_Anion R-SO₂NH⁻ (Sulfonamide Anion) Hydroxide OH⁻ / H₂O (Hydroxide/Water) Product 2-Sulfonamidopyrimidine Sulfonamide_Anion->Product SNAr Byproduct 2-Hydroxypyrimidine Hydroxide->Byproduct SNAr

Caption: Competing reaction pathways for 2-chloropyrimidine.

Q2: How do I select the right base for deprotonating my sulfonamide without promoting hydrolysis?

A2: Base selection is critical. The ideal base should be strong enough to fully deprotonate the sulfonamide (pKa typically in the range of 8-11) but should not introduce or generate water.[3][4][5] This creates a high concentration of the desired sulfonamide anion, allowing it to outcompete the residual water for the electrophilic site on the pyrimidine.

Here is a comparison of commonly used bases:

BasepKa (Conjugate Acid)Anhydrous Required?Typical SolventsKey Considerations
Sodium Hydride (NaH) ~36Yes (mineral oil dispersion)THF, DMFHighly recommended. Reacts irreversibly to deprotonate the sulfonamide, producing H₂ gas. The lack of a water byproduct makes it ideal for preventing hydrolysis.[6]
Potassium Carbonate (K₂CO₃) ~10.3Yes (finely ground)DMF, AcetonitrileA weaker base, suitable for more acidic sulfonamides. Must be rigorously dried before use. Can be slow to react.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5YesTHF, AcetonitrileA strong, non-nucleophilic organic base. Avoids the handling of metal hydrides. Must be used in its anhydrous form.
DIPEA (N,N-Diisopropylethylamine) ~10.7YesDCM, THFOften used as a scavenger for HCl produced in reactions with sulfonyl chlorides, but less ideal for deprotonating the sulfonamide itself for SNAr.
Sodium/Potassium Hydroxide (NaOH/KOH) ~15.7NoProtic SolventsNot recommended. These bases introduce water and hydroxide, directly promoting the undesired hydrolysis pathway.[1]

Expert Insight: For most applications, sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF is the gold standard. The evolution of hydrogen gas provides a visual cue that deprotonation is occurring, and once it ceases, you can be confident that your nucleophile is ready for the addition of 2-chloropyrimidine.

Q3: Which solvent should I use to favor the sulfonamide formation?

A3: The choice of solvent is as crucial as the choice of base. The ideal solvent must be polar aprotic and anhydrous .

  • Polarity is necessary to dissolve the sulfonamide salt formed after deprotonation.[7]

  • Aprotic nature ensures the solvent does not have acidic protons that can protonate your sulfonamide anion or participate in the reaction.

  • Anhydrous conditions are paramount to limit the availability of water as a competing nucleophile.[6][8]

SolventDielectric Constant (ε)Suitability for SNArNotes on Anhydrous Nature
Dimethylformamide (DMF) 37Excellent Highly hygroscopic. Use a fresh bottle of anhydrous grade or dry it over molecular sieves.
Dimethyl Sulfoxide (DMSO) 47Excellent Also very hygroscopic. Can be difficult to remove during workup. Use anhydrous grade.
Tetrahydrofuran (THF) 7.6Very Good Less polar than DMF/DMSO but an excellent choice, especially with NaH. Use freshly distilled or anhydrous grade.
Acetonitrile (MeCN) 36Good A good polar aprotic option. Ensure it is of anhydrous quality.[9]
Water, Methanol, Ethanol HighPoor These are protic solvents and will directly interfere with the reaction, leading to significant hydrolysis.[7]

Recommendation: Anhydrous DMF or THF are the top choices for this reaction. Always use solvents from a freshly opened bottle or one that has been properly dried and stored.[8]

Q4: What is the optimal reaction temperature, and how should I control it?

A4: Temperature control is a balancing act. While heating can increase the rate of the desired SNAr reaction, it can also accelerate the rate of hydrolysis.[10]

A general strategy is to perform the deprotonation at a lower temperature and then, if necessary, gently heat the reaction to drive the substitution.

Recommended Temperature Protocol:

  • Deprotonation: Dissolve the sulfonamide in your anhydrous solvent and cool the mixture to 0 °C in an ice bath. Add the base (e.g., NaH) portion-wise, allowing the reaction to proceed slowly and controllably.

  • Formation of the Anion: Allow the mixture to slowly warm to room temperature and stir for 30-60 minutes after the base addition is complete to ensure full deprotonation.

  • Substitution: Add the 2-chloropyrimidine (either as a solid or dissolved in a small amount of anhydrous solvent).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gently heat it to 40-60 °C. Avoid excessive temperatures, which can favor byproduct formation.

Q5: My reaction is still not working well. What advanced troubleshooting steps can I take?

A5: If you've optimized the base, solvent, and temperature and are still facing issues, consider these advanced strategies:

  • Order of Addition: Always deprotonate the sulfonamide before adding the 2-chloropyrimidine. This "pre-formation" of the nucleophile ensures it is present in high concentration the moment the electrophile is introduced.

  • Check Your Starting Materials: Ensure your 2-chloropyrimidine is pure and dry. It can be hygroscopic. Consider recrystallizing or drying it under a vacuum before use.[11]

  • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon).[2] This prevents atmospheric moisture from entering the reaction vessel, which is especially important for reactions running for several hours.

  • Phase-Transfer Catalysis: If you are using a heterogeneous base like potassium carbonate, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the reaction rate by helping to bring the carbonate into the organic phase.

Caption: Recommended experimental workflow for sulfonamide formation.

Q6: How should I properly work up and purify my product to avoid hydrolysis after the reaction is complete?

A6: Post-reaction hydrolysis can occur during the workup, especially if the pH becomes strongly acidic or basic.

Step-by-Step Workup and Purification Protocol:

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench any excess hydride by slowly adding a few drops of water or saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Dilution: Dilute the mixture with an organic solvent that is not miscible with water, such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities. Then, wash with brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

By following these guidelines, you can significantly shift the reaction equilibrium in favor of the desired 2-sulfonamidopyrimidine product and successfully troubleshoot one of the common hurdles in the synthesis of this important class of molecules.

References

  • Modular Two-Step Route to Sulfondiimidamides. (2022). PMC - NIH.
  • Hydrolysis Reactions. (2025). Chemistry LibreTexts.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • The pKa values of the sulfonamides studied. ResearchGate. Retrieved from [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar.
  • Anhydrous Conditions Definition. Fiveable. Retrieved from [Link]

  • Preparation process of 2-chloro pyrimidine. Google Patents.
  • Three types of hydrolysis and ways to prevent hydrolysis. Chemhydro. Retrieved from [Link]

  • Solvent effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Chloropyrimidine. Organic Syntheses. Retrieved from [Link]

  • Why do some organic reactions need anhydrous conditions?. TutorChase. Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central. Retrieved from [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Retrieved from [Link]

Sources

Troubleshooting

Strategies to minimize dimer formation in 2-Chloropyrimidine-5-sulfonamide reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation Welcome to the Technical Support Center for reactions involving 2-chloropyrimidine-5-sulfonamide. This guide, structur...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

Welcome to the Technical Support Center for reactions involving 2-chloropyrimidine-5-sulfonamide. This guide, structured in a flexible question-and-answer format, is designed by our Senior Application Scientists to provide you with in-depth technical assistance. We will delve into the common challenges encountered during the synthesis of 2-substituted pyrimidine-5-sulfonamide derivatives, with a primary focus on understanding and mitigating the formation of undesired dimeric byproducts. Our approach is grounded in established principles of organic chemistry, particularly Nucleophilic Aromatic Substitution (SNAr), to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide: Dimer Formation

This section addresses specific issues related to the appearance of dimeric impurities in your reactions. We provide not only solutions but also the underlying chemical reasoning to empower you to make informed decisions in your future experiments.

Question 1: I've observed a significant byproduct in my reaction with a mass corresponding to a dimer of my starting material. What is happening?

Answer:

The formation of a dimer in reactions with 2-chloropyrimidine-5-sulfonamide is a common side reaction that occurs under basic conditions. The likely mechanism is a self-condensation reaction via Nucleophilic Aromatic Substitution (SNAr). In this process, one molecule of 2-chloropyrimidine-5-sulfonamide acts as the electrophile, while another molecule, after being deprotonated at the sulfonamide nitrogen by a base, acts as the nucleophile. This newly formed nucleophile then attacks the electron-deficient C2 position of another 2-chloropyrimidine-5-sulfonamide molecule, displacing the chloride and forming a nitrogen-linked dimer.

The pyrimidine ring is rendered electrophilic by the two ring nitrogens, making the chlorine atom a good leaving group for nucleophilic substitution.[1][2] The sulfonamide proton is acidic and can be removed by a base, creating a potent nucleophile.

Proposed Dimerization Mechanism:

Dimerization_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Chloride Elimination Start_Mol 2-Chloropyrimidine-5-sulfonamide Nucleophile Deprotonated Sulfonamide (Nucleophile) Start_Mol->Nucleophile Base removes proton Base Base (e.g., K₂CO₃, Et₃N) Nucleophile_2 Deprotonated Sulfonamide Electrophile 2-Chloropyrimidine-5-sulfonamide (Electrophile) Meisenheimer Meisenheimer Complex (Intermediate) Electrophile->Meisenheimer Meisenheimer_2 Meisenheimer Complex Nucleophile_2->Meisenheimer Attacks C2 Dimer Dimer Product Chloride Cl⁻ Meisenheimer_2->Dimer Elimination of Cl⁻ Meisenheimer_2->Chloride

Caption: Proposed mechanism of dimer formation.

Question 2: How can I minimize the formation of this dimer?

Answer:

Minimizing dimer formation hinges on controlling the relative rates of the desired reaction versus the undesired self-condensation. Here are several strategies you can employ:

1. Controlled Addition of the Limiting Reagent:

  • Rationale: If your desired nucleophile is more reactive than the deprotonated sulfonamide, adding the 2-chloropyrimidine-5-sulfonamide slowly to a solution containing your nucleophile and the base will keep the concentration of the electrophile low at any given time. This favors the reaction with the intended nucleophile over the self-reaction.

  • Protocol:

    • Dissolve your nucleophile and the base in the chosen solvent.

    • Separately, prepare a solution of 2-chloropyrimidine-5-sulfonamide in the same solvent.

    • Add the 2-chloropyrimidine-5-sulfonamide solution dropwise to the nucleophile solution over a prolonged period (e.g., 1-2 hours) with vigorous stirring.

2. Choice of Base:

  • Rationale: The strength and type of base can significantly influence the outcome. A very strong base might lead to a high concentration of the deprotonated sulfonamide, increasing the rate of dimerization. A weaker base, or a stoichiometric amount of a moderate base, can often provide better control.

  • Recommendations:

    • Consider using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over strong organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), as the former are generally less soluble and can provide a more controlled deprotonation.

    • The choice of base can be highly dependent on the pKa of your nucleophile. The goal is to select a base strong enough to deprotonate your nucleophile (if necessary) but not so strong that it promotes excessive self-condensation.

3. Temperature Control:

  • Rationale: Lowering the reaction temperature can decrease the rate of the dimerization side reaction more than the desired reaction, especially if the activation energy for dimerization is higher.

  • Protocol:

    • Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS.

    • If the desired reaction is too slow, gradually increase the temperature until an acceptable rate is achieved, while keeping an eye on the formation of the dimer. SNAr reactions often require heating, but finding the optimal temperature is key.[3]

4. Solvent Selection:

  • Rationale: The choice of solvent can influence the reactivity of both the nucleophile and the electrophile. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[3]

  • Recommendations:

    • Good choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

    • Avoid: Protic solvents like ethanol or water, as they can solvate and deactivate the nucleophile through hydrogen bonding.[3]

Troubleshooting Workflow for Dimer Minimization:

Troubleshooting_Workflow Start Dimer Formation Observed Slow_Addition Implement Slow Addition of 2-Chloropyrimidine-5-sulfonamide Start->Slow_Addition Check_Base Evaluate Base Strength and Stoichiometry Slow_Addition->Check_Base If dimer still present Optimize_Temp Optimize Reaction Temperature Check_Base->Optimize_Temp If dimer still present Solvent_Choice Confirm Use of Polar Aprotic Solvent Optimize_Temp->Solvent_Choice If dimer still present End Dimer Minimized Solvent_Choice->End

Caption: Stepwise approach to minimizing dimer formation.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for detecting and quantifying the dimer?

A1: A combination of techniques is recommended for robust analysis:

  • Thin Layer Chromatography (TLC): A quick method to visualize the formation of a new, likely less polar, spot corresponding to the dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a peak with a mass-to-charge ratio (m/z) corresponding to the dimer. For 2-chloropyrimidine-5-sulfonamide (molecular weight ~213.65 g/mol ), the dimer would have a molecular weight of approximately (2 * 213.65) - 36.46 (for HCl) = 390.84 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Allows for the quantification of the dimer relative to the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the dimer if it is isolated. You would expect to see signals corresponding to two pyrimidine rings and the sulfonamide linker.

Q2: Is the C4 position of the pyrimidine ring also susceptible to nucleophilic attack?

A2: In 2-chloropyrimidine, the C2 and C6 positions are generally the most electrophilic due to the influence of the two nitrogen atoms. The C4 position is also activated, but typically less so than C2. In the case of 2-chloropyrimidine-5-sulfonamide, the powerful electron-withdrawing sulfonamide group at the C5 position will further activate the C4 and C6 positions. However, the C2 position is often the most reactive site for nucleophilic attack in many chloropyrimidines.[4]

Q3: Can I use a protecting group on the sulfonamide to prevent dimerization?

A3: Yes, protecting the sulfonamide nitrogen is a viable, albeit more synthetically intensive, strategy. A suitable protecting group (e.g., Boc, Ts) would prevent deprotonation and thus eliminate the possibility of the sulfonamide acting as a nucleophile. However, this adds two steps to your synthesis (protection and deprotection), so it is generally considered only if the other strategies fail to provide the desired selectivity.

Q4: Does the nature of my desired nucleophile affect the likelihood of dimer formation?

A4: Absolutely. A highly reactive and sterically unhindered nucleophile will compete more effectively with the sulfonamide anion, reducing the amount of dimer formed. Conversely, a weak or bulky nucleophile may react more slowly, providing more opportunity for the self-condensation reaction to occur.

Summary of Key Parameters for Minimizing Dimer Formation

ParameterRecommendationRationale
Order of Addition Add 2-chloropyrimidine-5-sulfonamide slowly to the nucleophile solution.Keeps the concentration of the electrophile low, favoring the desired reaction.
Base Use a moderate, potentially heterogeneous base (e.g., K₂CO₃, Cs₂CO₃).Avoids generating a high concentration of the highly reactive sulfonamide anion.
Temperature Start at a lower temperature (0 °C to RT) and increase cautiously.The dimerization side reaction may be more sensitive to higher temperatures.
Solvent Use a polar aprotic solvent (DMF, DMSO, ACN).Enhances the reactivity of the desired nucleophile without deactivating it.[3]
Stoichiometry Use a slight excess of the desired nucleophile if possible.Increases the probability of the desired reaction over the self-reaction.

References

  • Bandaru, S. S., et al. (2018). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7876–7883. Available at: [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(15), 4994. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-Chloropyrimidine-5-sulfonamide

Introduction: The Analytical Imperative for 2-Chloropyrimidine-5-sulfonamide 2-Chloropyrimidine-5-sulfonamide is a heterocyclic building block of significant interest in pharmaceutical research and development.[1] Its st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloropyrimidine-5-sulfonamide

2-Chloropyrimidine-5-sulfonamide is a heterocyclic building block of significant interest in pharmaceutical research and development.[1] Its structure, featuring a reactive chloropyrimidine core and a sulfonamide moiety, makes it a valuable intermediate in the synthesis of targeted therapeutics.[2][3] The precise characterization of this molecule is paramount, as its purity, stability, and structural integrity directly impact the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of 2-Chloropyrimidine-5-sulfonamide. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights into establishing a robust, self-validating analytical workflow. The protocols herein are presented as robust starting points, grounded in established principles for the analysis of sulfonamides and related heterocyclic compounds, designed to be adapted and validated within your specific laboratory environment.

Chromatographic Methods: Purity, Quantification, and Impurity Profiling

Chromatography is the cornerstone of purity assessment and quantification. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability. For 2-Chloropyrimidine-5-sulfonamide (M.W. 193.61 g/mol ), its polar functional groups and expected thermal lability make High-Performance Liquid Chromatography (HPLC) the method of choice for purity and assay determination.[4] Gas Chromatography (GC) becomes relevant for analyzing volatile impurities or requires derivatization.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the gold standard for separating the parent compound from its potential non-volatile impurities, which may arise from synthesis (starting materials, by-products) or degradation.

Causality of Method Design:

  • Column Choice: A C18 or C8 column is selected for its hydrophobic stationary phase, which provides effective retention for moderately polar compounds like our target molecule.[5]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is employed to suppress the ionization of the sulfonamide group, leading to better peak shape and consistent retention. Acetonitrile is a common organic modifier providing good elution strength and UV transparency.

  • Detection: The pyrimidine ring contains a chromophore, making UV detection a simple and robust choice. A photodiode array (PDA) detector is recommended to gather spectral data across a range, which aids in peak identification and purity assessment. A detection wavelength around 260-270 nm is a logical starting point for pyrimidine-containing structures.[5]

Experimental Protocol: RP-HPLC for Purity and Assay Determination

  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a PDA detector.

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of 2-Chloropyrimidine-5-sulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

    • Filter all solutions through a 0.22 µm syringe filter prior to injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Detection: 265 nm for quantification, with a full scan from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Calculate the assay of 2-Chloropyrimidine-5-sulfonamide in the sample by comparing its peak area to that of the standard.

    • Determine the percentage of impurities by area normalization, assuming a relative response factor of 1.0 for unknown impurities.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard (~10 mg) Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 10 µL onto C8 RP Column Filter->Inject Separate Gradient Elution (ACN/H2O with 0.1% FA) Inject->Separate Detect PDA Detection (265 nm & 200-400 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Assay vs. Standard & % Impurity by Area Integrate->Calculate

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography (GC-FID/MS)

Direct GC analysis of 2-Chloropyrimidine-5-sulfonamide is challenging due to its low volatility and potential for thermal degradation in the hot injector. However, GC is the preferred method for analyzing residual solvents from the synthesis process (e.g., acetone, acetonitrile, dichloromethane).[7] For analyzing the compound itself or non-volatile impurities, derivatization would be necessary to increase volatility, though this adds complexity.[8]

Causality of Method Design (for Residual Solvents):

  • Technique: Static headspace (HS) sampling is ideal as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components.

  • Column Choice: A polar column, such as one with a wax-based stationary phase (e.g., DB-Wax), is suitable for resolving a wide range of common polar and non-polar solvents.[9]

  • Detector: A Flame Ionization Detector (FID) is robust and provides a near-universal response for organic compounds, making it excellent for quantification.[10]

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

  • System Preparation:

    • GC System: GC with a static headspace autosampler and FID.

    • Column: DB-Wax (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Sample and Standard Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution containing known amounts of expected residual solvents (e.g., methanol, acetone, acetonitrile, toluene) in DMSO. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh ~100 mg of 2-Chloropyrimidine-5-sulfonamide into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.

  • GC and Headspace Conditions:

    • Headspace:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 20 min.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

    • GC:

      • Injector Temperature: 200 °C.

      • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

      • Detector Temperature: 250 °C.

  • Data Analysis:

    • Identify residual solvents in the sample by comparing retention times with the standard.

    • Quantify any detected solvents using the external standard calibration curve.

Spectroscopic and Spectrometric Methods: Structural Confirmation and Identification

While chromatography quantifies components, spectroscopy and spectrometry provide the definitive structural evidence needed for identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. Electrospray Ionization (ESI), coupled with HPLC (LC-MS), is the most suitable technique for this compound.

Causality of Method Design:

  • Ionization: ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing in-source degradation and ensuring the generation of a strong protonated molecular ion [M+H]⁺.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ ion will yield structurally significant fragment ions. Key expected fragmentations for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N and pyrimidine-S bonds.[11][12][13]

Table 1: Predicted ESI-MS/MS Fragmentation for 2-Chloropyrimidine-5-sulfonamide

m/z (Predicted) Proposed Fragment Ion Proposed Neutral Loss Rationale
194/196 [C₄H₅ClN₃O₂S]⁺ ([M+H]⁺) - Protonated molecular ion (with ³⁵Cl/³⁷Cl isotope pattern)
177/179 [C₄H₄ClN₂O₂S]⁺ NH₃ Loss of ammonia from the sulfonamide group
130/132 [C₄H₄ClN₃]⁺ SO₂ Characteristic loss of sulfur dioxide via rearrangement[12]

| 114/116 | [C₄H₃ClN₂]⁺ | SO₂NH₂ | Cleavage of the C-S bond |

dot

MS_Fragmentation M [M+H]⁺ m/z 194/196 F1 m/z 177/179 M->F1 - NH₃ F2 m/z 130/132 M->F2 - SO₂ F3 m/z 114/116 M->F3 - •SO₂NH₂

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of the synthesized compound.

Causality of Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar compound and its -NH₂ protons from the sulfonamide group will be observable and can exchange with residual water.[14]

  • ¹H NMR: The spectrum is expected to be simple. The two protons on the pyrimidine ring should appear as distinct singlets at high chemical shifts (downfield) due to the electron-withdrawing effects of the nitrogen atoms, chlorine, and sulfonamide group. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show four distinct signals for the four carbon atoms in the pyrimidine ring. Chemical shift prediction tools and comparison with similar structures are vital for assignment.[15] 2D NMR techniques like HSQC and HMBC would be used to confirm assignments definitively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Rationale / Assignment
¹H 9.0 - 9.2 Singlet Pyrimidine H (adjacent to Cl and SO₂NH₂)
¹H 8.8 - 9.0 Singlet Pyrimidine H (between N atoms)
¹H 7.5 - 8.0 Broad Singlet -SO₂NH₂ (2H)
¹³C 160 - 165 Singlet C -Cl
¹³C 158 - 162 Singlet N-C -N
¹³C 155 - 160 Singlet N-C -H
¹³C 130 - 135 Singlet C -SO₂NH₂

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.[16]

Thermal Analysis: Stability and Solid-State Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the compound's thermal stability, which informs drying, milling, and storage conditions.[17]

Causality of Method Design:

  • TGA: Measures mass loss as a function of temperature. It will reveal the onset of thermal decomposition and can detect the presence of residual solvents or water that are lost at lower temperatures.[18]

  • DSC: Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point (an endothermic event) and can reveal other solid-state phenomena like polymorphic transitions or crystallization.[19]

  • Coupled Techniques (TGA-MS): Coupling the off-gas from the TGA to a mass spectrometer allows for the identification of the molecules being lost at each stage of decomposition, providing mechanistic insights.[20]

Experimental Protocol: TGA/DSC Analysis

  • Instrument Preparation:

    • Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards.

    • Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Chloropyrimidine-5-sulfonamide into an aluminum (for DSC) or platinum/ceramic (for TGA) pan.

  • TGA/DSC Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC: Identify the sharp endotherm corresponding to the melting point.

    • TGA: Determine the onset temperature of decomposition from the mass loss curve. Quantify any mass loss at temperatures below 120°C, which may correspond to solvent or water.

Table 3: Comparison of Analytical Methods for Characterization

Technique Primary Application Key Information Provided Strengths Limitations
HPLC-UV/PDA Purity, Assay, Impurity Profiling Quantitative purity, detection of non-volatile impurities.[5][6] High precision and accuracy, robust, stability-indicating. Requires a reference standard for accurate assay.
HS-GC-FID Residual Solvent Analysis Quantification of volatile organic impurities.[7] High sensitivity for volatiles, avoids matrix effects. Not suitable for non-volatile analytes, requires headspace sampler.
LC-MS/MS Identity Confirmation, Impurity ID Molecular weight, structural fragments.[21] High sensitivity and specificity, excellent for unknown identification. Quantitative response can be matrix-dependent.
NMR Spectroscopy Unambiguous Structure Elucidation Complete molecular structure, connectivity. Definitive structural information, non-destructive. Lower sensitivity, requires higher sample quantity.

| TGA/DSC | Thermal Stability, Solid State | Melting point, decomposition temperature, solvent content.[17] | Small sample size, provides critical stability data. | Does not provide structural information on its own. |

Conclusion: An Integrated Analytical Strategy

No single technique is sufficient for the complete characterization of 2-Chloropyrimidine-5-sulfonamide. A robust and trustworthy analytical package relies on the orthogonal application of these methods. Chromatography establishes the purity and quantitative profile, mass spectrometry confirms the molecular weight and provides structural clues, NMR delivers unambiguous structural proof, and thermal analysis defines the material's physical stability. This integrated approach ensures a comprehensive understanding of the molecule, providing the solid analytical foundation required for confident decision-making in drug development.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 569-578. Available at: [Link]

  • Oleszczuk, N., & Posyniak, A. (2013). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Bulletin of the Veterinary Institute in Pulawy, 57(3), 379-384. Available at: [Link]

  • Jain, D., et al. (2014). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. International Letters of Chemistry, Physics and Astronomy, 21, 58-63. Available at: [Link]

  • Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(4), 670-679. Available at: [Link]

  • Carletto, R. A., et al. (2016). Thermal properties and decomposition products of modified cotton fibers by TGA, DSC, and Py–GC/MS. Cellulose, 23(3), 1777-1789. Available at: [Link]

  • Khan, I., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(4), 5035-5049. Available at: [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(3). Available at: [Link]

  • Morzycki, M. M., et al. (2023). The Role of Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1622. Available at: [Link]

  • Kowalik, M., et al. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. The Royal Society of Chemistry. Available at: [Link]

  • Kruve, A., et al. (2016). Simultaneous gas chromatographic determination of chlorpyrifos and its impurity sulfotep in liquid pesticide formulations. Journal of Environmental Science and Health, Part B, 51(10), 708-714. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Łyszczek, R., & Mazur, L. (2012). a) The TG and DSC curves of thermal decomposition of the complexes in... ResearchGate. Available at: [Link]

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062. Available at: [Link]

  • Semantic Scholar. (2013). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. Available at: [Link]

  • Sreekanth, N., et al. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Journal of Applied Pharmaceutical Science, 13(10), 164-172. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1467-75. Available at: [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. ResearchGate. Available at: [Link]

  • Belakehal, A., et al. (2022). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 857-866. Available at: [Link]

  • Kaczmarek-Kędziera, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10793. Available at: [Link]

  • Scozzafava, A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 629-659. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Mitropoulou, M., et al. (2023). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 28(14), 5493. Available at: [Link]

  • Mazzucchelli, I., et al. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. Analytical and Bioanalytical Chemistry, 401(3), 1013-21. Available at: [Link]

  • Wang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]

  • Argyropoulos, D., et al. (2018). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]

  • Google Patents. (2020). CN111479808A - Pyrimidine sulfonamide derivative, preparation method and medical application thereof.
  • TA Instruments. (2022). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]

  • Zhang, H., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 469-482. Available at: [Link]

  • Jain, D., et al. (2013). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-Chloropyrimidine-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Chloropyrimidine-5-sulfonamide 2-Chloropyrimidine-5-sulfonamide is a key building block in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloropyrimidine-5-sulfonamide

2-Chloropyrimidine-5-sulfonamide is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its structure, featuring a pyrimidine core substituted with both a reactive chlorine atom and a sulfonamide group, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. The sulfonamide moiety is a well-established pharmacophore known for its antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis.[1] Furthermore, derivatives of this compound have shown potential as anti-inflammatory and antitumor agents.[1] Given its importance, the efficient and reliable synthesis of 2-Chloropyrimidine-5-sulfonamide is of paramount interest to the pharmaceutical industry. This guide provides a comparative analysis of the validated synthetic routes to this important molecule, offering insights into the experimental choices, and presenting detailed protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies for 2-Chloropyrimidine-5-sulfonamide have been identified and validated through literature precedents. The first route commences with the readily available 2-aminopyrimidine, while the second, and more direct, approach utilizes 2-hydroxypyrimidine-5-sulfonic acid as the starting material. A third potential route, starting from 2-thiouracil, is also discussed as a plausible alternative.

Parameter Route 1: From 2-Aminopyrimidine Route 2: From 2-Hydroxypyrimidine-5-sulfonic Acid
Starting Material 2-Aminopyrimidine2-Hydroxypyrimidine-5-sulfonic acid
Key Intermediate 2-Chloropyrimidine2-Chloropyrimidine-5-sulfonyl chloride
Overall Yield Lower (Estimated)Higher (Potentially)
Number of Steps 32
Key Reagents NaNO₂, HCl, Chlorosulfonic Acid, NH₃PCl₅, NH₃
Scalability ModeratePotentially High
Safety Considerations Use of diazotization (potential for explosive intermediates), corrosive reagents.Use of phosphorus pentachloride (highly reactive and corrosive).

Route 1: Synthesis from 2-Aminopyrimidine

This route is a three-step process that begins with the Sandmeyer-type diazotization and chlorination of 2-aminopyrimidine to form 2-chloropyrimidine. This is followed by chlorosulfonation to introduce the sulfonyl chloride group at the 5-position, and finally, amination to yield the target sulfonamide.

Logical Workflow for Route 1

A 2-Aminopyrimidine B Diazotization & Chlorination (NaNO₂, HCl) A->B Step 1 C 2-Chloropyrimidine B->C D Chlorosulfonation (HSO₃Cl) C->D Step 2 E 2-Chloropyrimidine-5-sulfonyl chloride D->E F Amination (NH₃) E->F Step 3 G 2-Chloropyrimidine-5-sulfonamide F->G

Caption: Synthetic pathway from 2-aminopyrimidine.

Step 1: Synthesis of 2-Chloropyrimidine

The conversion of 2-aminopyrimidine to 2-chloropyrimidine is a well-established procedure.[2][3] The reaction proceeds via a diazonium salt intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol:

  • In a well-ventilated fume hood, 142 g (1.5 moles) of 2-aminopyrimidine is added portion-wise with stirring to 500 ml of concentrated hydrochloric acid at 0°C.[3]

  • The resulting solution is cooled to -15°C.[3]

  • A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.[3]

  • The solution is stirred for an additional hour, allowing the temperature to rise to -5°C.[3]

  • The mixture is carefully neutralized to approximately pH 7 with a 30% sodium hydroxide solution, keeping the temperature below 0°C.[3]

  • The precipitated solid is collected by filtration and washed with ether to dissolve the 2-chloropyrimidine.[3]

  • The aqueous filtrate is extracted with ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3]

  • The residue is recrystallized from isopentane to yield 44-46 g (26-27% yield) of 2-chloropyrimidine as white crystals.[3]

Causality of Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which can be explosive at higher temperatures.

  • Excess Sodium Nitrite: An excess of sodium nitrite is used to ensure complete conversion of the amine to the diazonium salt.[4]

Step 2: Chlorosulfonation of 2-Chloropyrimidine

The introduction of the sulfonyl group at the 5-position of the pyrimidine ring is achieved through electrophilic substitution with chlorosulfonic acid. This step is crucial for the subsequent formation of the sulfonamide.

Experimental Protocol (General Procedure):

While a specific, validated protocol for the chlorosulfonation of 2-chloropyrimidine was not found in the reviewed literature, a general procedure for the chlorosulfonation of aromatic compounds can be adapted.[5]

  • In a flask equipped with a stirrer and a gas trap, 2-chloropyrimidine is added to an excess of chlorosulfonic acid at a low temperature (typically 0-5°C).

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is then carefully quenched by pouring it onto crushed ice.

  • The precipitated 2-chloropyrimidine-5-sulfonyl chloride is collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices:

  • Chlorosulfonic Acid: This is a powerful electrophilic sulfonating agent. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic substitution, necessitating a strong reagent.

  • Excess Reagent: Using chlorosulfonic acid as both the reagent and the solvent drives the reaction to completion.

Step 3: Amination of 2-Chloropyrimidine-5-sulfonyl chloride

The final step involves the reaction of the sulfonyl chloride intermediate with ammonia to form the sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

Experimental Protocol (General Procedure):

A specific, validated protocol for the amination of 2-chloropyrimidine-5-sulfonyl chloride with ammonia was not found in the reviewed literature. The following is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.[6]

  • 2-Chloropyrimidine-5-sulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction is stirred at room temperature until completion (monitored by TLC or HPLC).

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 2-Chloropyrimidine-5-sulfonamide.

Route 2: Synthesis from 2-Hydroxypyrimidine-5-sulfonic Acid

This two-step route offers a more direct and potentially higher-yielding pathway to the key intermediate, 2-chloropyrimidine-5-sulfonyl chloride.

Logical Workflow for Route 2

A 2-Hydroxypyrimidine-5-sulfonic acid B Chlorination (PCl₅) A->B Step 1 C 2-Chloropyrimidine-5-sulfonyl chloride B->C D Amination (NH₃) C->D Step 2 E 2-Chloropyrimidine-5-sulfonamide D->E

Caption: Synthetic pathway from 2-hydroxypyrimidine-5-sulfonic acid.

Step 1: Synthesis of 2-Chloropyrimidine-5-sulfonyl chloride

This key transformation is achieved by treating 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride, which acts as a chlorinating agent for both the hydroxyl and sulfonic acid groups.

Experimental Protocol:

  • A mixture of 12.8 g of 2-hydroxypyrimidine-5-sulfonic acid and 37.8 g of phosphorus pentachloride is stirred at 180°C for 4 hours.[7]

  • After cooling to room temperature, 200 mL of toluene is added to dissolve the product, and any insoluble impurities are removed by filtration.[7]

  • The filtrate is washed with ice water and dried over anhydrous magnesium sulfate.[7]

  • The solvent is removed by evaporation under reduced pressure. The residue is allowed to stand in a refrigerator for one day to yield 14.8 g (96% yield) of 2-chloropyrimidine-5-sulfonyl chloride as a light yellow solid.[7]

Causality of Experimental Choices:

  • Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent capable of converting both hydroxyl groups and sulfonic acids into their corresponding chlorides in a single step.

  • High Temperature: The high reaction temperature is necessary to drive this typically sluggish reaction to completion.

Step 2: Amination of 2-Chloropyrimidine-5-sulfonyl chloride

This step is identical to the final step in Route 1. Please refer to the general amination protocol described above.

Alternative Route: From 2-Thiouracil

A plausible alternative route involves the chlorosulfonation of 2-thiouracil, followed by chlorination to replace the thiol group.

Step 1: Synthesis of 2-Thiouracil-5-sulfonyl Chloride

Experimental Protocol:

  • A mixture of 12.5 g (0.055 mol) of 2-thiouracil and 51 mL (0.055 mol) of chlorosulfonic acid is heated at 120°C for 8 hours.[8]

  • The reaction mixture is cooled and poured onto a 1:1 mixture of ice and acetic acid.[8]

  • The precipitate is filtered and dried to give 2-thiouracil-5-sulfonyl chloride with a 63% yield.[8]

Subsequent Steps

Conclusion and Recommendations

Based on the available literature, Route 2, starting from 2-hydroxypyrimidine-5-sulfonic acid, appears to be the most efficient and high-yielding method for the synthesis of 2-Chloropyrimidine-5-sulfonamide. The key advantage of this route is the direct, one-step conversion of the starting material to the crucial 2-chloropyrimidine-5-sulfonyl chloride intermediate in excellent yield.[7]

Route 1, starting from 2-aminopyrimidine, is a viable alternative , particularly if 2-aminopyrimidine is a more readily available or cost-effective starting material. However, this route involves a diazotization step which requires careful temperature control and handling of potentially hazardous intermediates. The overall yield of this multi-step process is likely to be lower than that of Route 2.

The alternative route starting from 2-thiouracil is also plausible but requires further investigation to establish validated protocols for the conversion of the 2-thiol group to the 2-chloro group.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment and safety infrastructure. For large-scale production, the efficiency and high yield of Route 2 make it a particularly attractive option.

References

  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.
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Validation

The Cutting Edge of Kinase Inhibition: A Comparative Analysis of 2-Chloropyrimidine-5-sulfonamide Analogs and Their Biological Activity

The relentless pursuit of targeted therapies in drug discovery has spotlighted the pyrimidine scaffold as a cornerstone for developing potent and selective kinase inhibitors.[1][2][3] When hybridized with a sulfonamide m...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies in drug discovery has spotlighted the pyrimidine scaffold as a cornerstone for developing potent and selective kinase inhibitors.[1][2][3] When hybridized with a sulfonamide moiety, a pharmacophore renowned for its diverse biological activities, the resulting pyrimidine-sulfonamide architecture presents a compelling framework for novel anticancer agents.[1][3][4] This guide delves into a comparative analysis of the biological activity of 2-chloropyrimidine-5-sulfonamide analogs and related pyrimidine-sulfonamide derivatives, offering a technical exploration for researchers, scientists, and drug development professionals. We will dissect structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed experimental protocols to support further investigation in this promising area of medicinal chemistry.

The Strategic Advantage of the 2-Chloropyrimidine Scaffold

The inclusion of a 2-chloropyrimidine moiety is a deliberate and strategic choice in the design of kinase inhibitors. The chlorine atom at the 2-position of the pyrimidine ring acts as a reactive handle, enabling the potential for covalent bond formation with nucleophilic residues, such as cysteine, within the ATP-binding site of kinases.[5] This covalent interaction can lead to irreversible inhibition, offering prolonged target engagement and enhanced therapeutic efficacy.

Comparative Biological Activity of Pyrimidine-Sulfonamide Analogs

While specific comparative data for a series of 2-chloropyrimidine-5-sulfonamide analogs is emergent, a broader analysis of pyrimidine-sulfonamide hybrids provides significant insights into their therapeutic potential, particularly as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[6][7][8]

Anticancer Activity: A Tale of Potency and Selectivity

The anticancer activity of pyrimidine-sulfonamide derivatives has been extensively evaluated against a panel of human cancer cell lines. The data reveals a strong dependence on the nature and position of substituents on both the pyrimidine and sulfonamide moieties.

Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Pyrimidine-Sulfonamide Analogs

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Hybrid 5 T-47D (Breast)2.405-Fluorouracil6.70[1]
MCF-7 (Breast)2.505-Fluorouracil2.46[1]
MDA-MB-231 (Breast)2.405-Fluorouracil3.50[1]
HCT-116 (Colon)2.50--[1]
HT-29 (Colon)4.30--[1]
SW-620 (Colon)4.50--[1]
Hybrid 9a HCT-116 (Colon)9.645-Fluorouracil37.22[1]
Hybrid 9b HT-29 (Colon)9.955-Fluorouracil16.07[1]
Thieno[2,3d]pyrimidine-sulfonamide 58 MCF-7 (Breast)6.17Doxorubicin1.6[1]
MDA-MB-231 (Breast)8.68Doxorubicin2.2[1]
2-Thiouracil-5-sulfonamide 6e A-2780 (Ovarian)---[8][9]
HT-29 (Colon)---[8][9]
MCF-7 (Breast)---[8][9]
HepG2 (Liver)---[8][9]

Note: Specific IC50 values for compound 6e were presented graphically in the source and are noted as showing potent activity.

The data clearly indicates that pyrimidine-sulfonamide hybrids can exhibit potent anticancer activity, in some cases surpassing the efficacy of standard chemotherapeutic agents like 5-fluorouracil.[1] The thieno[2,3d]pyrimidine-sulfonamide hybrid 58, for instance, demonstrates significant activity against breast cancer cell lines, albeit with slightly lower potency than doxorubicin.[1] Furthermore, the selectivity of these compounds towards cancer cells over normal cells is a critical parameter, with some hybrids showing promising selectivity indices (SI).[1]

Kinase Inhibition: Targeting the Engines of Cancer Progression

The anticancer effects of these analogs are often rooted in their ability to inhibit specific kinases that are dysregulated in cancer.

Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Analogs

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Citation
Hybrid 4a VEGFR-2120Sorafenib100[1]
Hybrid 4b VEGFR-2100Sorafenib100[1]
Hybrid 42 VEGFR-29700Sorafenib2400[1]
Sulfonamide 1 VEGFR-223.1Sorafenib29.7[6]
Sulfonamide 2 VEGFR-231.1Sorafenib29.7[6]
Sulfonamide-purine hybrid CDK2210--[7]

As illustrated, pyrimidine-sulfonamide hybrids have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[1][6] Hybrids 4a and 4b exhibit inhibitory potency comparable to the multi-kinase inhibitor sorafenib.[1] Notably, other sulfonamide derivatives have also demonstrated potent VEGFR-2 inhibition.[6] Additionally, the versatility of the sulfonamide scaffold is highlighted by its incorporation into purine-based structures to effectively inhibit CDKs.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research in this field, detailed and robust experimental protocols are paramount. The following sections outline the methodologies for key in vitro assays used to characterize the biological activity of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay (Example: VEGFR-2)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify kinase activity.

Protocol:

  • Plate Coating: Coat a 96-well plate with a substrate for the kinase (e.g., a peptide containing the tyrosine phosphorylation site for VEGFR-2) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Kinase Reaction: Add the recombinant kinase, ATP, and the test compound at various concentrations to the wells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the kinase reaction to proceed.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

  • Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the untreated control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and experimental design, graphical representations are invaluable.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibitory Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor Pyrimidine-Sulfonamide Analog Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-sulfonamide analogs.

G cluster_0 In Vitro Cytotoxicity Workflow (MTT Assay) A Seed Cancer Cells in 96-well Plate B Treat with Compound Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining the in vitro cytotoxicity of compound analogs using the MTT assay.

Conclusion and Future Directions

The hybridization of the pyrimidine and sulfonamide scaffolds has yielded a promising class of compounds with significant anticancer potential. The structure-activity relationship studies, though still evolving, have demonstrated that careful molecular design can lead to potent and selective inhibitors of key cancer-related kinases. The 2-chloropyrimidine moiety, in particular, offers an exciting avenue for the development of covalent inhibitors, which may provide enhanced therapeutic benefits.

Future research should focus on the systematic synthesis and evaluation of 2-chloropyrimidine-5-sulfonamide analogs to elucidate the specific contribution of the chloro-substituent to biological activity and to explore the potential for covalent targeting. A deeper understanding of the off-target effects and the pharmacokinetic profiles of these compounds will also be crucial for their translation into clinical candidates. The experimental frameworks provided in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of targeted cancer therapies.

References

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrimidine Sulfonamide Isomers

For researchers in medicinal chemistry and drug development, pyrimidine sulfonamides represent a scaffold of significant interest, appearing in compounds with a wide range of biological activities, from antibacterial to...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, pyrimidine sulfonamides represent a scaffold of significant interest, appearing in compounds with a wide range of biological activities, from antibacterial to anticancer agents.[1][2][3] The synthetic routes to these molecules can often yield a mixture of positional isomers, where the sulfonamide group is attached to different positions on the pyrimidine ring or where substituents on an associated aryl ring are varied. Differentiating these isomers is not merely an academic exercise; it is a critical step in structure-activity relationship (SAR) studies, where even a minor positional change can drastically alter a compound's efficacy and pharmacological profile.

This guide provides an in-depth comparison of standard spectroscopic techniques for the unambiguous characterization of pyrimidine sulfonamide isomers. We will move beyond simple data reporting to explain the causal relationships between isomeric structure and spectral output, empowering you to make informed analytical choices.

The Analytical Challenge: Subtle Differences, Significant Consequences

Positional isomers of pyrimidine sulfonamides are, by definition, isobaric—they possess the identical molecular formula and mass. This immediately renders mass spectrometry, in its simplest form, insufficient for differentiation. Furthermore, they share the same core functional groups (-SO₂NH-, pyrimidine C=N, etc.), leading to many overlapping signals in techniques like Infrared (IR) spectroscopy. The challenge lies in identifying the subtle, yet definitive, spectral fingerprints that arise solely from the geometric arrangement of atoms.[4]

A Multi-Faceted Spectroscopic Approach

No single technique can reliably solve this puzzle alone. A robust and self-validating characterization workflow relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Each method probes a different molecular property, and together, they provide the comprehensive data needed for confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is arguably the most powerful tool for isomer differentiation as it provides direct insight into the chemical environment and connectivity of atoms. Both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: The electronic landscape of the pyrimidine ring is inherently asymmetric. The two nitrogen atoms are strongly electron-withdrawing, which significantly deshields the adjacent carbon and hydrogen atoms. The precise chemical shift and, crucially, the spin-spin coupling (splitting pattern) of each proton on the pyrimidine ring are uniquely dictated by their position relative to the nitrogen atoms and the sulfonamide substituent.[5]

For instance, a sulfonamide group at the C4 position will have a different electronic influence on the protons at C2, C5, and C6 than a sulfonamide at the C2 or C5 position. This results in a completely distinct and predictable set of chemical shifts and coupling constants for each isomer.[6] The proton of the sulfonamide group (–SO₂NH–) itself often appears as a singlet with a chemical shift that can be sensitive to its intramolecular environment.[7]

Illustrative ¹H NMR Data for a Hypothetical Isomeric Set:

Proton PositionIsomer A (4-SO₂NHR-pyrimidine)Isomer B (2-SO₂NHR-pyrimidine)Isomer C (5-SO₂NHR-pyrimidine)
H-2 ~9.2 ppm (singlet)(Substituted)~9.1 ppm (singlet)
H-4 (Substituted)~8.9 ppm (doublet)~9.1 ppm (singlet)
H-5 ~7.5 ppm (doublet)~7.4 ppm (triplet)(Substituted)
H-6 ~8.8 ppm (doublet)~8.9 ppm (doublet)~9.3 ppm (singlet)
-SO₂NH- 9.5 - 10.5 ppm (singlet)9.6 - 10.6 ppm (singlet)9.4 - 10.4 ppm (singlet)
Note: These are representative values. Actual shifts depend heavily on the solvent and the nature of the 'R' group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable protons like the N-H.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is critical for resolving complex splitting patterns in the aromatic region.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous proton and carbon assignments.

Workflow for NMR Analysis

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg in ~0.6 mL DMSO-d6 prep2 Add TMS Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1D ¹H Spectrum (>300 MHz) prep3->acq1 acq2 Acquire 1D ¹³C Spectrum acq1->acq2 acq3 Run 2D Experiments (COSY, HSQC) if needed acq2->acq3 an1 Process FID (FT, Phase, Baseline) acq3->an1 an2 Assign Signals: Chemical Shift & J-coupling an1->an2 an3 Integrate Peaks an2->an3 an4 Confirm Structure an3->an4

Caption: Diagram 1: General workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS): Unveiling Isomeric Fragmentation Patterns

While isomers have the same molecular weight, their stability and fragmentation pathways under tandem mass spectrometry (MS/MS) conditions can differ.

Expertise & Causality: The bond between the pyrimidine ring and the sulfur atom of the sulfonamide is a likely site for fragmentation. The stability of the resulting pyrimidine radical cation or neutral fragment will depend on the position of the cleaved bond relative to the ring's nitrogen atoms. A hallmark fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).[8] The propensity for this rearrangement and subsequent fragmentation can be influenced by the substitution pattern, providing a diagnostic handle to differentiate isomers.[8][9]

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). Formic acid aids in the protonation of the molecule.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS2 Scan (Product Ion Scan): Isolate the [M+H]⁺ ion in the first mass analyzer. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

  • Analysis: Scan the second mass analyzer to detect the resulting fragment ions. Compare the product ion spectra of the different isomers, looking for unique fragments or significant differences in the relative abundances of common fragments.

Fragmentation Logic for Isomer Differentiation

MS_Logic Diagram 2: MS/MS Fragmentation Logic cluster_cid Collision-Induced Dissociation (CID) parent [M+H]⁺ (Precursor Ion) cid_node Collision Cell (Ar or N₂) parent->cid_node frag1 Fragment A Unique to Isomer 1 cid_node->frag1 Pathway 1 frag2 Fragment B Common Fragment cid_node->frag2 Shared Pathway frag3 Fragment C Unique to Isomer 2 cid_node->frag3 Pathway 2

Caption: Diagram 2: Differentiating isomers by unique MS/MS fragmentation pathways.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy provides information about the functional groups present in a molecule. While most major bands will be common to all isomers, subtle shifts, particularly in the "fingerprint region," can be diagnostic.[4]

Expertise & Causality: The exact frequencies of the asymmetric and symmetric SO₂ stretching vibrations (typically found around 1320 cm⁻¹ and 1150 cm⁻¹, respectively) can be subtly influenced by the electronic connection to the pyrimidine ring.[7] More diagnostically, the pattern of out-of-plane C-H bending bands in the 900-650 cm⁻¹ region is highly sensitive to the substitution pattern on the aromatic pyrimidine ring, providing a unique fingerprint for each isomer.[4][10]

Characteristic IR Absorption Frequencies:

Functional GroupTypical Wavenumber (cm⁻¹)Notes
N-H Stretch (Sulfonamide) 3300 - 3200Can be a single sharp peak or broad depending on hydrogen bonding.
Aromatic C-H Stretch 3100 - 3000
SO₂ Asymmetric Stretch 1350 - 1310Position can be sensitive to the electronic environment.[7]
Aromatic C=C/C=N Stretch 1600 - 1450A complex series of bands.
SO₂ Symmetric Stretch 1160 - 1140
Aromatic C-H Out-of-Plane Bend 900 - 675Highly diagnostic "fingerprint" region for substitution patterns.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the spectra of the isomers, paying close attention to the fingerprint region (1600-600 cm⁻¹) for differences in the number, position, and intensity of the bands.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Conjugation Analysis

UV-Vis spectroscopy measures electronic transitions, which are sensitive to the extent of the π-conjugated system in a molecule.

Expertise & Causality: The pyrimidine ring and any attached aryl groups form a conjugated system. The position of the sulfonamide group, an electron-withdrawing group, can alter the energy of the π→π* and n→π* electronic transitions.[11] While not as definitive as NMR, different isomers will likely exhibit shifts in their wavelength of maximum absorbance (λ_max). For example, an isomer with a more extended or effective conjugation path will typically show a bathochromic (red) shift to a longer λ_max compared to an isomer where the conjugation is more restricted.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Identify the λ_max for each isomer and compare the values.

An Integrated Strategy for Unambiguous Isomer Identification

Relying on a single piece of evidence is poor scientific practice. A self-validating workflow integrates these techniques to build an unshakeable structural proof.

Workflow for Isomer Characterization

Integrated_Workflow Diagram 3: Integrated Spectroscopic Strategy start Isomer Mixture or Unknown Product ms Step 1: ESI-MS Confirm [M+H]⁺ start->ms nmr Step 2: ¹H & ¹³C NMR Primary Structure & Connectivity ms->nmr ir_uv Step 3: IR & UV-Vis Confirm Functional Groups & Conjugation System nmr->ir_uv final Unambiguous Isomer Structure Confirmed ir_uv->final

Caption: Diagram 3: A logical workflow combining multiple spectroscopic techniques.

Conclusion

The spectroscopic comparison of pyrimidine sulfonamide isomers is a challenge that demands a methodical, multi-technique approach. While mass spectrometry confirms identity by mass and IR/UV-Vis provide corroborating functional group data, NMR spectroscopy remains the definitive tool for differentiation . The unique chemical shifts and coupling patterns generated by the specific arrangement of atoms in each isomer provide a high-fidelity fingerprint for structural assignment. By integrating these techniques, researchers can ensure the scientific integrity of their findings and build a solid foundation for understanding the structure-activity relationships that drive drug discovery.

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  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Available at: [Link]

  • SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Available at: [Link]

  • PubMed. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o648-51. Available at: [Link]

  • ResearchGate. (2015). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Available at: [Link]

  • Semantic Scholar. (1978). NMR spectra of pyrimidines. Available at: [Link]

  • National Institutes of Health. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. Available at: [Link]

  • PubMed. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160. Available at: [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(24), 8963. Available at: [Link]

Sources

Comparative

A Comparative Purity Analysis of 2-Chloropyrimidine-5-sulfonamide from Various Suppliers

Abstract The purity of starting materials is a cornerstone of successful drug discovery and development, directly impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of starting materials is a cornerstone of successful drug discovery and development, directly impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. 2-Chloropyrimidine-5-sulfonamide is a critical building block in the synthesis of numerous pharmacologically active compounds. This guide presents a comprehensive, multi-technique analytical approach to benchmark the purity of 2-Chloropyrimidine-5-sulfonamide sourced from three representative suppliers. We will delve into the causality behind our experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed procurement decisions.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloropyrimidine-5-sulfonamide (CAS No. 1155080-09-3) is a heterocyclic building block integral to the synthesis of a variety of therapeutic agents.[1][2] Its molecular structure, featuring a reactive chlorine atom and a sulfonamide group, makes it a versatile intermediate for creating more complex molecules.[2] The sulfonamide moiety is a well-established pharmacophore known for its antibacterial properties, and it is also found in drugs for conditions ranging from diabetes to inflammation.[3][4][5]

The presence of impurities in starting materials like 2-Chloropyrimidine-5-sulfonamide can have significant downstream consequences. These impurities may arise from the synthetic route, incomplete reactions, or degradation. They can potentially react with downstream reagents to form new, unexpected byproducts, complicate purification processes, and compromise the yield and purity of the final API. Therefore, a robust analytical assessment of supplier-provided intermediates is not merely a quality control measure but a fundamental aspect of risk mitigation in pharmaceutical development.[6]

This guide will employ a tripartite analytical strategy—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to provide a holistic and orthogonal assessment of purity.

Materials and Methods

For this investigation, three batches of 2-Chloropyrimidine-5-sulfonamide were procured from three different, anonymized suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C.

Analytical Techniques: A Rationale

The selection of HPLC, NMR, and MS is deliberate, as each technique offers unique and complementary insights into the purity of a compound.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination, offering excellent quantitative accuracy and precision for separating the main component from its impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the main compound and any impurities present in significant amounts.[9][10] It is a powerful tool for identifying and quantifying impurities without the need for reference standards for every impurity.[11]

  • Mass Spectrometry (MS) is highly sensitive for detecting trace-level impurities and provides molecular weight information, which is crucial for the identification of unknown components.[12][13]

The interplay between these techniques forms a self-validating system for purity assessment.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison Sample Acquisition Sample Acquisition Dissolution in Solvent Dissolution in Solvent Sample Acquisition->Dissolution in Solvent HPLC HPLC-UV Analysis (Quantitative Purity) Dissolution in Solvent->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation & Impurity ID) Dissolution in Solvent->NMR LCMS LC-MS Analysis (Impurity Identification & MW) Dissolution in Solvent->LCMS Purity Calculation Purity Calculation HPLC->Purity Calculation Impurity Profiling Impurity Profiling NMR->Impurity Profiling LCMS->Impurity Profiling Supplier Comparison Supplier Comparison Purity Calculation->Supplier Comparison Impurity Profiling->Supplier Comparison

Figure 1: Experimental workflow for the comparative purity analysis.

Experimental Protocols

This protocol is designed for the quantitative determination of 2-Chloropyrimidine-5-sulfonamide purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][14]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each sample in 10 mL of acetonitrile to create a 1 mg/mL solution.[15]

  • Analysis: Inject 10 µL of each sample solution. Purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%.[7]

This protocol provides structural confirmation and identifies the nature of any significant impurities.[10]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of DMSO-d₆.

  • Analysis: Acquire a standard proton NMR spectrum for each sample. Chemical shifts are reported in parts per million (ppm).

This protocol is for the identification of impurities by their mass-to-charge ratio (m/z).

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC method described above.

  • MS Detector: ESI in positive and negative ion modes, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dilute the 1 mg/mL HPLC sample solution 1:10 with the initial mobile phase.

Results and Discussion

The analytical data revealed notable differences in the purity and impurity profiles of 2-Chloropyrimidine-5-sulfonamide from the three suppliers.

HPLC Purity Assessment

The HPLC analysis provided a quantitative measure of the purity of each sample.

SupplierRetention Time (min)Purity by Area %Number of Impurities Detected
Supplier A 5.299.6%2
Supplier B 5.298.1%4
Supplier C 5.299.1%3

Table 1: Summary of HPLC purity results for 2-Chloropyrimidine-5-sulfonamide from different suppliers.

Supplier A demonstrated the highest purity at 99.6%, with only two minor impurities. Supplier B had the lowest purity at 98.1% and the highest number of detectable impurities. Supplier C showed a high purity of 99.1%, with three impurities.

NMR and LC-MS Impurity Profiling

The combination of NMR and LC-MS allowed for the tentative identification of the major impurities.

SupplierMajor Impurity (Tentative ID)m/z of ImpurityPlausible Origin
Supplier A None detected above 0.1%--
Supplier B Dichloropyrimidine-5-sulfonamide228/230Over-chlorination
Supplier B 2-Hydroxypyrimidine-5-sulfonamide175Hydrolysis
Supplier C Unreacted Starting MaterialVariesIncomplete reaction

Table 2: Summary of major impurities identified by NMR and LC-MS.

The analysis of the sample from Supplier B revealed the presence of what is likely dichloropyrimidine-5-sulfonamide, suggesting an over-chlorination during synthesis. The presence of 2-hydroxypyrimidine-5-sulfonamide indicates potential hydrolysis due to moisture. The sample from Supplier C contained a significant peak corresponding to a plausible unreacted starting material from the synthetic process. The sample from Supplier A was remarkably clean, with no single impurity detected above the 0.1% threshold.

G 2-Chloropyrimidine-5-sulfonamide 2-Chloropyrimidine-5-sulfonamide Over-chlorination Over-chlorination 2-Chloropyrimidine-5-sulfonamide->Over-chlorination (Supplier B) Hydrolysis Hydrolysis 2-Chloropyrimidine-5-sulfonamide->Hydrolysis (Supplier B) Dichloropyrimidine-5-sulfonamide Dichloropyrimidine-5-sulfonamide Over-chlorination->Dichloropyrimidine-5-sulfonamide 2-Hydroxypyrimidine-5-sulfonamide 2-Hydroxypyrimidine-5-sulfonamide Hydrolysis->2-Hydroxypyrimidine-5-sulfonamide Incomplete Reaction Incomplete Reaction Unreacted Starting Material Unreacted Starting Material Unreacted Starting Material->2-Chloropyrimidine-5-sulfonamide (Supplier C)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Chloropyrimidine-5-sulfonamide

For Immediate Release As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds is paramount, extending from initial experimentation to the final disposal of waste. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds is paramount, extending from initial experimentation to the final disposal of waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloropyrimidine-5-sulfonamide, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental protection. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their work.

The procedures outlined herein are based on the established best practices for halogenated organic compounds and sulfonamides, and align with the hazard profile of similar molecules. While a specific Safety Data Sheet (SDS) for 2-Chloropyrimidine-5-sulfonamide was not identified, related compounds show classifications for being harmful if swallowed and causing serious eye irritation. Therefore, a conservative approach, treating the compound as hazardous waste, is essential.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before beginning any disposal process, a thorough understanding of the potential hazards is critical. The structural components of 2-Chloropyrimidine-5-sulfonamide—a chlorinated pyrimidine ring and a sulfonamide group—suggest specific reactivity and toxicity concerns.

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed.

  • Irritation: Expected to cause skin and serious eye irritation.[1]

  • Environmental: Halogenated organic compounds can have long-lasting environmental effects if not disposed of correctly. Do not allow this chemical to enter the sewage system or household garbage.[2]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[3] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

Required Personal Protective Equipment (PPE)

A non-negotiable first line of defense, all handling and disposal steps must be performed with the following PPE:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.Protects against splashes of solutions or contact with solid particulates which can cause serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile), inspected prior to use. A lab coat is mandatory.Prevents skin contact, which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5] For handling bulk quantities or creating dust, a P95 (US) or P1 (EU) particle respirator is advised.[4]Minimizes inhalation of dust or aerosols.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Chloropyrimidine-5-sulfonamide is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of a safe waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions.[5]

  • Solid Waste:

    • Collect all solid 2-Chloropyrimidine-5-sulfonamide, along with any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads), in a designated hazardous waste container.[2]

    • This container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a securely sealing lid.[6]

  • Liquid Waste:

    • Solutions containing 2-Chloropyrimidine-5-sulfonamide should be collected in a separate, designated liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes, such as strong acids or oxidizing agents.[7]

  • Empty Containers:

    • The original container of 2-Chloropyrimidine-5-sulfonamide must be managed as hazardous waste.

    • Thoroughly empty all contents. The first rinse with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses are collected.[7]

    • After appropriate rinsing, deface or remove all labels from the empty container before disposing of it as regular trash.[6]

Step 2: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and crucial for safety.

  • Label the hazardous waste container with the words "Hazardous Waste."

  • Clearly identify the contents, listing "2-Chloropyrimidine-5-sulfonamide" and other components of any solution. Do not use abbreviations.

  • Indicate the approximate quantities of each component.

  • Keep the container closed at all times, except when adding waste.[6]

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[8] Use secondary containment for all liquid waste containers to mitigate spills.[7]

Step 3: Arranging for Professional Disposal

The final and most critical step is to engage a licensed professional waste disposal service.[2][4]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7]

  • Your EHS office will work with a certified hazardous waste management company that has the appropriate permits and facilities to handle and dispose of this type of chemical waste.

  • The standard and recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[4]

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Assess and Equip: Wear the appropriate PPE as described in Part 1 before attempting any cleanup.

  • Contain and Clean:

    • For solid spills , carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Chloropyrimidine-5-sulfonamide.

G cluster_0 start Waste Generation (2-Chloropyrimidine-5-sulfonamide) waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid labeling Label Container: 'Hazardous Waste' List all components solid_waste->labeling liquid_waste->labeling storage Store in designated Satellite Accumulation Area with Secondary Containment labeling->storage pickup Contact EHS for Waste Pickup storage->pickup disposal Licensed Contractor Disposes via Incineration pickup->disposal

Caption: Decision workflow for disposal of 2-Chloropyrimidine-5-sulfonamide.

References

  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyrimidine.
  • Fisher Scientific. (2014). Safety Data Sheet: 2-Chloropyrimidine-5-carboxylic acid.
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Chloro-5-fluoropyrimidine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ossila. (2023). Safety Data Sheet: 2-Chloro-5-fluoropyrimidine.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products.
  • Benchchem. (n.d.). Proper Disposal of 5-Chloro-2-iodopyrimidine: A Guide for Laboratory Professionals.
  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • ResearchGate. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways.
  • PubMed. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions.

Sources

Handling

Personal protective equipment for handling 2-Chloropyrimidine-5-sulfonamide

Essential Safety and Handling Guide for 2-Chloropyrimidine-5-sulfonamide A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal As researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Chloropyrimidine-5-sulfonamide

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety. This guide provides essential, direct safety and logistical information for handling 2-Chloropyrimidine-5-sulfonamide.

It is important to note that while specific toxicological data for 2-Chloropyrimidine-5-sulfonamide is not extensively published, a robust safety protocol can be constructed by examining the hazards of structurally similar compounds, such as 2-chloropyrimidine and other substituted pyrimidines. The toxicological properties of this specific compound have not been fully investigated[1]. Therefore, a cautious and comprehensive approach to personal protection is mandatory. This guide is built on the principle of minimizing risk by adhering to best practices for handling chemical reagents with unknown or uncharacterized hazard profiles.

Hazard Assessment and Core Principles

Based on data from analogous compounds, 2-Chloropyrimidine-5-sulfonamide should be handled as a substance that is potentially harmful if swallowed, and capable of causing serious skin and eye irritation.[2][3] The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion.

Our safety strategy is therefore predicated on creating a multi-layered barrier to exposure. Personal Protective Equipment (PPE) is the final and most personal of these barriers, complementing engineering controls like chemical fume hoods.

Anticipated Hazard Profile Summary

Hazard ClassCategoryBasis for Classification
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Data from 2-Chloropyrimidine[2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Data from 2-Chloropyrimidine-5-carboxylic acid[3]
Serious Eye Damage/IrritationCategory 2/2A (Causes serious eye irritation)Data from 2-Chloropyrimidine and its carboxylic acid analog[3]
Respiratory IrritationPotential HazardAssumed based on solid/powder form and data on related compounds[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable when handling 2-Chloropyrimidine-5-sulfonamide. The following specifications represent the minimum requirement for any procedure involving this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[3]

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, a face shield should be worn in addition to safety goggles to provide a full barrier.

Skin and Body Protection

To prevent skin irritation, a complete barrier is necessary.[3]

  • Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and fully buttoned.

  • Gloves: Nitrile gloves are a suitable choice for handling this compound.[5] Always inspect gloves for tears or perforations before use.[5] It is critical to change gloves frequently (every 30-60 minutes is a good practice) or immediately if you know or suspect contact has occurred.[6] Use proper glove removal technique to avoid contaminating your skin.[7]

  • Additional Protection: For tasks with a higher risk of contamination, consider disposable sleeve covers.

Respiratory Protection

The primary engineering control for respiratory protection is a certified chemical fume hood.

  • Primary Control: All handling of solid 2-Chloropyrimidine-5-sulfonamide that could generate dust must be conducted in a chemical fume hood.[4][5]

  • Contingency Use: In the event of a large spill outside of a fume hood, a respirator may be required. An N-95 particle mask may be sufficient, but for significant releases, a chemical cartridge-type respirator is necessary.[6] Any personnel required to use a respirator must be properly trained and fit-tested in accordance with OSHA's Respiratory Standard.[8] Surgical masks offer little to no protection from chemical exposure and are not an acceptable substitute.[6][8]

Summary of Mandatory PPE

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust conform to ANSI Z87.1 or EN166 standards.[3]
Hand Protection GlovesPowder-free nitrile gloves. Change frequently.[5][6]
Body Protection Laboratory CoatLong-sleeved, fully buttoned.
Respiratory Chemical Fume HoodAll handling of solids must be performed within a certified fume hood.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow is crucial for ensuring safety and experimental integrity.

Pre-Experiment Checklist:

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.

  • Locate Safety Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and accessible.[5]

  • Assemble Materials: Gather all necessary glassware, spatulas, and weighing paper within the fume hood to minimize movement in and out of the containment area.

  • Review Safety Data: Have the Safety Data Sheet (SDS) for this compound (or a suitable analogue) readily available.[9][10]

Handling Procedure:

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. Ensure your gloves overlap the cuffs of your lab coat.

  • Weighing and Transfer: Carefully weigh the desired amount of 2-Chloropyrimidine-5-sulfonamide on weighing paper or in a tared container inside the fume hood. Avoid any actions that could generate dust.

  • Perform Experimental Steps: Keep all containers with the compound capped or covered when not in immediate use.

  • Post-Procedure Decontamination: Clean all glassware and surfaces that came into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first using the proper technique, then goggles, then the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[11]

Emergency and Disposal Plans

Emergency Procedures in Case of Exposure
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms occur, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Spill Response
  • Alert personnel in the immediate area.

  • For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[12]

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

Proper disposal is a critical final step.

  • Waste Collection: All solid waste contaminated with 2-Chloropyrimidine-5-sulfonamide (e.g., gloves, weighing paper, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[1][4] Do not empty into drains.

  • Consult EHS: Contact your institution's EHS office for guidance on proper disposal procedures and to arrange for waste pickup.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Workspace (Fume Hood & Safety Gear) don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe handle_chem 3. Handle Chemical (Weigh, Transfer, React) don_ppe->handle_chem clean_area 4. Decontaminate Workspace & Equipment handle_chem->clean_area doff_ppe 5. Doff PPE Safely (Gloves First) clean_area->doff_ppe dispose_waste 6. Dispose of Waste (Consult EHS) doff_ppe->dispose_waste wash_hands 7. Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for handling 2-Chloropyrimidine-5-sulfonamide.

References

  • Benchchem. (n.d.). Personal protective equipment for handling N-Phenylmethanesulfonamide.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • Urgent.Supply. (n.d.). Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chloro-5-fluoropyrimidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Chloropyrimidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloropyrimidine.
  • CymitQuimica. (n.d.). 2-Chloropyrimidine-5-carboxylic acid SDS.
  • OSHA. (n.d.). OSHA Chemical Storage Requirements.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • Fisher Scientific. (2014). SAFETY DATA SHEET: 2-Chloropyrimidine-5-carboxylic acid.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Santa Cruz Biotechnology. (2023). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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